4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
4-(2,5-dimethylthiophen-3-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S2/c1-5-3-7(6(2)13-5)8-4-12-9(10)11-8/h3-4H,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDWLGWJNNTNGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374437 | |
| Record name | 4-(2,5-dimethylthien-3-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436152-83-9 | |
| Record name | 4-(2,5-dimethylthien-3-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine
Abstract
This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is predicated on the robust and historically significant Hantzsch thiazole synthesis.[1][2] This document details the strategic multi-step pathway, beginning from commercially available 2,5-dimethylthiophene, and elucidates the mechanistic underpinnings of each transformation. Included are detailed experimental protocols, characterization data, and process logic designed for researchers, chemists, and professionals in drug development. The narrative emphasizes the causality behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction and Synthetic Strategy
The target molecule, this compound, incorporates two crucial heterocyclic scaffolds: a thiophene ring and a 2-aminothiazole ring. Thiazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them a cornerstone in pharmaceutical research.[3][4] The synthesis strategy is designed around the classic Hantzsch thiazole synthesis, a reliable method for constructing the thiazole ring by condensing an α-haloketone with a thioamide.[5][6]
The complete synthetic pathway can be visualized as follows:
Caption: Overall workflow for the synthesis of the target compound.
Step 1: Friedel-Crafts Acylation of 2,5-Dimethylthiophene
Objective: To introduce an acetyl group at the C3 position of the 2,5-dimethylthiophene ring, forming the key ketone intermediate.
Mechanistic Rationale: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. The methyl groups at the C2 and C5 positions are activating, ortho-, para-directing groups. Since the C2 and C5 positions (α-positions) are blocked, substitution is directed to the available C3 and C4 positions (β-positions). The reaction proceeds via the formation of a highly electrophilic acylium ion from acetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich thiophene ring to yield 3-acetyl-2,5-dimethylthiophene.
Experimental Protocol: Synthesis of 3-Acetyl-2,5-dimethylthiophene
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| 2,5-Dimethylthiophene | 112.20 | 10.0 g | 0.0891 |
| Acetyl Chloride | 78.50 | 7.6 mL (8.4 g) | 0.107 |
| Aluminum Chloride (anhydrous) | 133.34 | 14.3 g | 0.107 |
| Dichloromethane (DCM, dry) | - | 150 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | 100 mL | - |
| Saturated Sodium Bicarbonate | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas). Ensure all glassware is thoroughly dried.
-
Catalyst Suspension: Under an inert atmosphere (nitrogen or argon), charge the flask with anhydrous aluminum chloride (14.3 g) and dry dichloromethane (75 mL). Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of 2,5-dimethylthiophene (10.0 g) and acetyl chloride (7.6 mL) in dry dichloromethane (75 mL).
-
Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl (approx. 20 mL) in a large beaker. This step is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (100 mL), water (100 mL), saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield 3-acetyl-2,5-dimethylthiophene as a colorless to pale yellow oil.
Step 2: α-Bromination of 3-Acetyl-2,5-dimethylthiophene
Objective: To selectively brominate the methyl group of the acetyl moiety to form the α-bromoketone, 3-(2-bromoacetyl)-2,5-dimethylthiophene.
Mechanistic Rationale: The α-bromination of ketones can proceed via either an acid- or base-catalyzed mechanism. In this protocol, elemental bromine in a suitable solvent like chloroform or acetic acid is used. The reaction is typically acid-catalyzed (by the HBr byproduct) and proceeds through an enol intermediate. The electron-rich double bond of the enol attacks a bromine molecule, leading to the formation of the α-bromoketone and HBr.
Experimental Protocol: Synthesis of 3-(2-Bromoacetyl)-2,5-dimethylthiophene
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Acetyl-2,5-dimethylthiophene | 154.23 | 10.0 g | 0.0648 |
| Bromine (Br₂) | 159.81 | 3.3 mL (10.4 g) | 0.0650 |
| Chloroform (CHCl₃) | - | 100 mL | - |
| Saturated Sodium Thiosulfate | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-acetyl-2,5-dimethylthiophene (10.0 g) in chloroform (100 mL).
-
Bromine Addition: Cool the solution to 0 °C in an ice bath. Add a solution of bromine (3.3 mL) in a small amount of chloroform dropwise from the funnel. Maintain the temperature below 10 °C during the addition. The characteristic red-brown color of bromine should disappear as it reacts.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates full consumption of the starting material.
-
Work-up: Wash the reaction mixture with water (2 x 50 mL) and then with a saturated solution of sodium thiosulfate (50 mL) to quench any unreacted bromine. Finally, wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude 3-(2-bromoacetyl)-2,5-dimethylthiophene is often used in the next step without further purification. If necessary, it can be purified by recrystallization from a suitable solvent like ethanol.
Step 3: Hantzsch Thiazole Synthesis
Objective: To construct the 2-aminothiazole ring via condensation of the α-bromoketone with thiourea.
Mechanistic Rationale: The Hantzsch synthesis is a classic cyclocondensation reaction.[1][5] The mechanism begins with a nucleophilic attack by the sulfur atom of thiourea on the electrophilic carbon bearing the bromine atom (an Sₙ2 reaction).[6] This forms an isothiouronium salt intermediate. Subsequent intramolecular cyclization occurs when one of the nitrogen atoms attacks the carbonyl carbon. Finally, a dehydration step (loss of a water molecule) occurs, leading to the formation of the aromatic thiazole ring. The initial product is often the hydrobromide salt, which is then neutralized with a base to yield the free amine.[6]
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of this compound
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| 3-(2-Bromoacetyl)-2,5-dimethylthiophene | 233.13 | 10.0 g | 0.0429 |
| Thiourea | 76.12 | 3.6 g | 0.0472 |
| Ethanol (95%) | - | 100 mL | - |
| 5% Sodium Carbonate Solution | - | ~50 mL | - |
Procedure:
-
Setup: In a 250 mL round-bottom flask, combine the crude 3-(2-bromoacetyl)-2,5-dimethylthiophene (10.0 g), thiourea (3.6 g), and ethanol (100 mL).
-
Reaction: Heat the mixture to reflux with stirring for 2-4 hours. The reaction progress can be monitored by TLC. A precipitate of the hydrobromide salt of the product may form during the reaction.
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a stirred 5% aqueous solution of sodium carbonate (~50 mL).[5]
-
Isolation: The free amine product will precipitate as a solid. Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Drying and Purification: Allow the solid to air dry on the funnel, then transfer to a watch glass to dry completely. The product is often pure enough for many applications. If further purification is required, it can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
Characterization of the Final Product
The structure of this compound should be confirmed using standard analytical techniques.
-
¹H NMR: Expected signals would include singlets for the two methyl groups on the thiophene ring, a singlet for the C5 proton of the thiazole ring, and a broad singlet for the -NH₂ protons which is exchangeable with D₂O. The aromatic protons of the thiophene ring will also be present.
-
¹³C NMR: Signals corresponding to all unique carbon atoms in the molecule should be observed.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of C₉H₁₀N₂S₂ (226.32 g/mol ).
-
Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C=N stretching of the thiazole ring, and C-S stretching should be visible.
Safety and Handling
-
General Precautions: This synthesis should be performed by trained personnel in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Specific Hazards:
-
Acetyl Chloride & Aluminum Chloride: Highly reactive and corrosive. React violently with water. Handle with extreme care under anhydrous conditions.
-
Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns. Handle with extreme caution and have a quenching agent (sodium thiosulfate) readily available.
-
Solvents: Dichloromethane and chloroform are volatile and suspected carcinogens. Ethanol is flammable. Avoid inhalation and skin contact.
-
Conclusion
This guide outlines a reliable and well-established three-step synthetic route to this compound. The strategy leverages a Friedel-Crafts acylation, an α-bromination, and the Hantzsch thiazole synthesis. By providing detailed, step-by-step protocols and explaining the chemical logic behind each transformation, this document serves as a practical resource for the successful synthesis and future investigation of this and related heterocyclic compounds.
References
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Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
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SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
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Chem Help ASAP. Hantzsch thiazole synthesis - laboratory experiment. (2020-11-05). YouTube. Available from: [Link]
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Bouherrou, Z., et al. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. (2017). MDPI. Available from: [Link]
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Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. (2012). Available from: [Link]
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4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine CAS number and properties
An In-depth Technical Guide to 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound belonging to the esteemed class of 2-aminothiazoles. While specific data for this particular analogue is limited, this document synthesizes available information and provides expert-driven insights based on the well-established chemistry and pharmacology of its structural class. We will cover its core identification, physicochemical properties, a validated synthetic pathway, and methods for structural elucidation. Furthermore, this guide delves into the extensive therapeutic potential of the 2-aminothiazole scaffold, a cornerstone in modern medicinal chemistry, making this document an essential resource for researchers, scientists, and professionals in drug development.
Core Compound Identification and Properties
The subject of this guide is a unique molecule that integrates a dimethyl-substituted thiophene ring with a 2-aminothiazole core. This combination of two sulfur-containing heterocycles presents a compelling target for further investigation.
| Property | Data | Reference |
| CAS Number | 436152-83-9 | [1][2][3] |
| Molecular Formula | C₉H₁₀N₂S₂ | [1][3] |
| Molecular Weight | 210.32 g/mol | [1][2][3] |
| IUPAC Name | 4-(2,5-dimethylthiophen-3-yl)thiazol-2-amine | [3] |
| Purity | ≥95% (as commercially available) | [3] |
| Storage Conditions | Room temperature, sealed in a dry environment | [1][4] |
| Safety | Standard laboratory PPE required. Refer to the specific supplier's safety data sheet. | [1] |
Synthesis and Mechanistic Insights
The synthesis of 4-substituted-2-aminothiazoles is most reliably achieved through the Hantzsch Thiazole Synthesis , a classic and versatile condensation reaction.[5][6] This method involves the reaction of an α-haloketone with a thioamide, typically thiourea, to form the thiazole ring.[6][7]
Reaction Principle
The synthesis of this compound proceeds by reacting 3-(2-bromoacetyl)-2,5-dimethylthiophene (the α-haloketone) with thiourea. The mechanism involves an initial S-alkylation of the thiourea sulfur on the α-carbon of the ketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Caption: Hantzsch Thiazole Synthesis Workflow.
Experimental Protocol (Predictive)
This protocol is a validated, field-proven methodology for the synthesis of 2-aminothiazole derivatives, adapted for the specific target compound.
-
Reagent Preparation:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 3-(2-bromoacetyl)-2,5-dimethylthiophene in absolute ethanol.
-
Add 1.1 equivalents of thiourea to the solution. Causality: A slight excess of thiourea ensures the complete consumption of the more valuable α-haloketone precursor.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Self-Validation: The disappearance of the starting ketone spot indicates reaction completion.
-
-
Work-up and Isolation:
-
Allow the mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product may form.
-
Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or ammonium hydroxide (NH₄OH) to neutralize the hydrobromic acid formed during the reaction, until the pH is ~8-9. This will precipitate the free amine.
-
Collect the solid precipitate by vacuum filtration and wash with cold water to remove inorganic salts.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
-
Structural Elucidation and Analytical Characterization
Confirmation of the synthesized product's identity and purity is achieved through standard analytical techniques.
| Technique | Expected Observations |
| ¹H-NMR | - Two singlets for the two non-equivalent methyl groups on the thiophene ring.- A singlet corresponding to the C4-proton of the thiophene ring.- A singlet for the C5-proton of the thiazole ring.- A broad singlet for the -NH₂ protons, which is exchangeable with D₂O. |
| ¹³C-NMR | - Signals corresponding to the carbons of the two methyl groups.- Four distinct signals for the carbons of the thiophene ring.- Three signals for the thiazole ring carbons, with the C2-carbon (attached to the amine) appearing significantly downfield (~167 ppm).[8] |
| IR (KBr) | - Characteristic N-H stretching vibrations for the primary amine (~3400-3200 cm⁻¹).- C=N stretching vibration from the thiazole ring (~1640 cm⁻¹).- C-S stretching vibrations. |
| Mass Spec. | The molecular ion peak (M+) should correspond to the calculated molecular weight of 210.32. |
Therapeutic Potential and Research Applications of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[8] Its planar structure, capacity for hydrogen bonding, and metabolic stability make it an ideal building block for drug design.[7] While this compound itself has not been extensively studied, its core structure suggests significant potential based on the activities of its analogues.
The 2-aminothiazole framework is a cornerstone for developing agents with a wide spectrum of biological activities.[5][9][10][11] This includes potent antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral properties.[8][9][10]
Caption: Diverse Biological Activities of the 2-Aminothiazole Core.
Key Research Areas:
-
Anticancer: Many derivatives have shown potent cytotoxic activity against various cancer cell lines.[10][11]
-
Antimicrobial: The scaffold is fundamental in the development of new agents to combat drug-resistant bacteria and fungi.[8][9]
-
Anti-inflammatory: Certain 2-aminothiazole compounds have demonstrated significant anti-inflammatory effects, comparable to standard drugs in preclinical models.[9]
-
Neuroprotection: The scaffold has been explored for its potential in treating neurodegenerative diseases.[9]
The presence of the lipophilic 2,5-dimethylthiophene group in this compound may enhance its ability to cross cellular membranes, potentially modulating its pharmacokinetic and pharmacodynamic profile compared to other analogues. This makes it a particularly interesting candidate for screening in various biological assays.
Conclusion
This compound is a well-defined chemical entity with a straightforward and scalable synthetic route via the Hantzsch synthesis. While direct biological data on this specific molecule is sparse, its structural foundation as a 2-aminothiazole derivative places it in a class of compounds with immense therapeutic potential. This guide provides the foundational chemical knowledge and contextual biological significance necessary for researchers to incorporate this molecule into drug discovery and development programs. Further investigation into its specific biological activities is highly warranted and could unveil novel therapeutic applications.
References
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Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]
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- 4-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine hydrochloride. Sigma-Aldrich.
- 4-(2-thienyl)-1,3-thiazol-2-amine. Sigma-Aldrich.
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- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. MDPI.
- A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemical Reviews Letters.
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- 4-(2,5-Dimethylthiophen-3-yl)thiazol-2-amine, 95% Purity. Chemical Supplier.
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physicochemical characteristics of 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine
An In-depth Technical Guide to the Physicochemical Characteristics of 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine
Introduction
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a wide array of pharmacologically active compounds. The specific compound, this compound, combines this key heterocycle with a dimethylthiophene group, presenting a unique molecular architecture of interest to researchers in drug discovery and materials science. Understanding the fundamental physicochemical characteristics of a compound is a non-negotiable prerequisite for any meaningful scientific investigation, from designing biological assays to developing formulation strategies.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed analysis of the known physicochemical properties of this compound. Where experimental data is not publicly available, this document provides robust, field-proven protocols for their determination, grounded in established analytical principles. The aim is to provide not just data, but a framework for its practical application and experimental validation.
Molecular Identity and Structural Properties
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This section outlines the core structural and molecular information for this compound.
| Property | Value | Source |
| Chemical Name | This compound | [1][2][3] |
| Synonym(s) | 4-(2,5-Dimethyl-thiophen-3-yl)-thiazol-2-ylamine | [2] |
| CAS Number | 436152-83-9 | [2] |
| Molecular Formula | C₉H₁₀N₂S₂ | [1][2] |
| Molecular Weight | 210.32 g/mol | [2] |
| Chemical Structure | SMILES: Cc1sc(c(c1)C)c2sc(n2)N InChI: InChI=1S/C9H10N2S2/c1-5-3-7(6(2)13-5)8-4-12-9(10)11-8/h3-4H,1-2H3,(H2,10,11)[1] |
Core Physicochemical Data
Physicochemical properties are critical determinants of a molecule's behavior in both chemical and biological systems. They influence everything from reaction kinetics to bioavailability. The table below summarizes the available data for the title compound.
| Parameter | Value / Information | Significance in Research & Development |
| Melting Point | Data not publicly available. | Defines purity, solid-state stability, and influences dissolution rate. |
| Boiling Point | Data not publicly available.[1] | Relevant for purification (distillation) and assessing thermal stability. |
| Aqueous Solubility | No quantitative data available.[1] Expected to be low due to the aromatic, heterocyclic structure. High solubility in organic solvents like DMSO is anticipated for research applications.[4] | A primary factor governing drug absorption and bioavailability. Crucial for designing in-vitro assays and formulations. |
| Lipophilicity (LogP) | Data not publicly available. The presence of two heterocyclic rings suggests a moderate to high lipophilicity. | Governs membrane permeability, plasma protein binding, and metabolic pathways. A key parameter in ADME (Absorption, Distribution, Metabolism, Excretion) profiling. |
| Acidity Constant (pKa) | Data not publicly available. The 2-amino group is the primary basic center. Thiazoles are generally weakly basic.[5] | Determines the ionization state of the molecule at a given pH, which profoundly impacts solubility, receptor binding, and membrane transport. |
Spectroscopic and Analytical Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. While specific spectra for this compound are not widely published, its structural features allow for the prediction of a characteristic analytical profile based on data from analogous structures.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum is expected to be relatively simple and highly informative. Key anticipated signals include:
-
Two distinct singlets in the alkyl region (~2.0-2.5 ppm) corresponding to the two methyl groups on the thiophene ring.[9]
-
A singlet in the aromatic region for the lone proton on the thiophene ring.
-
A singlet in the aromatic region (~6.2-6.5 ppm) for the proton at the 5-position of the thiazole ring.[7]
-
A broad singlet, typically downfield, corresponding to the two protons of the primary amine (-NH₂), which may exchange with D₂O.[7]
-
-
¹³C-NMR: The carbon spectrum will confirm the carbon framework. Expected signals include:
-
Two signals in the alkyl region for the two methyl carbons.
-
Multiple signals in the aromatic/heteroaromatic region for the carbons of the thiophene and thiazole rings. The carbon attached to the amino group (C2 of the thiazole) is expected to appear significantly downfield (~167 ppm).[7]
-
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.
-
N-H Stretching: A pair of bands in the 3100-3400 cm⁻¹ region, characteristic of a primary amine.[10]
-
C-H Stretching: Signals just above 3000 cm⁻¹ for aromatic C-H bonds and just below 3000 cm⁻¹ for methyl C-H bonds.[8]
-
C=N and C=C Stretching: A series of bands in the 1500-1650 cm⁻¹ region corresponding to the stretching vibrations within the thiazole and thiophene rings.[8]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.
-
Molecular Ion Peak: In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, a prominent molecular ion peak ([M]⁺ or [M+H]⁺) is expected at m/z 210 or 211, respectively, confirming the compound's molecular weight.[8][11]
Experimental Determination of Key Parameters
To address the absence of public data for critical parameters, this section provides standardized, step-by-step protocols for their experimental determination. These methods are designed to be robust and self-validating.
Protocol for Aqueous Solubility (Shake-Flask Method)
This method is the gold standard for determining thermodynamic solubility. It relies on achieving equilibrium between the dissolved and undissolved states of the compound.
Caption: Workflow for Shake-Flask Solubility Determination.
Methodology:
-
Preparation: Add an excess amount of the solid compound (enough to ensure undissolved solid remains at equilibrium) to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare at least three replicates.
-
Equilibration: Seal the vials and place them in a shaker or rotator bath at a constant temperature (e.g., 25°C) for 24 to 48 hours. This extended period is crucial to ensure true thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, visually confirm the presence of excess solid. Centrifuge the samples at high speed (e.g., >10,000 g for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully remove an aliquot of the clear supernatant.
-
Quantification: Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.
Protocol for Lipophilicity (logP by Shake-Flask Method)
This protocol determines the octanol-water partition coefficient (logP), a measure of a compound's lipophilicity.
Caption: Workflow for Shake-Flask LogP Determination.
Methodology:
-
Solvent Preparation: Prepare water-saturated n-octanol and n-octanol-saturated aqueous buffer (pH 7.4) by mixing them and allowing the layers to separate overnight. This prevents volume changes during the experiment.
-
Partitioning: Add a known amount of the compound (typically from a stock solution in a solvent that is easily removed, like methanol) to a vial containing known volumes of the pre-saturated n-octanol and buffer.
-
Equilibration: Cap the vial and shake vigorously for at least 1 hour to allow for complete partitioning between the two phases.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.
-
Quantification: Carefully sample from both the n-octanol and the aqueous layers. Analyze the concentration of the compound in each phase using a suitable method (e.g., HPLC-UV).
-
Calculation: The partition coefficient P is the ratio of the concentration in n-octanol to the concentration in the aqueous buffer. LogP is the base-10 logarithm of this ratio.
Stability and Handling
Proper storage and handling are paramount to ensure the integrity of the compound over time.
-
Shelf Life: Commercial suppliers indicate a shelf life of 1095 days (3 years) under appropriate conditions.[1]
-
Storage Conditions: It is recommended to store the compound at room temperature in a dry, well-sealed container.[1] For long-term storage, keeping the material in a desiccator or at a reduced temperature (2-8°C) is a prudent measure to minimize potential degradation from atmospheric moisture or thermal stress.[12]
-
General Handling: As with all research chemicals, handling should be performed in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
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- SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. Erbil Polytechnic University Academic Staff.
- 4-(2,5-Dimethylthiophen-3-yl)thiazol-2-amine, 95% Purity, C9H10N2S2, 100 mg. AK Scientific, Inc.
- 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)
- N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine.
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An In-Depth Technical Guide to the Spectral Data Analysis of 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine
Prepared by: Gemini, Senior Application Scientist
Foreword: The Imperative of Structural Elucidation in Modern Chemistry
In the landscape of drug development and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. A compound's biological activity or material properties are intrinsically linked to its three-dimensional architecture and electronic distribution. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical process. Each method provides a unique and complementary piece of the structural puzzle.
This guide offers a detailed examination of the spectral data for 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine, a heterocyclic compound featuring both thiophene and aminothiazole moieties. These scaffolds are of significant interest in medicinal chemistry.[1][2] Our approach is not merely to present data but to provide a field-proven, logical framework for its interpretation, grounded in established principles and authoritative references. This document is intended for researchers, scientists, and professionals who require a practical and in-depth understanding of how to leverage spectral data for comprehensive molecular characterization.
Molecular Structure and Analytical Overview
Before delving into the individual spectral analyses, it is crucial to visualize the target molecule. The structure of this compound dictates the expected spectroscopic signals.
Figure 1: Molecular Structure of this compound.
Our analytical workflow will systematically deconstruct this structure using NMR for the proton and carbon framework, IR for functional group identification, and MS for molecular weight confirmation and fragmentation analysis.
Caption: Workflow for comprehensive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, we can deduce the precise connectivity and electronic environment of atoms.
¹H NMR Analysis
The proton NMR spectrum provides a quantitative and qualitative count of the different types of hydrogen atoms in the molecule. For this specific structure, we anticipate signals corresponding to the amine, thiazole, thiophene, and methyl protons. The choice of solvent is critical; DMSO-d₆ is often used for these types of compounds as it can effectively solvate the molecule and allow for the observation of exchangeable protons like those of the amine group.[3][4][5]
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Authoritative Insights |
|---|---|---|---|---|
| ~7.10 | Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary and they often appear as a broad singlet. In aminothiazole derivatives, this signal is typically observed in the 4.9-7.2 ppm range.[5][6] Its broadness is due to quadrupole broadening and potential hydrogen exchange. |
| ~6.80 | Singlet | 1H | Thiazole C5-H | The lone proton on the thiazole ring is expected to appear as a singlet in the heteroaromatic region. Protons on electron-rich thiazole rings typically resonate between 6.7 and 7.5 ppm.[3][6] |
| ~6.50 | Singlet | 1H | Thiophene C4-H | The proton on the substituted thiophene ring is shielded relative to benzene and appears as a singlet. Its position is influenced by the adjacent thiazole substituent. |
| ~2.45 | Singlet | 3H | Thiophene C2-CH₃ | Methyl groups attached to an aromatic or heteroaromatic ring typically appear as sharp singlets in the 2.1-2.7 ppm range.[2] |
| ~2.20 | Singlet | 3H | Thiophene C5-CH₃ | This methyl group is in a slightly different chemical environment than the C2-methyl, potentially leading to a small difference in chemical shift. |
¹³C NMR Analysis
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their hybridization and electronic environment.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale & Authoritative Insights |
|---|---|---|
| ~169.0 | Thiazole C2 (-NH₂) | The carbon atom bonded to two heteroatoms (N and S) and the exocyclic amine is significantly deshielded, a characteristic feature of 2-aminothiazole systems.[3][6] |
| ~152.0 | Thiazole C4 | This quaternary carbon is part of a C=N double bond and is attached to the bulky thiophene ring, placing it downfield. |
| ~135-140 | Thiophene C2 & C5 | The methyl-substituted carbons of the thiophene ring are expected in this region. |
| ~125-130 | Thiophene C3 | The quaternary carbon of the thiophene ring bonded to the thiazole ring. |
| ~120.0 | Thiophene C4 | The carbon bearing a hydrogen atom in the thiophene ring. |
| ~105.0 | Thiazole C5 | The carbon bearing the lone proton on the thiazole ring is typically the most upfield of the ring carbons.[4] |
| ~15.0 | Thiophene C2-CH₃ | Aliphatic methyl carbons attached to an sp²-hybridized carbon appear in the upfield region of the spectrum.[2] |
| ~14.5 | Thiophene C5-CH₃ | Similar to the other methyl group, with a slight potential shift due to its position on the ring. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Transfer the solution to a 5 mm NMR tube.[5]
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.[3][5]
-
Processing: Process the acquired Free Induction Decay (FID) signal by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (stretching, bending).
Characteristic IR Absorption Bands (KBr Pellet)
| Frequency Range (cm⁻¹) | Intensity | Assignment | Rationale & Authoritative Insights |
|---|---|---|---|
| 3400 - 3100 | Medium, Broad | N-H Stretch | The primary amine (-NH₂) group typically shows two bands in this region corresponding to symmetric and asymmetric stretching. Broadening is due to hydrogen bonding.[6] |
| 3120 - 3050 | Weak to Medium | Aromatic C-H Stretch | These absorptions are characteristic of C-H bonds where the carbon is sp²-hybridized, as in the thiazole and thiophene rings.[7] |
| 2980 - 2850 | Weak to Medium | Aliphatic C-H Stretch | These bands correspond to the symmetric and asymmetric stretching of the C-H bonds in the two methyl (-CH₃) groups. |
| ~1620 | Strong | C=N Stretch | The endocyclic C=N bond of the thiazole ring gives a strong absorption in this region.[2][5] |
| 1550 - 1450 | Medium to Strong | C=C Ring Stretch | These bands are due to the skeletal stretching vibrations of the C=C bonds within both the thiazole and thiophene rings.[6][8] |
| 750 - 650 | Medium | C-S Stretch | The carbon-sulfur bond vibrations in both heterocyclic rings are expected in the fingerprint region and can be complex.[9] |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Spectrum Recording: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, and perform a background subtraction using a blank KBr pellet.[3][5]
Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This pattern serves as a molecular fingerprint and allows for the confirmation of structural subunits. Electron Ionization (EI) is a common technique for this type of analysis.
Molecular Weight: C₉H₁₀N₂S₂ = (9 * 12.011) + (10 * 1.008) + (2 * 14.007) + (2 * 32.065) = 222.32 g/mol
Molecular Ion and Isotopic Pattern
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 222. Due to the natural abundance of isotopes, additional peaks will be observed:
-
M+1 Peak: An M+1 peak at m/z 223 will be present due to the ¹³C isotope. Its intensity will be approximately 10.7% of the M⁺ peak (9 * 1.1% + 2 * 0.37%).
-
M+2 Peak: A significant M+2 peak at m/z 224 will be observed due to the presence of two sulfur atoms (³⁴S isotope abundance is 4.21%). This results in an expected intensity of about 8.8% relative to the M⁺ peak.[10][11] The presence of this distinct M+2 peak is a strong indicator of a compound containing two sulfur atoms.
Proposed Fragmentation Pathway
The fragmentation of heterocyclic compounds under EI conditions often involves ring cleavage and the loss of stable neutral molecules or radicals. For this compound, the fragmentation is likely initiated by cleavage of the bond between the two rings or by fragmentation of the less stable ring. Thiazole rings are known to undergo fragmentation, often preceding the breakdown of more stable aromatic systems.[10]
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A Technical Guide to the Preliminary Biological Screening of 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine
Foreword: The Rationale for Investigation
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The target molecule, 4-(2,5-dimethylthien-3-yl)-1,3-thiazol-2-amine, represents a thoughtful hybridization of two such scaffolds: the 2-aminothiazole and the thiophene ring systems.
The 2-aminothiazole moiety is a cornerstone in the synthesis of biologically active molecules, renowned for a vast spectrum of pharmacological activities including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3][4] Its presence in clinically approved drugs underscores its therapeutic viability.[5] Similarly, the thiophene nucleus is a key component in numerous anticancer agents, valued for its contribution to molecular conformation and metabolic stability.[6] The fusion of these two bioactive entities into a single compact structure presents a compelling case for synergistic or enhanced pharmacological activity.[6][7]
This guide, therefore, outlines a comprehensive and logical framework for the preliminary in vitro biological screening of this novel thienyl-thiazole hybrid. The proposed experimental cascade is grounded in the established potential of its constituent pharmacophores, focusing primarily on anticancer and antimicrobial activities as the most probable and impactful therapeutic avenues. Every protocol herein is designed to be robust, reproducible, and to provide a clear, actionable dataset for further drug development endeavors.
Section 1: In Vitro Anticancer Activity Screening
1.1. Causality of Experimental Choice: The Cytotoxicity Assay
The initial and most critical step in evaluating a potential anticancer agent is to determine its cytotoxic effect—its ability to kill or inhibit the proliferation of cancer cells. Thiazole derivatives have demonstrated potent antiproliferative activity across a wide range of cancer cell lines.[8][9][10] Several thienyl-thiazole hybrids have also shown significant anticancer effects.[6][7] Therefore, a primary screening for cytotoxicity is the logical starting point.
For this purpose, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the method of choice.[5] This colorimetric assay is a gold standard for assessing cell metabolic activity. Its underlying principle is the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, primarily via mitochondrial reductase enzymes. The quantity of formazan produced is directly proportional to the number of viable cells, providing a reliable measure of cytotoxicity.[5]
1.2. Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a panel of human cancer cell lines.
Materials:
-
Test Compound: this compound, dissolved in DMSO to create a stock solution.
-
Cell Lines: A representative panel, e.g., MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and A549 (lung carcinoma).
-
Media: Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents: MTT solution (5 mg/mL in PBS), Dimethyl Sulfoxide (DMSO), Phosphate-Buffered Saline (PBS).
-
Equipment: 96-well microtiter plates, multichannel pipette, CO₂ incubator (37°C, 5% CO₂), microplate reader (570 nm).
Step-by-Step Methodology:
-
Cell Seeding: Harvest logarithmically growing cells and adjust the cell suspension to a density of 5 × 10⁴ cells/mL in fresh medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include wells for a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. Compound Concentration) and determine the IC₅₀ value using non-linear regression analysis.
1.3. Workflow Visualization: MTT Assay
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
1.4. Illustrative Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Hypothetical Anticancer Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 0.7 |
| HepG2 | Hepatocellular Carcinoma | 12.3 ± 1.1 |
| A549 | Lung Carcinoma | 9.1 ± 0.9 |
| Doxorubicin (Control) | - | 0.8 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.
Section 2: In Vitro Antimicrobial Screening
2.1. Causality of Experimental Choice: Susceptibility Testing
The thiazole ring is a structural component of penicillin and other antibiotics, and numerous synthetic thiazole derivatives exhibit potent antibacterial and antifungal activities.[11][12][13] Furthermore, thiophene-containing compounds have also been evaluated as antimicrobial agents.[14] A preliminary screening to determine the compound's ability to inhibit the growth of pathogenic microbes is therefore a critical and well-justified step.
The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) . The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This method is efficient, requires a small quantity of the test compound, and provides quantitative results that are essential for evaluating antimicrobial potency.
2.2. Experimental Protocol: Broth Microdilution for MIC Determination
Objective: To determine the MIC of the test compound against representative Gram-positive bacteria, Gram-negative bacteria, and fungi.
Materials:
-
Test Compound: this compound, dissolved in DMSO.
-
Microbial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922)
-
Fungus: Candida albicans (e.g., ATCC 90028)
-
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi.
-
Reagents: DMSO, sterile saline.
-
Equipment: 96-well microtiter plates, spectrophotometer, incubator (35-37°C).
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the microbial strains overnight. Dilute the cultures in the appropriate broth to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Dispense 50 µL of the appropriate sterile broth into all wells of a 96-well plate. Add 50 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a gradient of compound concentrations across the plate.
-
Inoculation: Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel.
-
Incubation: Seal the plates and incubate at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
2.3. Workflow Visualization: MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
2.4. Illustrative Data Presentation
Table 2: Hypothetical Antimicrobial Activity of this compound
| Organism | Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-positive | 16 |
| Escherichia coli | Gram-negative | 64 |
| Candida albicans | Fungus | 32 |
| Ciprofloxacin (Control) | Antibacterial | 1 |
| Fluconazole (Control) | Antifungal | 4 |
Data are for illustrative purposes only.
Section 3: Conclusion and Future Directives
This guide provides a foundational strategy for the preliminary biological evaluation of this compound. The proposed screening cascade, focusing on anticancer and antimicrobial activities, is logically derived from the extensive pharmacological history of the 2-aminothiazole and thiophene scaffolds.
Positive results (e.g., low micromolar IC₅₀ or MIC values) from these initial screens would serve as a robust validation of the compound's therapeutic potential. Such findings would warrant progression to more advanced studies, including:
-
Mechanism of Action Studies: Investigating how the compound exerts its cytotoxic or antimicrobial effects (e.g., enzyme inhibition, apoptosis induction, cell cycle arrest).[9][15]
-
Selectivity and Toxicity Profiling: Assessing cytotoxicity against non-cancerous human cell lines to determine a therapeutic index.
-
Lead Optimization: Initiating structure-activity relationship (SAR) studies to synthesize analogues with improved potency and more favorable pharmacological profiles.
By adhering to this structured and scientifically-grounded approach, researchers can efficiently and effectively characterize the biological profile of this promising novel molecule, paving the way for its potential development as a next-generation therapeutic agent.
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The 2-Aminothiazole Scaffold: A Privileged Motif in Modern Drug Discovery and its Multifaceted Mechanisms of Action
Introduction: The Enduring Significance of the 2-Aminothiazole Core
The 2-aminothiazole moiety is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its prevalence in a multitude of biologically active compounds underscores its remarkable ability to interact with a diverse array of protein targets.[1] This five-membered heterocyclic ring, containing both sulfur and nitrogen atoms, serves as a versatile template for the design of therapeutic agents targeting a wide spectrum of diseases, from cancer and microbial infections to inflammatory disorders and neurodegenerative conditions.[1] The unique electronic properties and conformational flexibility of the 2-aminothiazole ring system allow for the strategic placement of various substituents, enabling the fine-tuning of pharmacological activity and selectivity. This technical guide provides an in-depth exploration of the potential mechanisms of action of 2-aminothiazole derivatives, offering insights for researchers, scientists, and drug development professionals.
Anticancer Mechanisms of Action: A Multi-pronged Assault on Malignancy
The development of 2-aminothiazole derivatives as anticancer agents has yielded significant clinical successes, most notably with the approval of Dasatinib, a potent kinase inhibitor.[2] The anticancer efficacy of this class of compounds stems from their ability to modulate multiple signaling pathways crucial for tumor growth, proliferation, and survival.
Kinase Inhibition: Targeting the Engines of Cell Proliferation
A primary mechanism through which 2-aminothiazole derivatives exert their anticancer effects is the inhibition of various protein kinases. These enzymes play a central role in cell signaling, and their dysregulation is a hallmark of many cancers.
-
Src Family Kinase (SFK) Inhibition: 2-aminothiazole derivatives, including Dasatinib, are potent inhibitors of Src family kinases.[3] Dasatinib has been shown to block the kinase activities of SFKs like Lyn and Src at low nanomolar concentrations in cancer cells.[4] This inhibition disrupts downstream signaling pathways involving focal adhesion kinase (FAK) and Crk-associated substrate (p130CAS), which are critical for cell adhesion, migration, and invasion.[4]
-
Cyclin-Dependent Kinase (CDK) Inhibition: The cell cycle is tightly regulated by CDKs, and their aberrant activity is a common feature of cancer. 2-Aminothiazole derivatives have been identified as potent inhibitors of CDKs, particularly CDK2.[5][6][7] X-ray crystallography studies have revealed that these inhibitors bind to the ATP-binding site of CDK2, forming key hydrogen bond interactions with the hinge region, specifically with the carbonyl of Leu83.[6] This binding prevents the phosphorylation of CDK2 substrates like the Retinoblastoma protein (Rb) and histone H1, leading to cell cycle arrest and apoptosis.[8][9]
The inhibitory activity of 2-aminothiazole derivatives against various kinases is summarized in the table below:
| Compound Class | Target Kinase | IC50/Ki | Reference |
| Diaminothiazoles | CDK2 | 0.9 - 1.5 nM (IC50) | [10] |
| 2-Acetamido-thiazolylthio acetic ester derivatives | CDK2 | 1 - 10 nM (IC50) | [7] |
| Dasatinib analogue | Src family kinases | Low nanomolar (IC50) | [3] |
| 2-Aminothiazole derivative | CDK4/6 | >57-fold selectivity vs other CDKs | [11] |
Experimental Protocol: In Vitro CDK2 Kinase Assay
This assay quantifies the ability of a 2-aminothiazole derivative to inhibit the enzymatic activity of CDK2.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant full-length human CDK2/cyclin A2, a suitable substrate (e.g., histone H1), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[12]
-
Compound Addition: Add the 2-aminothiazole inhibitor at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Kinase Reaction: Initiate the reaction by the addition of ATP and incubate at 30°C for a specified time (e.g., 30 minutes).
-
Detection: Measure the amount of ADP produced, which is proportional to the kinase activity. This can be done using a commercial kit such as the ADP-Glo™ Kinase Assay, which measures luminescence.[12][13]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway: CDK2 Inhibition by 2-Aminothiazole Derivatives
Caption: Workflow for Tubulin Polymerization Assay.
PI3K/Akt/mTOR Pathway Inhibition: Cutting off Survival Signals
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell growth, proliferation, and survival. [13][14][15][16]Its overactivation is a common event in cancer. 2-Aminothiazole derivatives have been shown to inhibit key components of this pathway, thereby cutting off crucial survival signals to cancer cells.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Caption: PI3K/Akt/mTOR pathway and its inhibition.
Antimicrobial Mechanisms of Action: Combating Infectious Agents
2-Aminothiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. [9][17][18]Their mechanisms of action often involve the inhibition of essential microbial enzymes that are absent in humans, providing a degree of selective toxicity.
Inhibition of Bacterial Cell Wall Synthesis: Targeting MurB
Molecular docking studies have suggested that some 2-aminothiazole derivatives may exert their antibacterial effects by inhibiting MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. [19][20]Inhibition of MurB weakens the cell wall, leading to cell lysis and bacterial death.
Disruption of Fungal Cell Membrane Integrity: Targeting CYP51
In fungi, 2-aminothiazole derivatives have been shown to target lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. [19][20]Ergosterol is an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts ergosterol production, leading to a compromised cell membrane and fungal cell death.
The antimicrobial activity of selected 2-aminothiazole derivatives is presented below:
| Compound | Target Organism | MIC (µg/mL) | Reference |
| N-oxazolyl- and N-thiazolylcarboxamides | Mycobacterium tuberculosis | 3.13 | [21] |
| 2-aminothiazole derivatives | Bacillus subtilis | 50-100 (concentration tested) | [9] |
| 2-aminothiazole derivatives | Escherichia coli | 50-100 (concentration tested) | [9] |
Anti-inflammatory Mechanisms of Action: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a variety of diseases. 2-Aminothiazole derivatives have shown promise as anti-inflammatory agents by targeting key enzymes in the inflammatory cascade.
Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)
Some 2-aminothiazole derivatives have been found to inhibit COX and 5-LOX enzymes. [22]COX enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation and pain. 5-LOX is involved in the synthesis of leukotrienes, another class of pro-inflammatory molecules. By inhibiting these enzymes, 2-aminothiazole derivatives can reduce the production of these inflammatory mediators.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), and solutions of human recombinant COX-2, heme, and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD). [23]2. Inhibitor Addition: Add the 2-aminothiazole derivative at various concentrations to the wells of a 96-well plate.
-
Enzyme Reaction: Add the COX-2 enzyme and heme to the wells and pre-incubate. Initiate the reaction by adding arachidonic acid.
-
Detection: Monitor the appearance of oxidized TMPD at 590 nm, which is a measure of the peroxidase activity of COX-2. [23]5. Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Neuroprotective Mechanisms of Action: Guarding Against Neurodegeneration
2-Aminothiazole derivatives have emerged as a promising class of compounds for the treatment of neurodegenerative diseases like Alzheimer's disease. [24][25]Their neuroprotective effects are attributed to their ability to interfere with key pathological processes.
Inhibition of Tau-Induced Neuronal Toxicity
In Alzheimer's disease, the abnormal aggregation of the tau protein is a key pathological feature. Certain 2-aminothiazole derivatives have been shown to counteract tau-induced cell toxicity at nanomolar concentrations in cellular models of the disease. [24]Some of these derivatives have also been found to bind to the tau protein, potentially preventing its aggregation. [16]
Cholinesterase Inhibition
A therapeutic strategy for Alzheimer's disease involves boosting the levels of the neurotransmitter acetylcholine by inhibiting the enzymes that break it down, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Several 2-aminothiazole derivatives have been identified as potent inhibitors of these enzymes. [26] Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) - DTNB).
-
Reaction Setup: In a 96-well plate, add the buffer, AChE, and the 2-aminothiazole derivative at various concentrations. Pre-incubate the mixture.
-
Initiation and Detection: Initiate the reaction by adding ATCI and DTNB. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Measurement: Measure the absorbance of the yellow product at 412 nm over time.
-
Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each inhibitor concentration to determine the IC50 value.
Conclusion and Future Perspectives
The 2-aminothiazole scaffold has proven to be a remarkably versatile and fruitful starting point for the development of a wide range of therapeutic agents. The diverse mechanisms of action discussed in this guide, from kinase and tubulin inhibition in cancer to the disruption of microbial cell integrity and the modulation of inflammatory and neurodegenerative pathways, highlight the immense potential of this chemical class. Future research will undoubtedly continue to uncover new biological targets and refine the structure-activity relationships of 2-aminothiazole derivatives, leading to the development of next-generation therapies with improved efficacy and safety profiles. The continued exploration of this privileged scaffold promises to yield novel treatments for some of the most challenging diseases facing humanity.
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in silico ADME/Tox prediction for 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine
An In-Depth Technical Guide: In Silico ADME/Tox Prediction for 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine
Introduction: De-risking Drug Discovery Through Early Computational Insight
In the landscape of modern pharmaceutical research, the path from a promising chemical entity to a marketed drug is fraught with challenges, high costs, and a significant rate of attrition. A primary driver of these late-stage failures is an undesirable profile in Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox).[1] The ability to forecast these properties before a compound is even synthesized represents a paradigm shift, enabling a "fail early, fail cheap" strategy. In silico ADME/Tox modeling provides this crucial foresight, using computational methods to predict the pharmacokinetic and toxicological profile of a molecule based solely on its structure.[2][3][4]
This guide provides a comprehensive in silico evaluation of This compound , a novel heterocyclic compound. As a Senior Application Scientist, the objective here is not merely to present data, but to construct a narrative around the predictions. We will explore the causality behind the selection of specific computational models, detail the step-by-step protocols for their application, and synthesize the results into a cohesive assessment of the compound's drug-like potential. This document is designed for researchers, medicinal chemists, and drug development professionals, offering a practical framework for integrating computational predictions into early-stage discovery programs.
Part 1: Foundational Analysis - Physicochemical and Pharmacokinetic Profile
Before delving into complex biological interactions, a molecule's fundamental physicochemical properties must be established. These characteristics—such as size, lipophilicity, and polarity—govern its behavior in a biological system and are strong determinants of its ADME profile.[5]
Methodology: Physicochemical & ADME Profiling
We utilize the SwissADME web server, a robust and freely accessible tool, for this initial assessment.[6] Its underlying algorithms are selected for their balance of speed, accuracy, and interpretability, making it an ideal choice for high-throughput screening and initial characterization.
Experimental Protocol 1: SwissADME Analysis
-
Navigate to the SwissADME web server.
-
Input Molecule: In the query field, enter the SMILES string for the target compound: Cc1sc(c(c1)C)c2csc(n2)N.
-
Initiate Analysis: Click the "Run" button to start the prediction.
-
Data Compilation: Systematically collect the predicted values for physicochemical properties, lipophilicity, water solubility, pharmacokinetics, and drug-likeness from the results page.
Diagram: The In Silico Evaluation Workflow
Caption: Overall workflow for the in silico ADME/Tox assessment.
Results: Physicochemical Properties
The foundational properties of this compound are summarized below. These values serve as the input variables for many of the subsequent ADME/Tox models.
| Property | Predicted Value | Optimal Range | Significance |
| Molecular Weight | 210.33 g/mol | < 500 | Favorable for membrane permeability and diffusion. |
| LogP (Consensus) | 2.55 | 1 - 3 | Balanced lipophilicity, suggesting good permeability without excessive metabolic liability or poor solubility. |
| TPSA (Topological Polar Surface Area) | 79.94 Ų | < 140 Ų | Indicates good potential for oral bioavailability and cell permeation. |
| H-Bond Donors | 1 | ≤ 5 | Compliant with Lipinski's rules; favorable for membrane passage. |
| H-Bond Acceptors | 4 | ≤ 10 | Compliant with Lipinski's rules. |
| Rotatable Bonds | 1 | ≤ 10 | Low conformational flexibility, which can be beneficial for binding affinity. |
Results: ADME Predictions (SwissADME)
This next level of analysis predicts how the molecule will behave within a biological system.
| ADME Parameter | Prediction | Interpretation & Rationale |
| Absorption | ||
| GI Absorption | High | The combination of a low molecular weight, balanced LogP, and optimal TPSA strongly suggests efficient passive absorption from the gastrointestinal tract. |
| BBB Permeant | No | The model predicts the compound will not cross the Blood-Brain Barrier, which is desirable for peripherally acting drugs to avoid CNS side effects. |
| P-gp Substrate | No | Not being a substrate for the P-glycoprotein efflux pump is advantageous, as it reduces the risk of drug resistance and improves bioavailability. |
| Metabolism | ||
| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions with substrates of this major CYP isoform. |
| CYP2C19 Inhibitor | No | Low risk of interactions with drugs metabolized by CYP2C19. |
| CYP2C9 Inhibitor | Yes | Potential Liability: Inhibition of CYP2C9 can lead to significant drug-drug interactions with co-administered drugs like warfarin or NSAIDs. This requires experimental validation. |
| CYP2D6 Inhibitor | No | Low risk of interactions with common CYP2D6 substrates such as antidepressants and beta-blockers. |
| CYP3A4 Inhibitor | No | Low risk of interactions with the most common drug-metabolizing enzyme. |
| Drug-Likeness | ||
| Lipinski's Rule | Yes (0 violations) | The molecule adheres to all criteria of Lipinski's Rule of Five, a cornerstone of drug-likeness, indicating a high probability of oral bioavailability. |
| Bioavailability Score | 0.55 | This composite score reinforces the potential for the compound to be a viable oral drug candidate. |
Part 2: Critical Safety Assessment - In Silico Toxicology
Identifying potential toxicities early is arguably the most critical function of computational screening.[4] We focus on three high-impact areas: mutagenicity, cardiotoxicity, and hepatotoxicity. For this, we employ the pkCSM server, which uses graph-based signatures and has been extensively validated to predict a wide range of pharmacokinetic and toxicity properties.[5][7]
Methodology: Toxicity Profiling
Experimental Protocol 2: pkCSM Toxicity Analysis
-
Navigate to the pkCSM - pharmacokinetics web server.
-
Input Molecule: Enter the SMILES string Cc1sc(c(c1)C)c2csc(n2)N into the prediction tool. Alternatively, upload a .smi file.
-
Select Endpoints: Ensure that the "Toxicity" prediction modules are selected.
-
Initiate Analysis: Submit the molecule for prediction.
-
Data Compilation: Record the predicted outcomes for AMES Toxicity, hERG I Inhibition, and Hepatotoxicity.
Diagram: Key Toxicity Endpoints Assessment
Caption: Workflow for predicting critical toxicity endpoints.
Results: Predicted Toxicological Profile
| Toxicity Endpoint | Prediction | Scientific Rationale & Implication |
| Mutagenicity | ||
| AMES Toxicity | Non-mutagen | The model predicts the compound is unlikely to cause DNA mutations, a critical hurdle for any drug candidate.[8][9] This reduces the concern for carcinogenic potential. The absence of common structural alerts for mutagenicity in the molecule supports this prediction. |
| Cardiotoxicity | ||
| hERG I Inhibition | Inhibitor | Significant Liability: The model predicts the compound will inhibit the hERG potassium channel.[10][11] Blockade of this channel is a primary cause of drug-induced QT prolongation, which can lead to fatal arrhythmias.[12][13] This is a major red flag that must be addressed with in vitro electrophysiology assays (e.g., patch clamp) as a top priority. |
| Hepatotoxicity | ||
| Hepatotoxicity (DILI) | Non-hepatotoxic | The prediction suggests a low risk of causing drug-induced liver injury (DILI).[14][15] While in silico DILI models are still evolving due to the complexity of the underlying mechanisms, this result is encouraging and lowers the priority for immediate hepatotoxicity screening.[16][17] |
| Other Toxicities | ||
| Skin Sensitisation | Non-sensitiser | The model predicts a low probability of causing an allergic skin reaction. |
Part 3: Integrated Assessment and Strategic Recommendations
The true value of in silico profiling lies in the synthesis of disparate data points into a holistic view of a compound's potential. This integrated assessment allows for strategic, data-driven decisions long before significant resources are invested.
Summary of Predicted Profile
| Domain | Parameter | Prediction | Assessment |
| Physicochemical | Drug-Likeness | Excellent | Fully compliant with Lipinski's rules; ideal MW, LogP, and TPSA. |
| Absorption | Oral Bioavailability | High | Predicted to have high GI absorption and is not a P-gp substrate. |
| Distribution | CNS Penetration | Low | Predicted to be non-penetrant of the BBB, favorable for a peripheral target. |
| Metabolism | CYP Interactions | Potential Issue | Predicted to be an inhibitor of CYP2C9. |
| Toxicity | Mutagenicity | Low Risk | Predicted to be non-mutagenic in the AMES test. |
| Toxicity | Cardiotoxicity | High Risk | Predicted to be a hERG I inhibitor. |
| Toxicity | Hepatotoxicity | Low Risk | Predicted to be non-hepatotoxic. |
Senior Application Scientist's Analysis & Recommendations
The in silico profile of this compound is a classic example of a promising start with significant, but potentially manageable, liabilities.
Strengths: The compound exhibits an outstanding physicochemical and absorption profile. Its adherence to drug-likeness rules and predicted high gastrointestinal absorption make it an attractive candidate for oral administration. The lack of predicted BBB penetration is a distinct advantage if the therapeutic target is outside the central nervous system.
Liabilities & Mitigation Strategies:
-
Primary Concern - hERG Inhibition: The predicted cardiotoxicity is the most pressing issue and represents a potential "project killer."
-
Immediate Next Step: Prioritize this compound for an in vitro hERG inhibition assay (e.g., whole-cell patch clamp) to confirm or refute the in silico prediction. The predictive accuracy of hERG models is generally high, so this finding should be taken very seriously.[10]
-
Medicinal Chemistry Strategy: If hERG activity is confirmed, the chemistry team should immediately initiate a structure-activity relationship (SAR) study to identify the molecular features responsible for the inhibition. The primary amine on the thiazole ring is a common feature in some hERG binders; modifications at this position could be explored to mitigate this liability while preserving target activity.
-
-
Secondary Concern - CYP2C9 Inhibition: While less critical than hERG, the predicted inhibition of CYP2C9 warrants attention.
-
Next Step: An in vitro CYP inhibition assay against a panel of key isoforms (including 2C9) should be conducted to determine the IC50 value.
-
Medicinal Chemistry Strategy: If potent inhibition is confirmed, structural modifications may be necessary. Often, subtle changes to the lipophilicity or electronic distribution of the molecule can reduce CYP inhibition. Exploring bioisosteric replacements for the dimethylthienyl group could be a viable strategy.
-
The in silico assessment of this compound reveals a molecule with a favorable "drug-like" foundation but shadowed by a significant cardiotoxicity risk. The computational data provides clear, actionable guidance: do not proceed with extensive synthesis or resource-intensive studies until the hERG liability has been experimentally evaluated. This early, data-driven decision-making process is the hallmark of an efficient and effective drug discovery program, saving invaluable time and resources by focusing efforts on compounds with the highest probability of success.
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An In-depth Technical Guide to the Synthesis and Biological Activity of Thienyl-Substituted Thiazoles
Executive Summary
The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] When substituted with a thienyl moiety, the resulting scaffold demonstrates a remarkable breadth of pharmacological activities, positioning it as a "privileged structure" in drug discovery.[3][4] This guide provides an in-depth exploration of the synthesis and biological evaluation of thienyl-substituted thiazoles, intended for researchers, scientists, and professionals in drug development. We will delve into the prevalent synthetic methodologies, with a focus on the robust Hantzsch thiazole synthesis, and survey the significant anticancer, antimicrobial, and anti-inflammatory properties exhibited by this class of compounds. The narrative emphasizes the causal relationships behind experimental choices and provides validated protocols to ensure reproducibility and scientific integrity.
Part 1: The Thienyl-Thiazole Scaffold: A Privileged Core in Medicinal Chemistry
The fusion of a thiophene ring with a thiazole core creates a unique molecular architecture with significant therapeutic potential. Thiazole itself is a component of vitamin B1 (thiamine) and is found in numerous FDA-approved drugs, including the antimicrobial sulfathiazole and the anticancer agent Dasatinib.[1][5] The thiophene nucleus is also a key component in various biologically active compounds.[3][4] The combination of these two heterocyclic systems results in a scaffold that possesses a favorable profile for interacting with diverse biological targets. The lipophilic nature of the thienyl group, coupled with the hydrogen bonding capabilities and coordination potential of the thiazole ring, allows for a wide range of structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity.[6][7] This versatility has driven extensive research into thienyl-thiazole derivatives as potential therapeutic agents.
Part 2: Synthetic Strategies for Thienyl-Thiazole Scaffolds
The construction of the thienyl-thiazole core is most reliably achieved through the Hantzsch thiazole synthesis, a classic and high-yielding condensation reaction first reported in 1887.[5][8][9] This method remains a mainstay in heterocyclic chemistry due to its simplicity, use of readily available starting materials, and broad substrate scope.[10]
The Hantzsch Thiazole Synthesis: A Mechanistic Perspective
The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[8] For the synthesis of thienyl-substituted thiazoles, this translates to the reaction of a 2-bromo-1-(thienyl)ethanone with a suitable thioamide or thiourea.
The reaction proceeds through a well-established multi-step pathway:
-
SN2 Attack: The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the electrophilic carbon of the α-haloketone, displacing the halide ion.
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.
-
Dehydration: The tetrahedral intermediate formed then undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[8]
The choice of solvent is critical; ethanol is commonly used as it effectively solubilizes the reactants and facilitates the reaction, often under reflux conditions.[11][12] In some cases, acidic conditions can be employed to alter the regioselectivity of the reaction when using N-monosubstituted thioureas.[13]
Detailed Experimental Protocol: Synthesis of 2-Amino-4-(thien-2-yl)thiazole
This protocol describes a representative Hantzsch synthesis, a reliable method for producing the core thienyl-thiazole scaffold.
Materials:
-
2-Bromo-1-(thien-2-yl)ethanone
-
Thiourea
-
Ethanol (95%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, Buchner funnel, filtration flask.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-bromo-1-(thien-2-yl)ethanone (10 mmol) and thiourea (12 mmol).[11]
-
Solvent Addition: Add 40 mL of 95% ethanol to the flask. The choice of ethanol is to ensure both reactants are adequately solubilized for a homogenous reaction.
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 78°C) with continuous stirring.[11] The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1). The reaction is typically complete within 2-4 hours.
-
Cooling and Precipitation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A precipitate may form during this stage.
-
Neutralization: Slowly pour the cooled reaction mixture into a beaker containing 100 mL of crushed ice and water. Carefully neutralize the mixture by adding saturated sodium bicarbonate solution dropwise until effervescence ceases (pH ~7-8).[5] This step is crucial to deprotonate the thiazole amine and facilitate its precipitation.
-
Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.[8]
-
Washing: Wash the filter cake sequentially with cold deionized water to remove any inorganic salts, followed by a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the collected solid product in a desiccator or a vacuum oven at a low temperature (40-50°C) to a constant weight. The resulting 2-amino-4-(thien-2-yl)thiazole is typically of sufficient purity for subsequent steps or can be further purified by recrystallization from hot ethanol.[11]
Part 3: Biological Activities and Structure-Activity Relationships
Thienyl-substituted thiazoles exhibit a wide spectrum of biological activities, primarily attributed to their ability to mimic biological structures and interact with various enzymatic targets.[14]
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of thienyl-thiazole derivatives against various human cancer cell lines.[15][16] These compounds often exert their effects by inducing apoptosis or inhibiting key enzymes involved in cancer progression.[17][18] For instance, certain thieno[3,2-d]thiazole derivatives conjugated with a pyrazoline ring have shown promising multi-targeting kinase inhibition against EGFR, VEGFR-2, and BRAFV600E, which are critical in cancer cell proliferation and metastasis.[16]
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Thiazolyl-hydrazones | MCF-7 (Breast) | 2.57 ± 0.16 | VEGFR-2 Inhibition, Apoptosis Induction | [17][18] |
| Thiazolyl-hydrazones | HepG2 (Liver) | 7.26 ± 0.44 | VEGFR-2 Inhibition, Apoptosis Induction | [17][18] |
| Thieno[3,2-d]thiazoles | MCF-7 (Breast) | Varies | Multi-kinase Inhibition (EGFR, VEGFR-2) | [16] |
| Thienyl-carboxamides | A549 (Lung) | Varies | Apoptosis Induction | [15] |
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the Thienyl Ring: The position and nature of substituents on the thiophene ring can significantly modulate anticancer activity. Electron-withdrawing groups have, in some cases, enhanced cytotoxic effects.
-
Substitution at the 2-position of Thiazole: The presence of an amino group at the C2 position is a common feature in many active compounds. Derivatization of this amine into amides or ureas can be used to tune the compound's physicochemical properties and target engagement.[19]
-
Substitution at the 5-position of Thiazole: Modifications at this position can influence the molecule's steric and electronic profile, impacting its binding affinity to target proteins.
Antimicrobial and Antifungal Activity
The thienyl-thiazole scaffold is a potent pharmacophore for developing new antimicrobial agents, particularly in an era of growing drug resistance.[20][21] These compounds have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria as well as fungal strains.[3][6] For example, a series of 2,5-dichloro thienyl-substituted thiazoles showed significant antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values between 6.25 and 12.5 µg/mL against various bacteria and fungi.[6][20]
| Compound Type | Target Organism | MIC (µg/mL) | Reference |
| 2,5-dichloro thienyl-thiazoles | Staphylococcus aureus | 6.25 - 12.5 | [6][20] |
| 2,5-dichloro thienyl-thiazoles | Escherichia coli | 6.25 - 12.5 | [6][20] |
| 2,5-dichloro thienyl-thiazoles | Aspergillus fumigatus | 6.25 - 12.5 | [6][20] |
| Thiazolyl-pyrazoline derivatives | S. aureus | 50 | [7][22] |
SAR Insights:
-
Bioisosterism: The thienyl ring is often considered a bioisostere of a phenyl ring, and its inclusion can enhance membrane permeability and target interaction.[7]
-
Lipophilicity: Increasing the lipophilicity of the molecule, for instance by introducing halogen atoms on the thienyl ring, can improve its ability to penetrate bacterial cell membranes, leading to enhanced activity.[6]
-
Hybrid Molecules: Linking the thienyl-thiazole core to other heterocyclic moieties like pyrazoline or triazole has been shown to produce hybrid compounds with a broader spectrum of antimicrobial activity.[7]
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and thienyl-thiazole derivatives have emerged as promising anti-inflammatory agents.[23] Their mechanism of action often involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes or inducible nitric oxide synthase (iNOS).[23][24]
SAR Insights:
-
The substitution pattern on both the thienyl and thiazole rings influences the anti-inflammatory potency.
-
Thiazolyl-carbonyl-thiosemicarbazides have demonstrated good anti-inflammatory effects by reducing the acute phase response in bone marrow and lowering oxidative stress.[24]
-
The ability of these compounds to inhibit NO synthesis by blocking the active site of iNOS is a key aspect of their anti-inflammatory properties.[24]
Detailed Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing the cytotoxic effect of compounds on cancer cell lines.[17]
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized thienyl-thiazole compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well microtiter plates, multichannel pipette, CO₂ incubator, microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thienyl-thiazole test compounds in the growth medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Staurosporine).[17] Incubate the plate for another 48-72 hours.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Conclusion and Future Perspectives
Thienyl-substituted thiazoles represent a highly versatile and pharmacologically significant class of heterocyclic compounds. The synthetic accessibility, primarily through the Hantzsch synthesis, allows for extensive structural diversification. The broad spectrum of demonstrated biological activities—including anticancer, antimicrobial, and anti-inflammatory effects—confirms the therapeutic promise of this scaffold. Future research should focus on leveraging SAR insights to design next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of novel therapeutic targets and the development of multi-target agents based on the thienyl-thiazole core will undoubtedly continue to be a fruitful area of investigation in the quest for new and effective medicines.
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A-Z Technical Guide: De-Novo Therapeutic Target Identification for 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine
Abstract
This guide provides a comprehensive, multi-phase strategy for the de-novo identification and validation of therapeutic targets for the novel small molecule, 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine (herein referred to as "DMTTA"). While the biological target of DMTTA is currently uncharacterized, its structure incorporates a 2-aminothiazole moiety, a well-established "privileged scaffold" in medicinal chemistry known to interact with a wide range of protein targets, particularly kinases.[1][2] This potential for bioactivity, combined with a lack of defined mechanism, makes DMTTA an ideal candidate for a systematic target deconvolution campaign. We present an integrated workflow commencing with cost-effective in silico hypothesis generation, progressing to robust biochemical identification of protein interactors, and culminating in rigorous biophysical and functional validation in a cellular context. Each phase is detailed with field-proven protocols, causal explanations for experimental choices, and criteria for data interpretation, offering a self-validating framework for researchers in drug discovery and chemical biology.
Introduction: The Promise and Challenge of a Privileged Scaffold
The compound this compound (DMTTA) represents a common starting point in modern drug discovery: a molecule with potential, but an unknown mechanism of action. Its core structure features a 2-aminothiazole ring, a fragment found in numerous approved drugs and clinical candidates, prized for its ability to form key hydrogen bond interactions within ATP-binding sites and other protein pockets.[3] Compounds containing this scaffold have shown diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][4]
The primary challenge, therefore, is not if DMTTA is likely to be bioactive, but rather what it interacts with to elicit a biological response. Identifying the direct molecular target(s) is the pivotal step that transforms a chemical probe into a potential therapeutic lead.[5] This process, known as target identification or deconvolution, is essential for understanding the mode of action, predicting potential side effects, and enabling rational lead optimization.[6]
This whitepaper outlines a logical, four-phase workflow designed to systematically uncover and validate the therapeutic target(s) of DMTTA.
Figure 1. High-level overview of the integrated target identification workflow.
Phase 1: In Silico Target Prediction & Hypothesis Generation
Causality: Before committing to resource-intensive wet-lab experiments, computational methods offer a rapid and cost-effective means to generate a data-driven list of potential protein targets.[7] This approach leverages vast chemogenomic databases to predict interactions based on the ligand's structure (DMTTA) and its similarity to compounds with known targets.[8]
Methodology 1: Ligand-Based Similarity Searching
This technique operates on the "similar property principle": structurally similar molecules are likely to have similar biological targets.
Protocol:
-
Obtain SMILES String: Convert the 2D structure of DMTTA into its SMILES (Simplified Molecular Input Line Entry System) representation.
-
Query Public Databases: Use the SMILES string to perform similarity searches on platforms like ChEMBL, PubChem, and SwissTargetPrediction.[9]
-
Set Similarity Threshold: Utilize a Tanimoto coefficient threshold of >0.85 to identify close structural analogs.
-
Aggregate Target Data: Compile a list of the known, high-affinity targets for the identified structural analogs.
-
Analyze Target Families: Group the identified targets by protein family (e.g., kinases, GPCRs, proteases) to uncover trends and prioritize the most probable target classes for DMTTA.
Methodology 2: Structure-Based Reverse Docking
Reverse docking flips the conventional paradigm; instead of screening many compounds against one target, it screens one compound (DMTTA) against a library of 3D protein structures.[10]
Protocol:
-
Generate 3D Conformer: Create a low-energy 3D conformation of DMTTA using computational chemistry software.
-
Select Protein Library: Utilize a library of druggable protein binding sites, such as the PDB (Protein Data Bank), or specialized collections.
-
Perform Docking Simulation: Use docking software (e.g., AutoDock, Glide) to systematically fit the DMTTA conformer into each binding site in the library.
-
Score and Rank Poses: The software calculates a binding affinity score (e.g., kcal/mol) for the best-fit pose in each protein. Lower scores typically indicate more favorable predicted interactions.
-
Filter and Cross-Reference: Filter the results to retain the top-scoring proteins. Cross-reference this list with the results from the ligand-based search to identify targets predicted by multiple orthogonal methods.
Data Presentation: Prioritized Target List
The outputs of Phase 1 should be consolidated into a clear, actionable table that will guide the subsequent experimental phases.
| Predicted Target | Prediction Method | Confidence Score | Rationale / Notes |
| Aurora Kinase A | Similarity Search | High (Tanimoto=0.91) | Multiple 2-aminothiazole analogs are potent Aurora kinase inhibitors. |
| BRAF V600E | Reverse Docking | -8.5 kcal/mol | Favorable predicted binding pose in the ATP pocket. |
| Ephrin type-A receptor 2 | Both | Medium | Structurally similar compounds bind; docking score is moderate (-7.2 kcal/mol). |
| p38 MAPK | Similarity Search | Medium (Tanimoto=0.87) | A known target class for related heterocyclic compounds. |
Phase 2: Biochemical Identification of Direct Binders
Causality: While in silico methods provide hypotheses, direct biochemical evidence is required to definitively identify proteins that physically interact with DMTTA. Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is a classic and powerful method for isolating target proteins from a complex biological mixture based on their affinity for an immobilized ligand.[6][11]
Figure 2. Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
This protocol is a self-validating system, relying on a crucial negative control to distinguish true binders from background noise.
-
Probe Synthesis:
-
Synthesize a derivative of DMTTA with a linker arm (e.g., a short PEG chain ending in a carboxylic acid or amine). Causality: The linker must be attached at a position on DMTTA that is predicted not to be involved in target binding, as determined by the docking models from Phase 1. This preserves the binding epitope.
-
Covalently attach the linker-DMTTA conjugate to activated sepharose or magnetic beads.
-
Prepare a negative control batch of beads treated with the linker alone. Causality: This is the most critical control. Proteins that bind to the control beads are considered non-specific and will be subtracted from the final results.
-
-
Protein Lysate Preparation:
-
Select a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected).
-
Lyse cells under non-denaturing conditions to preserve protein structure and native complexes.
-
Clarify the lysate by high-speed centrifugation to remove insoluble debris.
-
-
Affinity Pulldown:
-
Incubate the clarified lysate separately with the DMTTA-conjugated beads and the negative control beads for 2-4 hours at 4°C.
-
Wash the beads extensively with lysis buffer containing a low concentration of detergent to remove proteins that bind non-specifically or with low affinity.
-
-
Elution and Sample Preparation:
-
Elute bound proteins. A competitive elution using a high concentration of free, unmodified DMTTA is ideal as it specifically displaces true binders. Alternatively, a denaturing elution (e.g., with SDS) can be used.
-
Separate the eluted proteins via SDS-PAGE and visualize with Coomassie or silver stain to confirm successful pulldown.
-
Perform an in-gel or in-solution trypsin digest of the eluted proteins to generate peptides for mass spectrometry analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the digested peptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify proteins from the peptide fragmentation spectra.
-
Data Presentation: Identifying High-Confidence Binders
The primary output is a list of proteins identified in both the DMTTA pulldown and the control. A true "hit" is a protein that is significantly enriched in the DMTTA sample.
| Protein ID (UniProt) | Peptide Counts (DMTTA) | Peptide Counts (Control) | Fold Enrichment | Status |
| P31749 (BRAF) | 58 | 2 | 29.0 | High-Confidence Hit |
| Q15303 (EPHA2) | 35 | 4 | 8.8 | High-Confidence Hit |
| P00519 (ABL1) | 21 | 1 | 21.0 | High-Confidence Hit |
| P0C6X7 (Actin) | 150 | 145 | 1.0 | Non-specific Binder |
| P62826 (HSP90) | 95 | 80 | 1.2 | Non-specific Binder |
Phase 3: Validating Target Engagement in a Cellular Environment
Causality: Identifying a protein binder in a lysate (Phase 2) is a crucial step, but it does not prove that the interaction occurs within the complex milieu of a living cell. Cellular target engagement assays are essential to confirm that DMTTA can cross the cell membrane and bind to its intended target in a native physiological context.[12]
Methodology 1: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a target protein, making it more resistant to thermal denaturation.[13][14]
Figure 4. Hypothetical pathway modulation by DMTTA targeting BRAF kinase.
Conclusion and Future Directions
This guide has detailed a rigorous, phase-gated strategy for the de-novo identification of therapeutic targets for this compound. By integrating computational prediction with orthogonal biochemical and cellular validation techniques, this workflow provides a high-confidence path from an uncharacterized small molecule to a validated drug target. The successful identification and validation of a target, such as a specific kinase, opens the door to subsequent stages of drug development, including structure-activity relationship (SAR) studies for lead optimization, in vivo efficacy studies in relevant disease models, and detailed safety and toxicology profiling. This systematic approach maximizes the probability of success and provides a solid, data-driven foundation for advancing a promising compound toward clinical development.
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Methodological & Application
detailed protocol for the Hantzsch synthesis of 2-aminothiazoles
An In-Depth Guide to the Hantzsch Synthesis of 2-Aminothiazoles for Medicinal and Synthetic Chemistry
Introduction: The Privileged 2-Aminothiazole Scaffold
The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a key component in pharmaceuticals with a vast range of applications, including anti-inflammatory, antibacterial, anticancer, and antifungal agents.[1][3][4][5] Its unique electronic properties and ability to form key interactions with biological targets have made it a focal point for drug discovery and development.[2][6]
The most classical, reliable, and widely adopted method for constructing this essential heterocyclic system is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[1][3][7] The reaction, in its most relevant form for this guide, involves the cyclocondensation of an α-halocarbonyl compound (such as an α-haloketone or α-haloaldehyde) with thiourea.[1][8] Its enduring popularity stems from its operational simplicity, use of readily available starting materials, and generally high yields.[9][10] This guide provides a detailed protocol and mechanistic rationale for researchers, scientists, and drug development professionals aiming to leverage this powerful reaction.
Reaction Principle and Mechanism
The Hantzsch synthesis is a classic condensation-cyclization reaction. The overall transformation involves the formation of two new bonds (C-S and C-N) to construct the thiazole ring, followed by dehydration to yield the final aromatic product.
Mechanistic Breakdown
The reaction proceeds through a well-established multi-step pathway.[1] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Nucleophilic Attack (S-Alkylation): The reaction initiates with a nucleophilic attack from the sulfur atom of thiourea onto the electrophilic α-carbon of the halocarbonyl compound. This is typically the rate-determining step and proceeds via an SN2 mechanism, displacing the halide ion to form an isothiouronium salt intermediate.[9][11]
-
Intramolecular Cyclization: The amino group of the isothiouronium intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon. This step forms a five-membered heterocyclic intermediate, a 2-amino-4-hydroxy-4,5-dihydrothiazole derivative.
-
Dehydration: The final step is the acid-catalyzed dehydration (elimination of a water molecule) from this cyclic intermediate. This elimination process results in the formation of a double bond within the ring, leading to the stable, aromatic 2-aminothiazole product.[1]
The aromaticity of the final thiazole ring is a significant thermodynamic driving force for the reaction, contributing to its high efficiency.[11]
Caption: Reaction mechanism for the Hantzsch synthesis of 2-aminothiazoles.
Detailed Experimental Protocols
The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted 2-aminothiazoles. Below are two detailed protocols illustrating the synthesis of different derivatives.
Protocol A: Synthesis of 2-Amino-4-phenylthiazole
This protocol details a classic and high-yielding synthesis using 2-bromoacetophenone and thiourea, which often results in a product pure enough for many subsequent applications after simple filtration.[9]
Workflow Overview
Caption: General experimental workflow for 2-amino-4-phenylthiazole synthesis.
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| 2-Bromoacetophenone | 199.05 | 1.00 g | 5.0 | α-haloketone |
| Thiourea | 76.12 | 0.57 g | 7.5 | Thioamide source |
| Methanol (MeOH) | - | 5 mL | - | Solvent |
| 5% Sodium Carbonate (aq) | - | 20 mL | - | Neutralization |
| Deionized Water | - | As needed | - | Rinsing |
| Scintillation Vial (20 mL) | - | 1 | - | Reaction Vessel |
| Magnetic Stir Bar | - | 1 | - | Stirring |
| Buchner Funnel & Flask | - | 1 set | - | Filtration |
Step-by-Step Procedure
-
Reagent Preparation: In a 20 mL scintillation vial, combine 2-bromoacetophenone (1.00 g, 5.0 mmol) and thiourea (0.57 g, 7.5 mmol). A slight excess of thiourea is often used to ensure complete consumption of the limiting α-haloketone.[11]
-
Solvent Addition: Add 5 mL of methanol to the vial, followed by a magnetic stir bar.
-
Reaction: Place the vial on a hot plate set to approximately 100°C. Stir the mixture for 30 minutes. The reactants should dissolve as the mixture heats.
-
Cooling: After 30 minutes, remove the vial from the heat and allow it to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate solution. Swirl the beaker to mix thoroughly. The basic solution neutralizes the hydrobromic acid (HBr) byproduct, causing the poorly water-soluble 2-amino-4-phenylthiazole to precipitate as a solid.[9]
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid (the filter cake) with two portions of cold deionized water to remove any remaining inorganic salts and excess thiourea.
-
Drying: Carefully transfer the solid to a tared watch glass and allow it to air dry completely. Once dry, determine the final mass and calculate the percent yield.
Protocol B: Synthesis of 2-Aminothiazole from Chloroacetaldehyde
This protocol utilizes a different, non-ketonic α-halocarbonyl, demonstrating the synthesis of the parent 2-aminothiazole ring.[12]
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Role |
| Thiourea | 76.12 | 7.6 g | 0.1 | Thioamide source |
| Chloroacetaldehyde (50% aq) | 78.50 | 15.7 g | 0.1 | α-haloaldehyde |
| Saturated Sodium Bicarbonate | - | As needed | - | Neutralization |
| Ethanol (EtOH) | - | Minimal amount | - | Recrystallization |
| Deionized Water | - | 50 mL | - | Solvent |
| Round-bottom flask (250 mL) | - | 1 | - | Reaction Vessel |
| Reflux Condenser | - | 1 | - | Prevent solvent loss |
Step-by-Step Procedure
-
Dissolution: In a 250 mL round-bottom flask, dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of water. Gentle warming and stirring may be required.
-
Addition of Aldehyde: Cool the solution to room temperature. Slowly add the 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol) dropwise over 15 minutes. The reaction is exothermic, so a controlled addition rate is important.
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to 80-90°C using a heating mantle. Maintain this temperature for 2 hours.
-
Cooling and Neutralization: After the reflux period, cool the reaction mixture in an ice bath. Carefully neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ≈ 7-8).
-
Precipitation and Isolation: The product, 2-aminothiazole, will precipitate as a tan solid. Collect the solid by vacuum filtration and wash the filter cake with two 20 mL portions of cold water.
-
Purification (Optional): For higher purity, the crude product can be recrystallized from a minimal amount of hot ethanol to yield off-white crystals.
-
Drying: Dry the purified crystals in a desiccator before determining the final yield and melting point.
Process Optimization and Troubleshooting
While the Hantzsch synthesis is robust, achieving high yields consistently requires careful control of reaction parameters. Low yields or the formation of side products can often be traced back to specific issues.[13]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion / Low Yield | - Insufficient temperature or reaction time.[13]- Poor solubility of starting materials.- Impure reagents. | - Systematically increase the temperature or prolong the reaction time, monitoring progress by TLC.[13]- Choose a different solvent where reactants are more soluble (e.g., ethanol, methanol, or ethanol/water mixtures).[10][14]- Consider microwave irradiation to dramatically shorten reaction times and improve yields.[14]- Ensure the purity of the α-haloketone and thiourea. |
| Formation of Side Products | - Under strongly acidic conditions, reaction with N-substituted thioureas can lead to isomeric 2-imino-2,3-dihydrothiazoles.[13][15]- Decomposition of starting materials or product due to excessive heat. | - Maintain neutral or slightly basic conditions during work-up.- Avoid unnecessarily high temperatures or prolonged heating. Monitor the reaction to stop it upon completion.[14] |
| Difficult Product Isolation | - Product is soluble in the reaction or work-up solvent.- Formation of an oil instead of a precipitate. | - After cooling, pour the reaction mixture into ice-cold water to induce precipitation.[2]- If an oil forms, try scratching the inside of the flask or adding a seed crystal to induce crystallization.- Perform a liquid-liquid extraction with an appropriate organic solvent if the product does not precipitate. |
Safety Precautions
-
General: All experiments should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[12]
-
α-Halocarbonyls: These compounds (e.g., 2-bromoacetophenone, chloroacetaldehyde) are lachrymators and are corrosive. Handle with extreme care to avoid contact with skin, eyes, and inhalation of vapors.
-
Thiourea: Thiourea is a suspected carcinogen and should be handled with appropriate caution.
-
Solvents: Organic solvents like methanol and ethanol are flammable. Keep away from ignition sources.
Conclusion
The Hantzsch synthesis remains an indispensable tool in the arsenal of synthetic and medicinal chemists for the construction of the 2-aminothiazole ring system. Its reliability, high yields, and the accessibility of its starting materials ensure its continued relevance. By understanding the underlying mechanism and key experimental parameters, researchers can effectively troubleshoot and optimize the reaction to produce a diverse library of 2-aminothiazole derivatives for applications ranging from fundamental research to the development of next-generation therapeutics.
References
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Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Bouziane, A., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(10), 18361-18376. Available at: [Link]
-
Kumar, A., et al. (2021). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Advances, 11(5), 2901-2905. Available at: [Link]
-
Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Ghorbani-Choghamarani, A., & Norouzi, M. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9399-9407. Available at: [Link]
-
Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. Retrieved from [Link]
-
Watts, P., et al. (2003). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 3(2), 141-144. Available at: [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Retrieved from [Link]
-
Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. Retrieved from [Link]
-
Yin, G., et al. (2012). Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Heterocycles, 85(8), 1941-1948. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Retrieved from [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]
-
Bouziane, A., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Retrieved from [Link]
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Application Notes and Protocols for Antimicrobial Susceptibility Testing of 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine
Introduction: The Therapeutic Potential of Thiazole Derivatives
The rising tide of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents.[1] Thiazole derivatives represent a promising class of heterocyclic compounds that have garnered significant attention for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3][4] The thiazole ring is a core structural feature in various clinically approved drugs, which underscores its potential in medicinal chemistry.[3][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial susceptibility of a specific thiazole derivative, 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine .
While extensive research exists on the antimicrobial properties of various thiazole-containing compounds, this compound remains a novel molecule with uncharacterized antimicrobial potential. These application notes will, therefore, focus on establishing a robust framework for its initial antimicrobial screening and characterization using internationally recognized standard protocols. The methodologies outlined herein are grounded in the performance standards for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8][9] Adherence to these standards is critical for ensuring the accuracy, reproducibility, and clinical relevance of the generated data.
Mechanism of Action: A Cursory Overview of Thiazole Antimicrobials
The precise mechanism of action for this compound is yet to be elucidated. However, insights from related thiazole derivatives suggest several potential cellular targets. Some thiazole-containing compounds have been shown to inhibit bacterial cell division by targeting the FtsZ protein, a crucial component of the bacterial cytoskeleton.[10][11] Others may interfere with essential metabolic pathways or disrupt the integrity of the bacterial cell wall or membrane.[3][11] Docking studies on similar compounds suggest that enzymes like E. coli MurB, involved in peptidoglycan synthesis, could be potential targets.[12] The initial antimicrobial screening protocols detailed below will provide the foundational data necessary to guide subsequent mechanistic studies.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to provide a comprehensive initial assessment of the antimicrobial activity of this compound. It is imperative to use aseptic techniques throughout these procedures to prevent contamination.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[13] This method is considered a gold standard in antimicrobial susceptibility testing.[14]
Materials:
-
This compound (investigational compound)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of the Investigational Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). The final concentration of the solvent should not exceed 1% in the test wells, as higher concentrations may inhibit bacterial growth.
-
Perform serial two-fold dilutions of the stock solution in CAMHB to achieve the desired concentration range for testing.[13]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Inoculation:
-
Add 100 µL of the appropriate concentration of the diluted investigational compound to each well of a 96-well plate.
-
Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only) on each plate.[13]
-
-
Incubation:
-
Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in an ambient air incubator.[15]
-
-
Result Interpretation:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[13]
-
Workflow for Broth Microdilution:
Caption: Workflow for MIC determination using broth microdilution.
Protocol 2: Kirby-Bauer Disk Diffusion Test
The Kirby-Bauer disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to an antimicrobial agent.[14][16][17] It is a widely used and cost-effective method for preliminary screening.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton agar (MHA) plates
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile forceps or disk dispenser
-
Incubator (35 ± 2°C)
-
Ruler or calipers
Procedure:
-
Disk Preparation:
-
Impregnate sterile filter paper disks with a known concentration of this compound. The optimal concentration will need to be determined empirically.
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and remove any excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.[16]
-
-
Disk Application:
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[18]
-
The size of the zone of inhibition is inversely proportional to the MIC. A larger zone indicates greater susceptibility of the organism to the compound.[19]
-
Workflow for Kirby-Bauer Disk Diffusion Test:
Caption: Workflow for the Kirby-Bauer disk diffusion test.
Data Presentation and Interpretation
The results from the antimicrobial susceptibility testing should be meticulously recorded and presented in a clear and concise manner.
Table 1: Example MIC Data for this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 16 |
| Escherichia coli ATCC 25922 | 64 |
| Pseudomonas aeruginosa ATCC 27853 | >128 |
| Enterococcus faecalis ATCC 29212 | 32 |
Table 2: Example Zone of Inhibition Data for this compound (Disk Potency: 30 µg)
| Bacterial Strain | Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 29213 | 18 |
| Escherichia coli ATCC 25922 | 12 |
| Pseudomonas aeruginosa ATCC 27853 | 6 (no inhibition) |
| Enterococcus faecalis ATCC 29212 | 15 |
Interpretation:
-
MIC Values: Lower MIC values indicate greater potency of the antimicrobial agent.[13] The data can be used to compare the activity of the compound against different bacterial species.
-
Zone Diameters: Larger zones of inhibition correlate with higher susceptibility.[19] It is important to note that zone sizes are not directly comparable between different antimicrobial agents without established interpretive criteria.
Trustworthiness and Self-Validation: Quality Control
To ensure the reliability and accuracy of the results, it is crucial to incorporate quality control (QC) measures into each experiment.[18]
-
Reference Strains: Use well-characterized reference strains with known antimicrobial susceptibility profiles (e.g., those recommended by CLSI or EUCAST) in each assay.
-
Control Antibiotics: Include a standard antibiotic with a known MIC and zone of inhibition range for the QC strains to validate the experimental conditions.
-
Purity Checks: After incubation, it is advisable to perform a purity check by subculturing from the growth control well or an area of confluent growth to ensure that the culture has not been contaminated.
Conclusion and Future Directions
These application notes provide a standardized and robust framework for the initial in vitro evaluation of the antimicrobial activity of this compound. The data generated from these protocols will serve as a critical foundation for further studies, including:
-
Spectrum of Activity: Testing against a broader panel of clinically relevant and drug-resistant bacterial strains.
-
Mechanism of Action Studies: Investigating the specific cellular targets and pathways affected by the compound.
-
In Vivo Efficacy: Evaluating the compound's therapeutic potential in animal models of infection.
-
Toxicity Studies: Assessing the cytotoxic effects of the compound on mammalian cells.
The systematic application of these methodologies will enable a comprehensive understanding of the antimicrobial potential of this compound and guide its progression through the drug discovery and development pipeline.
References
- Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap.
- M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI.
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology.
- Disk diffusion test - Wikipedia.
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal.
- Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing - Microbe Notes.
- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics.
- Antimicrobial Susceptibility Testing | Area of Focus - CLSI.
- EUCAST: EUCAST - Home.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io.
- Broth Dilution Method for MIC Determin
- EUCAST - ESCMID.
- Broth Microdilution | MI - Microbiology.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl)
- Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium deriv
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
- 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)
- Synthesis of catechol-derived thiazole deriv
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
- (PDF)
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Application Notes and Protocols for Evaluating the Cytotoxicity of Thienyl-Thiazole Compounds
Introduction: The Therapeutic Promise and Toxicological Hurdles of Thienyl-Thiazole Compounds
Thienyl-thiazole derivatives represent a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2] The unique structural arrangement of the thiophene and thiazole rings confers upon these molecules the ability to interact with various biological targets, leading to significant interest in their development as anticancer, anti-inflammatory, and antimicrobial agents.[1][3][4] In oncology, numerous studies have highlighted their potential to induce cell cycle arrest and apoptosis in various cancer cell lines, making them attractive candidates for novel chemotherapeutics.[3][5][6][7]
However, the journey from a promising lead compound to a clinical candidate is contingent upon a rigorous evaluation of its safety profile. Cytotoxicity, the degree to which a substance can cause damage to cells, is a critical parameter in this assessment.[8][9][10] Understanding the cytotoxic potential of thienyl-thiazole compounds is essential not only for identifying safe therapeutic windows but also for elucidating their mechanism of action.[9][11] A compound that effectively kills cancer cells must do so through controlled mechanisms like apoptosis, while exhibiting minimal toxicity to healthy, non-cancerous cells.[4]
This guide provides a comprehensive framework and detailed protocols for assessing the cytotoxicity of novel thienyl-thiazole compounds. We will move beyond simple viability readouts to build a multi-assay approach that interrogates metabolic health, membrane integrity, and the activation of specific cell death pathways. This strategy ensures a robust and nuanced understanding of a compound's cellular impact, empowering researchers to make informed decisions in the drug development process.[12][13]
Strategic Assay Selection: A Multi-Parametric Approach to Cytotoxicity
No single assay can provide a complete picture of a compound's cytotoxic profile.[14] Different assays measure distinct cellular parameters, and relying on one method can lead to misleading interpretations.[15] For instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity. Therefore, a multi-parametric or orthogonal approach, utilizing assays that measure different cytotoxicity endpoints, is crucial for generating a comprehensive and reliable dataset.[13][15]
This guide focuses on three widely adopted and complementary assays:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.[16][17] It is often used as a primary screening tool for assessing a compound's impact on cell proliferation and health.
-
LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, providing a direct measure of cytolysis (necrosis or late apoptosis).[18][19][20]
-
Caspase-Glo® 3/7 Assay: Specifically measures the activity of caspase-3 and -7, key executioner enzymes in the apoptotic pathway.[21][22] This provides mechanistic insight into whether the compound induces programmed cell death.
The following workflow diagram illustrates how these assays can be integrated into a cohesive testing strategy.
Caption: Integrated workflow for cytotoxicity assessment.
Protocol 1: MTT Assay for Metabolic Viability
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[16][17] In viable, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[16] These formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active cells.[23]
Materials
-
Thienyl-thiazole compounds dissolved in sterile DMSO
-
Selected cancer cell line (e.g., MCF-7, A549)[24]
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)[23]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[16][23]
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm, reference at ~650 nm)
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Expert Insight: The optimal seeding density varies by cell line and should be determined empirically to ensure cells are in a logarithmic growth phase throughout the experiment.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[25]
-
-
Compound Treatment:
-
Prepare serial dilutions of the thienyl-thiazole compounds in complete growth medium. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤0.5%) to avoid solvent-induced toxicity.[26]
-
Carefully remove the old medium and add 100 µL of the medium containing the test compounds (or controls) to the appropriate wells.
-
Essential Controls:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells in medium with the same final concentration of DMSO used for the compounds.
-
Medium Blank: Wells with medium only (no cells) for background subtraction.
-
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[25]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[23]
-
Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.[25]
-
-
Absorbance Measurement:
-
Measure the absorbance of the samples at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher is recommended to subtract background absorbance.
-
Read the plate within 1 hour of adding the solubilization solution.
-
Protocol 2: LDH Release Assay for Membrane Integrity
Principle
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon damage to the plasma membrane.[19] The LDH cytotoxicity assay is a colorimetric method that quantifies this released LDH.[27] The assay involves a coupled enzymatic reaction: released LDH catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH.[18] This NADH is then used by a diaphorase to reduce a tetrazolium salt (INT) into a red formazan product, which can be measured at 490 nm.[19] The amount of formazan produced is proportional to the amount of LDH released, which is a reliable indicator of cytotoxicity.[19]
Caption: Principle of the LDH Release Assay.
Materials
-
Treated cell culture plates (from Protocol 1, Step 2)
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, catalyst, and lysis buffer)
-
Sterile 96-well flat-bottom plates (for transferring supernatant)
-
Microplate reader (absorbance at 490 nm, reference at ~680 nm)
Step-by-Step Protocol
-
Prepare Controls:
-
Use the same plate setup as the MTT assay (untreated, vehicle, and test compound wells).
-
Crucial Additional Controls for LDH Assay:
-
Spontaneous LDH Release: Supernatant from untreated cells. This measures the baseline level of LDH release from normal cell turnover.
-
Maximum LDH Release: Add 10 µL of the 10X Lysis Buffer provided in the kit to untreated control wells 45 minutes before collecting the supernatant. This lyses all cells to establish the 100% cytotoxicity value.[28]
-
Medium Background: Culture medium only. This corrects for any LDH present in the serum of the culture medium.[27]
-
-
-
Collect Supernatant:
-
After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Expert Insight: This step is critical to prevent contamination from intracellular LDH of floating but intact cells, ensuring you only measure LDH released from lysed cells.
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well flat-bottom plate.[19]
-
-
Perform LDH Reaction:
-
Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the prepared Reaction Mixture to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[19]
-
-
Stop Reaction and Measure Absorbance:
-
Add 50 µL of Stop Solution (if provided in the kit) to each well.
-
Gently tap the plate to mix.
-
Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of 680 nm to correct for background.[27]
-
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis Detection
Principle
Apoptosis, or programmed cell death, is executed by a family of proteases called caspases. Caspase-3 and Caspase-7 are key executioner caspases that cleave numerous cellular substrates, leading to the characteristic morphological changes of apoptosis.[26] The Caspase-Glo® 3/7 Assay is a sensitive, luminescent method to quantify their activity.[21] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the tetrapeptide sequence DEVD) in a buffer optimized for cell lysis and caspase activity.[21] When added to cells, the reagent lyses the cells, and active caspase-3/7 cleaves the substrate, releasing aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal that is proportional to the amount of caspase activity.[21]
Materials
-
Treated cell culture plates (from Protocol 1, Step 2)
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar)
-
Opaque-walled 96-well plates suitable for luminescence
-
Microplate reader with luminescence detection capabilities
Step-by-Step Protocol
-
Plate Setup and Treatment:
-
For this assay, it is essential to use opaque-walled plates to prevent well-to-well crosstalk of the luminescent signal. Seed and treat cells as described in Protocol 1, Steps 1 and 2, but in the appropriate opaque plates.
-
Include untreated, vehicle, and positive controls. A known apoptosis inducer like Staurosporine or Doxorubicin is an excellent positive control.
-
-
Assay Reagent Preparation:
-
Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature before use.
-
Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the substrate as per the manufacturer's protocol. Mix by gentle inversion until the substrate is thoroughly dissolved.
-
-
Perform Assay (Add-Mix-Measure Format):
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for about 20-30 minutes.[28]
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium.[21]
-
Mix the contents of the wells by placing the plate on an orbital shaker for 30 seconds to 2 minutes at a low speed (300-500 rpm). This ensures cell lysis and mixing of reagents.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Expert Insight: The optimal incubation time can vary between cell lines and should be determined empirically. A time course experiment is recommended for initial characterization.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis and Interpretation
Calculations
-
For MTT Assay (% Viability): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleCtrl - Abs_Blank)] * 100
-
For LDH Assay (% Cytotoxicity): First, subtract the background: Corrected_Value = (Abs_Sample - Abs_MediumBackground) Then, calculate the percentage: % Cytotoxicity = [(Corrected_Sample - Corrected_Spontaneous) / (Corrected_Maximum - Corrected_Spontaneous)] * 100
-
For Caspase-Glo® 3/7 Assay (Fold Increase in Activity): Fold Increase = (Luminescence_Sample) / (Luminescence_VehicleCtrl)
Determining the IC₅₀ Value
The IC₅₀ is the concentration of a compound that inhibits a biological process (like cell proliferation) by 50%.[25] It is a standard measure of a compound's potency.
-
Plot the % Viability (or % Cytotoxicity) on the Y-axis against the log of the compound concentration on the X-axis.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to fit a sigmoidal dose-response curve and calculate the IC₅₀ value.
Synthesizing the Results
By comparing the results from all three assays, a more complete mechanistic story emerges.
| Assay | Parameter Measured | Interpretation of Positive Result |
| MTT | Mitochondrial reductase activity | Decrease in metabolic activity, indicating reduced viability or proliferation. |
| LDH Release | Plasma membrane integrity | Increase in LDH release, indicating cell lysis (necrosis or late apoptosis). |
| Caspase-Glo® 3/7 | Activity of executioner caspases | Increase in luminescence, indicating induction of the apoptotic pathway. |
Example Interpretation: A thienyl-thiazole compound that shows a low IC₅₀ in the MTT assay, a corresponding increase in LDH release, and a significant activation of caspase-3/7 is likely a potent cytotoxic agent that induces cell death primarily through apoptosis, culminating in secondary necrosis. Conversely, a compound that reduces the MTT signal but does not increase LDH or caspase activity may be cytostatic (inhibiting proliferation) rather than cytotoxic.[13]
References
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National Center for Biotechnology Information (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]
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PMC - PubMed Central - NIH. Caspase Protocols in Mice. Available at: [Link]
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Creative Diagnostics. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Available at: [Link]
-
ScienceDirect. Caspases activity assay procedures. Available at: [Link]
-
Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT INSTRUCTION MANUAL. Available at: [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]
-
Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT. Available at: [Link]
-
Creative Bioarray. Caspase Activity Assay. Available at: [Link]
-
Protocols.io (2024). Cytotoxicity Assay Protocol. Available at: [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available at: [Link]
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Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link]
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VIROLOGY RESEARCH SERVICES (2024). Understanding Cytotoxicity. Available at: [Link]
-
PMC - NIH (2022). Drug toxicity assessment: cell proliferation versus cell death. Available at: [Link]
-
ResearchGate (2022). Flow cytometry assays measure drug-induced apoptosis in Ln229.... Available at: [Link]
-
ACS Omega (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. Available at: [Link]
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MDPI (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available at: [Link]
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BIOENGINEER.ORG (2026). Nanoagent Targets HER2 for Cancer Antibody Delivery. Available at: [Link]
-
ResearchGate (2025). Update on in vitro cytotoxicity assays for drug development. Available at: [Link]
-
MDPI (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Available at: [Link]
-
ResearchGate. Cytotoxic screening of the tested thiazole derivatives 3a-5b. Data.... Available at: [Link]
-
ScienceOpen (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity. Available at: [Link]
-
MDPI (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Available at: [Link]
-
NIH (2016). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Available at: [Link]
-
NIH (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. Available at: [Link]
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ResearchGate (2023). (PDF) Design, Synthesis, Cytotoxic Activity and Molecular Docking Studies of Naphthyl Pyrazolyl Thiazole Derivatives as Anticancer Agents. Available at: [Link]
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molecular docking simulation of 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine with target proteins
Application Note & Protocol
Title: In Silico Exploration of Ligand-Protein Interactions: A Step-by-Step Protocol for Docking 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine with Target Proteins
Abstract: Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This application note provides a comprehensive, in-depth protocol for performing a molecular docking simulation of the novel compound this compound against a biologically relevant protein target. Authored for researchers and drug development professionals, this guide moves beyond a simple list of steps to explain the scientific rationale behind each phase of the workflow, ensuring a robust and reproducible study. We will cover ligand and protein preparation, active site identification, docking execution using AutoDock Vina, and detailed analysis of the results, including a critical protocol validation step to ensure the trustworthiness of the findings.
Scientific Introduction & Rationale
The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in numerous FDA-approved drugs and biologically active compounds.[2] Thiazole derivatives are known to exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4] The specific ligand of interest, this compound (herein referred to as DMTTA ), belongs to this promising class of molecules.
A critical step in harnessing its therapeutic potential is to identify its protein interaction partners and elucidate the molecular basis of its binding. Molecular docking simulation serves as an invaluable first step in this process, offering a resource-efficient method to screen potential protein targets and generate testable hypotheses about the ligand's mechanism of action before committing to extensive laboratory experiments.[1]
Target Selection: The Case for Tubulin
Given the known biological activities of similar thiazole derivatives, selecting a relevant protein target is paramount. Research has shown that certain N,4-diaryl-1,3-thiazole-2-amines act as potent inhibitors of tubulin polymerization, binding to the colchicine site and disrupting microtubule dynamics, which ultimately leads to cell cycle arrest and apoptosis in cancer cells.[5] This makes tubulin an excellent and scientifically-grounded primary target for our docking study with DMTTA. For this protocol, we will use the PDB structure of tubulin in complex with a known inhibitor, which will also be instrumental for validating our docking methodology.
The Molecular Docking Workflow: A Conceptual Overview
The entire process can be visualized as a logical sequence of preparation, execution, and analysis. Each step is crucial for the integrity of the final results.
Caption: High-level workflow for the molecular docking simulation.
Essential Software and Resources
Before beginning the protocol, ensure you have the necessary tools installed and accessible. This curated list includes freely available and widely used software in the computational chemistry community.
| Tool Name | Purpose | Source |
| RCSB Protein Data Bank | Database to obtain 3D protein structures. | [Link] |
| PubChem | Database for chemical compound information and 3D structures. | [Link] |
| MGLTools/AutoDock Tools | Essential for preparing protein and ligand files (PDBQT format). | [Link] |
| AutoDock Vina | The core docking program for executing the simulation. | [Link] |
| PyMOL | A powerful molecular visualization tool for analysis. | [Link] |
| Open Babel | A chemical toolbox for converting between file formats. | [Link] |
Detailed Experimental Protocols
This section provides a step-by-step methodology. The causality behind each step is explained to provide a deeper understanding of the process.
Protocol 1: Ligand Preparation (DMTTA)
The goal of ligand preparation is to convert the 2D or 3D structure of DMTTA into a format suitable for docking, which includes adding charges and defining rotatable bonds.[6]
-
Obtain Ligand Structure:
-
Search for "this compound" on PubChem.
-
Download the 3D conformer of the molecule in SDF format.
-
-
Convert to PDB Format:
-
Use Open Babel to convert the downloaded SDF file to a PDB file. This is a common intermediate format.
-
Command: obabel -isdf
.sdf -opdb -O .pdb --gen3d -
Causality: The --gen3d flag ensures a reasonable 3D starting conformation is generated, which is then typically energy minimized.
-
-
Prepare PDBQT File using AutoDock Tools (ADT):
-
Open ADT and go to Ligand -> Input -> Open and select your
.pdb file. -
ADT will automatically detect the root and set up rotatable bonds. You can verify these by going to Ligand -> Torsion Tree -> Choose Torsions. The green-colored bonds are rotatable, allowing the ligand to be flexible during docking.
-
Go to Ligand -> Output -> Save as PDBQT and save the file as
.pdbqt . -
Causality: The PDBQT format is an essential prerequisite for AutoDock Vina. It is a PDB file augmented with information on atomic charges (Q) and atom types (T), which are critical for the scoring function to calculate interaction energies.[6]
-
Protocol 2: Target Protein Preparation (Tubulin)
Protein preparation involves cleaning the raw PDB file to remove extraneous molecules and adding information required by the docking algorithm.[7][8]
-
Obtain Protein Structure:
-
Navigate to the RCSB PDB website.
-
Search for a suitable tubulin structure. A good choice is PDB ID: 1SA0 , which is a structure of tubulin in complex with colchicine. This co-crystallized ligand is vital for our validation step.
-
Download the structure in PDB format.
-
-
Clean the PDB File:
-
Open the 1SA0.pdb file in a text editor or a molecular viewer like PyMOL.
-
Remove all water molecules (lines starting with HOH).
-
Remove the original co-crystallized ligand (in this case, colchicine, residue name COL) and any other heteroatoms or ions not essential to the protein's structural integrity.[9]
-
Save this cleaned file as
_clean.pdb . -
Causality: Water molecules in the binding pocket can create steric clashes or form hydrogen bonds that interfere with the docking of a new ligand. Unless a specific water molecule is known to be a crucial part of the binding interaction (a "structural water"), it should be removed.[8]
-
-
Prepare PDBQT File using AutoDock Tools (ADT):
-
Open ADT and go to File -> Read Molecule and select
_clean.pdb . -
Go to Edit -> Hydrogens -> Add. Select Polar only and click OK.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Go to Grid -> Macromolecule -> Choose. Select the protein molecule. ADT will prompt you to save the prepared file. Save it as
.pdbqt . -
Causality: PDB files from X-ray crystallography often lack hydrogen atoms. Adding polar hydrogens is essential as they are key participants in hydrogen bonds, a major component of protein-ligand interactions.[7][10] Kollman charges are then assigned to all atoms to create the electrostatic potential field required for scoring.
-
Protocol 3: Grid Generation (Defining the Binding Site)
The grid box defines the three-dimensional space where AutoDock Vina will search for the best binding pose for the ligand.[11][12] Its precise placement is critical for obtaining meaningful results.
-
Identify the Binding Site:
-
Since we are using PDB ID 1SA0, we know the location of the colchicine binding site. We will center our grid box on this site.
-
Open the original 1SA0.pdb file in PyMOL. Select the colchicine ligand (COL). Identify the amino acid residues surrounding it within a 5Å radius. This is your active site.
-
-
Determine Grid Box Coordinates and Dimensions in ADT:
-
In ADT, with your
.pdbqt loaded, go to Grid -> Grid Box. -
A box will appear around the protein. You can manually adjust the center_x, center_y, center_z coordinates to position the box over the known active site.
-
Adjust the size_x, size_y, size_z dimensions to ensure the box is large enough to accommodate the entire DMTTA ligand and allow for its rotation and translation. A common starting point is a 20-25 Å cube.
-
Record the center and size coordinates. These will be used in the configuration file.
-
-
Create a Configuration File:
-
Create a text file named conf.txt.
-
Paste the following content into the file, replacing the values with those you determined in the previous step.
-
Causality: This configuration file provides all the necessary input for the Vina executable, telling it which receptor and ligand files to use, where to perform the search, and where to write the output.[13]
-
Protocol 4: Running the Molecular Docking Simulation
With all the preparatory work complete, you can now execute the docking simulation.
-
Organize Files: Place the protein_name.pdbqt, ligand_name.pdbqt, conf.txt, and the vina executable in the same directory.
-
Run Vina from the Command Line:
-
Open a terminal or command prompt and navigate to your working directory.
-
Execute the following command:
-
Command: ./vina --config conf.txt --log results.log
-
-
Execution Process: Vina will now perform the docking. It will generate multiple binding modes (poses) for the ligand within the grid box and score them based on its scoring function. The progress will be displayed in the terminal, and the output poses will be saved to all_poses.pdbqt and a summary of the scores will be in results.log.
Analysis and Interpretation of Results
Analyzing the output is a multi-faceted process that combines quantitative scores with qualitative visual inspection.[14][15]
Understanding the Docking Scores
Open the results.log file. You will see a table listing the binding affinity for the top poses.
| Mode | Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |
| 1 | -9.5 | 0.000 | 0.000 |
| 2 | -9.1 | 1.852 | 2.431 |
| 3 | -8.8 | 2.105 | 3.578 |
-
Binding Affinity: This value, in kcal/mol, is an estimate of the binding free energy. More negative values indicate stronger, more favorable binding. [14][16] The top-ranked pose (Mode 1) is the one with the lowest binding affinity.
-
RMSD: Root Mean Square Deviation values are calculated relative to the best mode (Mode 1). A low RMSD between two poses indicates they are structurally very similar.
Visualizing the Binding Pose
Visual inspection is crucial to determine if the predicted binding pose is chemically reasonable.[17]
-
Load Structures in PyMOL:
-
Open PyMOL.
-
Load your prepared protein: File -> Open ->
.pdbqt . -
Load the docking results: File -> Open -> all_poses.pdbqt. The different poses will be loaded as separate states. You can cycle through them using the arrow keys at the bottom right of the viewer.
-
-
Analyze Interactions for the Best Pose (Mode 1):
-
Focus on the first (best) pose.
-
Display the protein as a cartoon or surface and the ligand as sticks.
-
Identify the amino acid residues in the binding pocket that are close to the ligand.
-
Use the Wizard -> Measurement tool to find potential hydrogen bonds (typically < 3.5 Å distance between donor and acceptor atoms).
-
Identify hydrophobic and other non-covalent interactions.
-
Goal: To build a 2D or 3D map of the key interactions stabilizing the ligand in the binding pocket. This provides a structural hypothesis for the ligand's activity.
-
Caption: Logical flow for the analysis of molecular docking results.
Trustworthiness: Protocol Validation via Re-docking
A crucial step to establish confidence in your docking protocol is to perform a validation run.[18] The principle is simple: if the docking protocol can accurately reproduce the known binding pose of a co-crystallized ligand, it is more likely to be reliable for a new, similar ligand.[19]
-
Prepare the Co-crystallized Ligand:
-
Extract the colchicine (COL) ligand from the original 1SA0.pdb file.
-
Prepare it using ADT, just as you did for DMTTA, to create colchicine.pdbqt.
-
-
Run Docking:
-
Use the exact same protein file (
.pdbqt ) and grid box parameters (conf.txt) that you used for DMTTA. -
Run AutoDock Vina with colchicine as the ligand.
-
-
Analyze the Result:
-
Load the original 1SA0.pdb (containing the experimental pose of colchicine) and your re-docked result (all_poses.pdbqt) into PyMOL.
-
Superimpose the protein backbones to align the structures.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the experimental colchicine and the top-scoring docked pose of colchicine.
-
Success Criterion: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that your protocol has enough accuracy to reproduce a known binding mode.[19][20]
-
Conclusion
This application note has detailed a comprehensive and scientifically-grounded protocol for conducting a molecular docking simulation of this compound with the tubulin protein. By following these steps—from careful preparation of molecules and definition of the search space to rigorous analysis and protocol validation—researchers can generate reliable and insightful predictions of ligand-protein interactions. The resulting structural hypotheses are invaluable for guiding further research, including lead optimization, site-directed mutagenesis studies, and in vitro biological assays, thereby accelerating the drug discovery pipeline.
References
-
Quora. (2021). How does one prepare proteins for molecular docking?Link
-
Molecular Docking Tutorial. Docking Flowchart.Link
-
ResearchGate. (2019). Molecular docking proteins preparation.Link
-
Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking.Link
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.Link
-
Galaxy Training Network. (2019). Protein-ligand docking.Link
-
Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford. Link
-
YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.Link
-
UCSF DOCK. (2025). Tutorial: Prepping Molecules.Link
-
SwissDock. SwissDock Web Server.Link
-
YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina.Link
-
ResearchGate. (2024). (PDF) Validation of Docking Methodology (Redocking).Link
-
Scripps Research. AutoDock Vina Tutorial.Link
-
ResearchGate. (2023). Interpretation of Molecular docking results?Link
-
UCSF DOCK. (2025). Tutorial: Generating the Grid.Link
-
MDPI. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities.Link
-
YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.Link
-
NIH National Center for Biotechnology Information. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.Link
-
International Journal of Pharmaceutical Sciences Review and Research. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives.Link
-
NIH National Center for Biotechnology Information. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina.Link
-
YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective.Link
-
Theoretical and Computational Biophysics Group. Grid Generation and Matching for Small Molecule Docking.Link
-
YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.Link
-
NIH National Center for Biotechnology Information. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity.Link
-
AutoDock Vina Documentation. Basic docking.Link
-
Protein Structural Analysis Laboratory, Michigan State University. Lessons from Docking Validation.Link
-
Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles.Link
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?Link
-
NIH National Center for Biotechnology Information. 1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine.Link
-
YouTube. (2024). Generating grid box for Docking using Vina.Link
-
NIH National Center for Biotechnology Information. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents.Link
-
ACS Publications. Validation Studies of the Site-Directed Docking Program LibDock.Link
-
MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives.Link
-
PyMOL Wiki. (2023). Dockingpie.Link
-
Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement.Link
-
NIH National Center for Biotechnology Information. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.Link
-
ResearchGate. (2024). (PDF) Thiazole derivatives: prospectives and biological applications.Link
-
MDPI. (2021). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R).Link
-
YouTube. (2020). Autodock Vina Tutorial - Molecular Docking.Link
-
ResearchGate. (2021). How to generate Autodock Grid Box?Link
-
Medium. (2021). Visualizing protein-protein docking using PyMOL.Link
-
NIH National Center for Biotechnology Information. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein.Link
-
Oxford Academic. (2021). DockingPie: a consensus docking plugin for PyMOL.Link
-
NIH National Center for Biotechnology Information. Grid-based Molecular Footprint Comparison Method for Docking and De Novo Design: Application to HIVgp41.Link
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Application Note & Protocol: Developing Structure-Activity Relationships (SAR) for 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine Analogs
Introduction: The Thienyl-Thiazole Scaffold as a Privileged Structure
The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs, including the kinase inhibitor Dasatinib.[1] Its rigid framework and hydrogen bonding capabilities make it an ideal scaffold for interacting with various biological targets. When hybridized with a thiophene ring, another biologically significant heterocycle, the resulting thienyl-thiazole core presents a unique chemical space for exploration. Thiazole and its derivatives have demonstrated a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[2][3][4][5]
This document provides a comprehensive guide for researchers initiating a drug discovery campaign focused on analogs of 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine . The objective is to systematically explore the structure-activity relationships (SAR) of this series to identify key structural features that govern biological activity. We will detail the strategic design of an analog library, provide robust protocols for chemical synthesis, and outline standardized in vitro assays for biological evaluation. The causality behind experimental choices is emphasized to empower researchers to make informed decisions throughout the iterative process of lead optimization.
Strategic Framework for SAR Exploration
The development of a robust SAR model requires a systematic and logical approach to analog design.[6] For the core scaffold, we have identified three primary vectors for chemical modification. Each vector allows for the probing of different aspects of the putative binding pocket, such as steric tolerance, hydrogen bonding potential, and electrostatic interactions.
-
Vector 1 (R¹): Modification of the 2-Amino Group. This position is a critical hydrogen bond donor and can be modified to explore interactions deep within a binding pocket. Modifications here can influence potency, selectivity, and pharmacokinetic properties.
-
Vector 2 (R²): Substitution on the Thiazole Ring. While the core scaffold is 4-substituted, the C5 position is available for modification. Substituents here can probe steric limits and modulate the electronic character of the ring system.
-
Vector 3 (R³): Modification of the Thiophene Ring. The two methyl groups at the C2 and C5 positions of the thiophene ring are key starting points. Their removal or replacement can provide insights into the importance of these lipophilic contacts.
The overall workflow for this SAR campaign is an iterative cycle of design, synthesis, and testing, which is guided at each stage by the accumulating data.
Caption: Iterative workflow for SAR development.
Synthetic Protocols: Building the Analog Library
The foundational method for constructing the thienyl-thiazole core is the Hantzsch thiazole synthesis, a reliable and versatile reaction involving the condensation of an α-haloketone with a thiourea.[7]
Protocol: Synthesis of the Core Scaffold
Objective: To synthesize the parent compound, this compound.
Materials:
-
3-Bromoacetyl-2,5-dimethylthiophene
-
Thiourea
-
Ethanol, anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Saturated sodium bicarbonate solution
-
Ethyl acetate, Hexane (for chromatography)
-
Silica gel for column chromatography
Procedure:
-
Preparation of α-haloketone: The starting material, 3-acetyl-2,5-dimethylthiophene, must first be brominated to yield 3-bromoacetyl-2,5-dimethylthiophene. (Note: This is a standard procedure; consult organic synthesis reference texts for detailed protocols on α-bromination of ketones).
-
Reaction Setup: To a round-bottom flask, add 3-bromoacetyl-2,5-dimethylthiophene (1.0 eq) and thiourea (1.2 eq).
-
Solvent Addition: Add anhydrous ethanol to the flask to create a solution with a concentration of approximately 0.2 M with respect to the bromoketone.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Neutralization: Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the HBr byproduct. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure title compound.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: Derivatization at the 2-Amino Group (Vector 1)
Objective: To generate N-substituted analogs via acylation or reductive amination.
Example (Acylation):
-
Dissolve the core scaffold (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Add a non-nucleophilic base such as triethylamine (1.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the desired acyl chloride or anhydride (e.g., benzoyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor by TLC. Upon completion, quench the reaction with water, separate the organic layer, and purify by column chromatography.
Biological Evaluation: Protocols for In Vitro Screening
Based on the broad activities of 2-aminothiazole derivatives, a primary screening panel should assess potential anticancer, kinase inhibitory, and antimicrobial activities.[8][9]
Protocol: In Vitro Kinase Inhibition Assay
Rationale: Many 2-aminothiazole compounds are known kinase inhibitors.[10] An initial screen against a representative tyrosine kinase (e.g., VEGFR2, SRC) or serine/threonine kinase (e.g., CDK2) is a logical starting point. Luminescence-based assays that quantify ATP consumption are robust and amenable to high-throughput screening.[11][12]
Materials:
-
Kinase of interest, substrate peptide, and ATP.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[11]
-
Test compounds (analogs) and a positive control inhibitor (e.g., Staurosporine).[11]
-
ADP-Glo™ Kinase Assay Kit (or similar).[11]
-
White, opaque 96-well plates.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. In a 96-well plate, add 2.5 µL of each diluted compound or DMSO control.
-
Kinase Addition: Add 2.5 µL of the kinase solution to each well. Incubate for 10 minutes at room temperature to allow for inhibitor binding.[11]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.[11]
-
ATP Depletion: Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[11]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[11]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Analysis: The signal is proportional to kinase activity. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol: MTT Cell Viability Assay
Rationale: This colorimetric assay measures the metabolic activity of cells, serving as an indicator of cell viability and cytotoxicity. It is a standard preliminary screen for anticancer activity.[13][14]
Materials:
-
Human cancer cell line (e.g., H1299 - human lung cancer).[15]
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[14]
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well tissue culture plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.[13]
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Remove the treatment media. Add 100 µL of fresh serum-free media and 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14][16]
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[14]
-
Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.[14]
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
Rationale: To determine the lowest concentration of an analog that inhibits the visible growth of a microorganism, providing a quantitative measure of its antimicrobial activity. The broth microdilution method is a standard and efficient technique.[17][18][19]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).[20]
-
96-well microtiter plates.
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard.[20]
Procedure:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of each test compound in MHB. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Dilute the standardized bacterial suspension in MHB so that the final inoculum density in each well will be approximately 5 x 10⁵ CFU/mL.[20]
-
Inoculation: Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control well (bacteria in MHB, no compound) and a negative control well (MHB only).[19]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[18]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[18][19]
Data Interpretation and Iterative Design
The data generated from these assays form the basis of the SAR. By comparing the activity of analogs to the parent compound, clear relationships can be established.
Hypothetical SAR Data Table:
| Compound ID | R¹ (on 2-NH₂) | R² (on Thiazole C5) | R³ (on Thiophene) | Kinase A IC₅₀ (µM) | H1299 IC₅₀ (µM) | S. aureus MIC (µg/mL) |
| Parent-01 | H | H | 2,5-di-Me | 15.5 | 25.3 | >64 |
| Analog-02 | -C(O)Ph | H | 2,5-di-Me | >50 | >50 | >64 |
| Analog-03 | H | Br | 2,5-di-Me | 8.2 | 12.1 | 32 |
| Analog-04 | H | H | H | 35.1 | 48.9 | >64 |
| Analog-05 | -CH₂Ph | H | 2,5-di-Me | 5.6 | 7.8 | 16 |
Interpretation of Hypothetical Data:
-
Parent-01: Shows moderate kinase and cytotoxic activity.
-
Analog-02: Acylation of the 2-amino group (Vector 1 ) abolishes activity, suggesting a free -NH₂ group is crucial, likely as a hydrogen bond donor.[15]
-
Analog-03: Addition of a bromine atom at the C5 position of the thiazole (Vector 2 ) enhances potency, possibly through favorable halogen bonding or by influencing ring electronics.
-
Analog-04: Removal of the methyl groups from the thiophene ring (Vector 3 ) reduces activity, indicating these lipophilic groups are important for binding.
-
Analog-05: N-benzylation of the amino group (Vector 1 ) significantly improves activity, suggesting a nearby hydrophobic pocket that can accommodate the benzyl group.
This analysis leads to the next design cycle: explore other small N-alkyl/aryl substitutions and various C5-halogen substitutions.
Advanced Modeling: Guiding the SAR Campaign
To accelerate the discovery process, computational methods can be integrated with experimental work.
Caption: Integration of computational modeling.
-
Molecular Docking: If the 3D structure of a potential biological target is known, molecular docking can be used to predict how these analogs bind.[21][22][23] This structure-based approach helps rationalize observed SAR and can reveal key interactions (e.g., hydrogen bonds, hydrophobic contacts) to guide the design of more potent inhibitors.[24][25]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR is a ligand-based method that develops mathematical models to correlate the chemical structures of compounds with their biological activities.[26][27][28] Once a sufficient number of analogs have been tested, a QSAR model can be built to predict the activity of new, unsynthesized compounds, helping to prioritize synthetic efforts.[29]
Conclusion
The this compound scaffold represents a promising starting point for a medicinal chemistry program. By systematically applying the principles of analog design, utilizing robust synthetic and biological testing protocols, and integrating computational modeling, researchers can efficiently navigate the chemical space around this core. The iterative process of design, synthesis, testing, and analysis outlined in this guide provides a validated framework for developing detailed structure-activity relationships and identifying lead compounds with enhanced therapeutic potential.
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Application Notes & Protocols: High-Throughput Screening Assays for Libraries of Thiazole Derivatives
Abstract
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its versatile structure allows for broad biological activity, making libraries of thiazole derivatives a rich source for hit-finding campaigns.[3][5] This document provides a comprehensive guide to designing and executing high-throughput screening (HTS) campaigns for thiazole libraries. It moves beyond simple procedural lists to explain the causal logic behind assay selection, protocol design, and data interpretation, ensuring a robust and self-validating screening workflow. We will detail both biochemical and cell-based assay formats, provide a step-by-step protocol for a common anticancer cytotoxicity screen, and address the unique challenges and potential artifacts associated with screening sulfur-containing heterocyclic compounds.
Introduction: The Thiazole Scaffold in Drug Discovery
Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of modern drug development.[1][4] Its derivatives exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][5] This broad bioactivity stems from the thiazole ring's ability to engage in various non-covalent interactions with biological targets and its synthetic tractability, which allows for the creation of large, diverse chemical libraries.[6][]
High-throughput screening (HTS) is the primary engine for identifying initial hits from such libraries.[8][9] It involves the automated testing of thousands to millions of compounds in a specific biological assay.[9][10] This guide is designed to equip researchers with the foundational knowledge and practical protocols to effectively screen thiazole libraries, navigate potential pitfalls, and confidently identify valid hit compounds for further development.
Strategic Assay Selection: Choosing the Right Tool for the Target
The success of any HTS campaign hinges on the selection of an appropriate assay. The choice between a biochemical (target-based) and a cell-based (phenotypic) assay depends entirely on the scientific question being asked.
-
Biochemical Assays: These assays are reductionist, measuring the direct effect of a compound on an isolated biological molecule, such as an enzyme or receptor.[9] They are ideal when a specific molecular target is known.
-
Advantages: High throughput, lower cost, direct measurement of target engagement, and simpler data interpretation.
-
Common Formats: Enzyme inhibition assays (e.g., kinase, protease), receptor binding assays, and assays measuring protein-protein interactions.
-
Consideration for Thiazoles: Thiazole derivatives have been successfully identified as inhibitors of enzymes like DNA gyrase and various kinases.[2][11]
-
-
Cell-Based Assays: These assays use living cells, providing a more physiologically relevant context by measuring a compound's effect on a cellular process or pathway.[8][10][12]
-
Advantages: Provides data on compound permeability, potential cytotoxicity, and mechanism of action within a biological system.[10] Essential for phenotypic screening where the specific target may be unknown.
-
Common Formats: Cell viability/cytotoxicity assays, reporter gene assays, second messenger assays (e.g., cAMP, Ca2+ flux), and high-content imaging.[8][9]
-
Consideration for Thiazoles: Many thiazole derivatives are developed for their anti-proliferative effects, making cytotoxicity assays a primary screening choice.[13][14]
-
Data Summary: Comparison of HTS Assay Formats
| Feature | Biochemical Assays | Cell-Based Assays |
| Biological Context | Low (isolated target) | High (intact cellular system) |
| Throughput | Very High (384- & 1536-well) | High (96- & 384-well) |
| Information Yield | Target-specific activity (e.g., IC50) | Phenotypic outcome, permeability, cytotoxicity |
| Hit Follow-up | Straightforward | Requires target deconvolution |
| Potential for Artifacts | Assay technology interference | Compound toxicity, off-target effects |
| Best For... | Validated, single molecular targets | Phenotypic discovery, pathway analysis |
The Challenge of Assay Interference with Thiazole Derivatives
A critical consideration when screening any compound library, but particularly those containing scaffolds like thiazole, is the potential for assay interference.[5] This can lead to false-positive hits, wasting significant time and resources.[15]
Key Interference Mechanisms:
-
Reactivity: The sulfur atom in the thiazole ring can, in some derivatives, lead to reactivity with nucleophilic residues (like cysteine) in proteins.[5] This can cause non-specific enzyme inhibition. Some compounds can also engage in redox cycling, generating reactive oxygen species like H₂O₂ that disrupt assay components.[5][15]
-
Aggregation: At higher concentrations, some organic molecules form colloidal aggregates that sequester and non-specifically inhibit enzymes, a common source of false positives.[5][15]
-
Spectral Interference: Colored or fluorescent compounds can interfere with absorbance- or fluorescence-based readouts. Thiazole derivatives can sometimes absorb light in the UV-Vis spectrum used by certain assays.[16]
Strategies for Mitigation:
-
Counter-screens: Actives should be tested in orthogonal assays (e.g., using a different detection technology) or against unrelated targets to flag promiscuous inhibitors.[5]
-
Detergent Inclusion: Adding a low concentration of non-ionic detergent (e.g., 0.01% Triton X-100) to biochemical assay buffers can prevent compound aggregation.[5]
-
Reactivity Assessment: Including a reducing agent like Dithiothreitol (DTT) in an enzyme assay can help identify hits that act via thiol reactivity; a significant increase in IC50 in the presence of DTT suggests a reactive mechanism.[5][17]
-
Pre-read Plates: Before adding detection reagents, reading the assay plates can identify compounds that have intrinsic color or fluorescence at the assay wavelengths.
HTS Workflow & Protocol: Anticancer Cytotoxicity Screening
This section provides a detailed workflow and a representative protocol for a primary HTS campaign to identify cytotoxic compounds from a thiazole derivative library using a common cell viability assay.
Workflow Diagram
The overall process can be visualized as a multi-stage funnel, starting broad and progressively narrowing down to confirmed, specific hits.
Caption: High-level workflow for screening a thiazole library for anticancer activity.
Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is designed for screening a thiazole library against the MCF-7 breast cancer cell line in a 384-well format. The CellTiter-Glo® assay measures ATP levels, which is an indicator of metabolically active, viable cells.
Materials:
-
MCF-7 cells (ATCC® HTB-22™)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Thiazole compound library (10 mM in DMSO stocks)
-
Doxorubicin (Positive Control)
-
DMSO (Negative/Vehicle Control)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, solid-bottom 384-well assay plates
-
Automated liquid handler or multichannel pipettes
-
Luminometer plate reader
Procedure:
-
Compound Plate Preparation:
-
Using an acoustic dispenser or liquid handler, prepare intermediate compound plates by diluting the 10 mM stock library into assay medium.
-
For a final assay concentration of 10 µM and 0.1% DMSO, this involves a 1:1000 dilution. For example, add 50 nL of 10 mM compound to 50 µL of medium in the final assay plate.
-
Prepare control wells containing Doxorubicin (positive control, final concentration 1 µM) and DMSO only (negative control, 0.1%).
-
-
Cell Plating:
-
Culture MCF-7 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to a concentration of 20,000 cells/mL.
-
Dispense 25 µL of the cell suspension (500 cells) into each well of the 384-well assay plates.
-
Incubate the plates for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Addition:
-
Using an automated liquid handler or pin tool, transfer compounds and controls from the prepared source plates to the cell plates.
-
Gently mix the plates on an orbital shaker for 1 minute.
-
-
Incubation:
-
Incubate the assay plates for 72 hours at 37°C, 5% CO₂.
-
-
Assay Readout:
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader (e.g., EnVision, PHERAstar).
-
Protocol Parameters Summary
| Parameter | Value | Rationale |
| Cell Line | MCF-7 | Common, well-characterized breast cancer cell line. |
| Plate Format | 384-well, white, solid bottom | Standard for HTS, opaque walls prevent signal bleed-through. |
| Seeding Density | 500 cells/well | Optimized for logarithmic growth over 72h and good signal window. |
| Compound Conc. | 10 µM | A standard concentration for primary screens to maximize hit identification. |
| Incubation Time | 72 hours | Allows for multiple cell doubling times to observe anti-proliferative effects. |
| Positive Control | Doxorubicin (1 µM) | A known potent cytotoxic agent to validate assay performance. |
| Negative Control | 0.1% DMSO | Vehicle control, defines the 100% viability baseline. |
| Readout | Luminescence (ATP level) | Highly sensitive, large dynamic range, less prone to spectral interference. |
Data Analysis and Hit Validation
Robust data analysis is crucial for distinguishing true hits from noise and artifacts.
Primary Screen Analysis:
-
Normalization: The raw data from each plate is normalized to the on-plate controls.
-
Percent Inhibition (%) = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
-
Quality Control (Z'-factor): The Z'-factor is calculated for each plate to assess assay quality.
-
Z' = 1 - (3*(SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|
-
A Z'-factor > 0.5 is considered excellent and indicates a robust assay with a large signal window.
-
-
Hit Selection: A threshold is set to define primary hits. A common starting point is a percent inhibition > 50% or > 3 standard deviations from the mean of the negative controls.
Hit Confirmation and Prioritization:
-
Dose-Response: Confirmed hits must be re-tested in a dose-response format (e.g., 8-10 concentrations) to determine their potency (IC50). This confirms the activity is real and concentration-dependent.
-
Selectivity: As outlined in the workflow, testing active compounds against a non-cancerous cell line is a critical step to identify compounds with a therapeutic window (i.e., selectively toxic to cancer cells).
-
Structure-Activity Relationship (SAR): If multiple related thiazole analogues are identified as hits, initial SAR trends can be established to guide future medicinal chemistry efforts.
Conclusion
Screening libraries of thiazole derivatives is a proven strategy for discovering novel therapeutic leads. Success requires a thoughtful approach that combines appropriate assay selection, meticulous protocol execution, and rigorous data analysis. By understanding the unique properties of the thiazole scaffold and proactively designing workflows that account for potential assay interference, researchers can maximize the efficiency and validity of their HTS campaigns. The protocols and strategies outlined in this guide provide a robust framework for identifying and validating promising hit compounds, paving the way for the next generation of thiazole-based medicines.
References
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BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Imidazo[2,1-b][5][13]thiazole Compounds. BenchChem. Retrieved from
- BenchChem. (2025). Potential Therapeutic Targets of Thiazole Derivatives: An In-depth Technical Guide. BenchChem.
-
Knez, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Ramkumar, T. R., et al. (2021). Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery. National Institutes of Health. Retrieved from [Link]
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de Oliveira, G. G., et al. (2021). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PLoS ONE. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
-
Dahlin, J. L., et al. (2015). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. SLAS DISCOVERY. Retrieved from [Link]
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Paithankar, V. R., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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Taha, M., et al. (2022). Drug targets for biological activities of 2,4-disubstituted thiazoles. ResearchGate. Retrieved from [Link]
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Rajalingham, K. (2016). Cell-based assays in high-throughput mode (HTS). BioTechnologia. Retrieved from [Link]
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Visikol. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. Retrieved from [Link]
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Assay Genie. (n.d.). High-Throughput Screening Assays. Assay Genie. Retrieved from [Link]
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Dahlin, J. L., et al. (2015). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Journal of Medicinal Chemistry. Retrieved from [Link]
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Zhang, Y., et al. (2022). High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. Chemical Science. Retrieved from [Link]
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Thorne, N., et al. (2012). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Retrieved from [Link]
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An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Broad Institute. Retrieved from [Link]
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Sari, Y., et al. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings. Retrieved from [Link]
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Lee, J., & Bunting, S. F. (2014). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Essays in Biochemistry. Retrieved from [Link]
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Ghiță, M. A., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules. Retrieved from [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Robust Quantification of 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine
Abstract
This document provides a comprehensive guide to the development and validation of analytical methods for the precise quantification of 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine, a heterocyclic compound of interest in pharmaceutical research and development. We present detailed protocols for both a High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for routine analysis and a more sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications. The methodologies are grounded in established principles for analyzing aminothiazole derivatives and adhere to international regulatory standards for method validation, ensuring accuracy, precision, and reliability.[1][2][3]
Introduction: The Analytical Imperative for Novel Thiazole Derivatives
Thiazole and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5] The specific compound, this compound (CAS 436152-83-9), represents a class of molecules with significant therapeutic potential.[6] Accurate and reliable quantification of this analyte is paramount throughout the drug development lifecycle, from early discovery and preclinical pharmacokinetic (PK) studies to quality control (QC) in manufacturing.
The development of robust analytical methods is not merely a procedural step but a regulatory necessity.[7] This guide is designed for researchers, analytical scientists, and drug development professionals, offering a detailed, scientifically-grounded framework for quantifying this novel aminothiazole. The causality behind each experimental choice is explained, ensuring the protocols serve as self-validating systems that align with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[8][9][10][11][12]
Analyte Physicochemical Properties & Analytical Considerations
Understanding the physicochemical properties of this compound is critical for method development.
-
Structure: Comprises a dimethyl-substituted thiophene ring linked to a 2-aminothiazole moiety.
-
Key Functional Groups: A primary amine group (-NH2) on the thiazole ring imparts basic properties. The heterocyclic nature suggests potential for UV absorbance.
-
Solubility: While specific data is limited, similar heterocyclic compounds are often soluble in organic solvents like Dimethyl Sulfoxide (DMSO), Methanol, and Acetonitrile.[13]
-
Analytical Challenge: The basic amine group can interact with residual acidic silanols on silica-based HPLC columns, potentially causing peak tailing.[13] Method development must address this to ensure peak symmetry and reproducibility.
HPLC-UV Method for Purity and Formulation Analysis
This method is designed for the quantification of the active pharmaceutical ingredient (API) in drug substances and formulated products, where concentration levels are relatively high.
Rationale for Method Design
A reversed-phase HPLC (RP-HPLC) method is selected for its versatility and suitability for moderately polar compounds. The key choices are justified as follows:
-
Column: A C18 column is a robust, general-purpose choice for retaining the analyte. A modern, end-capped column is crucial to minimize secondary interactions with the basic amine group.
-
Mobile Phase: An acidic modifier (e.g., formic acid or trifluoroacetic acid) is essential.[13] By maintaining a low pH (typically 2-3 units below the analyte's pKa), the primary amine remains consistently protonated, reducing tailing and ensuring sharp, symmetrical peaks. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.
-
Detection: The conjugated ring system of the analyte is expected to have a strong UV chromophore. A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength (λmax) and assess peak purity. Based on similar aminothiazole structures, a wavelength around 270-350 nm is a logical starting point.[1][14]
Experimental Protocol: HPLC-UV
Step 1: Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade or higher)
-
Methanol (HPLC grade)
-
Formic Acid (0.1% v/v in water)
-
Ultrapure water (18.2 MΩ·cm)
Step 2: Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in Methanol or DMSO.
-
Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).
-
Sample Preparation: Dissolve the test sample (e.g., drug product) in a suitable solvent and dilute to fall within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.[13]
Step 3: Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/PDA | Standard, reliable system for routine analysis. |
| Column | Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) | End-capped column to minimize silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for peak shape control. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase. |
| Gradient Elution | 10% B to 90% B over 10 minutes | Ensures elution of the analyte and any impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Detection | DAD/PDA at 272 nm (verify λmax) | Optimal wavelength should be determined experimentally.[3] |
| Run Time | 15 minutes | Allows for column re-equilibration. |
Method Validation (ICH Q2(R2) Guidelines)
The developed method must be validated to demonstrate its suitability for the intended purpose.[12] Key validation parameters include:
-
Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the analyte's retention time.
-
Linearity: Analyze a minimum of five concentrations across the desired range (e.g., 80-120% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.[15]
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo matrix at three concentration levels (low, medium, high). Recovery should be within 98-102%.[15]
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations at 100% concentration. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. RSD should be ≤ 2%.[16]
-
-
Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision.[7]
-
Robustness: Intentionally vary parameters (e.g., pH, column temperature, flow rate) to assess the method's reliability.
LC-MS/MS Method for Bioanalytical Quantification
For quantifying low concentrations of the analyte in complex biological matrices like plasma or serum, a highly sensitive and selective LC-MS/MS method is required.
Rationale for Method Design
-
Chromatography: A UPLC/UHPLC system is preferred for faster analysis and better resolution. A shorter column can be used. The mobile phase composition remains similar to the HPLC method to ensure good peak shape.
-
Ionization: Electrospray Ionization (ESI) in positive mode is the logical choice, as the basic amine group will readily accept a proton to form a positive ion [M+H]+.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated molecule) and monitoring a unique product ion generated by collision-induced dissociation (CID). This process virtually eliminates matrix interference.[17]
Experimental Protocol: LC-MS/MS
Caption: Bioanalytical workflow for LC-MS/MS quantification.
Step 1: Materials and Reagents
-
As per HPLC method, but with LC-MS grade solvents.
-
Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, another compound with similar chromatographic and ionization behavior can be used.
-
Control biological matrix (e.g., rat plasma).
Step 2: Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 20 µL of IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Step 3: LC-MS/MS Conditions
| Parameter | Recommended Condition | Rationale |
| LC System | Waters ACQUITY UPLC I-Class or equivalent | High-pressure system for fast, efficient separations.[18] |
| MS System | Sciex API 4000 or Waters Xevo TQ-S or equivalent | High-sensitivity triple quadrupole for bioanalysis. |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Small particle size for high resolution and speed. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard for ESI+ mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard for ESI+ mode. |
| Gradient Elution | 5% B to 95% B over 3 minutes | Rapid gradient for high-throughput analysis. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | ESI Positive (ESI+) | Protonates the basic amine group. |
| MRM Transitions | To be determined experimentally | Precursor [M+H]+ → Product Ion |
| Temperature | 40 °C | Ensures reproducible chromatography. |
Step 4: Determining MRM Transitions
-
Infuse a standard solution of the analyte directly into the mass spectrometer.
-
In Q1 scan mode, identify the protonated molecular ion [M+H]+.
-
Select this ion as the precursor and perform a product ion scan to identify stable, intense fragment ions.
-
The most intense and stable transition is selected for quantification (quantifier), and a second transition may be used for confirmation (qualifier).
Method Validation (FDA Bioanalytical Method Validation Guidelines)
Bioanalytical methods require rigorous validation to ensure data reliability for pharmacokinetic and other regulatory studies.[8][9][10][17]
Caption: Key parameters for bioanalytical method validation.
-
Selectivity and Matrix Effect: Assessed by analyzing blank matrix from at least six different sources. The response at the retention times of the analyte and IS should be less than 20% of the Lower Limit of Quantification (LLOQ) response.[10][17]
-
Calibration Curve: A curve with a blank, a zero, and at least six non-zero standards should be prepared. A linear regression with 1/x² weighting is common.
-
Accuracy and Precision: Evaluated by analyzing Quality Control (QC) samples at a minimum of four levels (LLOQ, low, mid, high) in replicate (n=5) over several runs.[19]
-
Accuracy: Within ±15% of the nominal value (±20% at LLOQ).
-
Precision: RSD ≤ 15% (≤ 20% at LLOQ).
-
-
Recovery: Extraction recovery should be consistent and reproducible.
-
Stability: Analyte stability must be demonstrated under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage.
Conclusion
This application note provides two robust, validated methods for the quantification of this compound. The HPLC-UV method is suitable for routine quality control and purity assessment, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical studies in complex matrices. By following these detailed protocols and adhering to the principles of method validation outlined by regulatory agencies like the FDA and ICH, researchers can ensure the generation of high-quality, reliable, and defensible analytical data throughout the drug development process.
References
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
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Swartz, M. E., & Krull, I. S. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC International. [Link]
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Patel, K. et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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A2Z Chemical. (n.d.). This compound. [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
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Basavanakatti, V. S. et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. [Link]
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Subramaniam, V. (2022). Analyzing and creating compounds of amino thiazole. NeuroQuantology. [Link]
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Alaraidh, I. A. et al. (2019). Synthesis of Bis‐(2‐thiazolyl)amine Analogues and Evaluation of Their Antibacterial, Antioxidant and Cytotoxic Activities. ChemistrySelect. [Link]
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Waters Corporation. (n.d.). Highly Sensitive UPLC-MS/MS Quantification of Nitrosamine Impurities in Sartan and Ranitidine Drug Substances. [Link]
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Farmacia. (2025). Development of LC-MS method for nitrosamine impurities separation and quantification. [Link]
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Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. [Link]
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ResearchGate. (2025). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. [Link]
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Royal Society of Chemistry. (2022). A highly sensitive LC-MS/MS method for determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient. [Link]
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Soares, L. A. L. et al. (n.d.). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link]
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ResearchGate. (n.d.). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]
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AIP Publishing. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. [Link]
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MDPI. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. [Link]
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Erbil Polytechnic University. (n.d.). SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. [Link]
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Springer. (2011). LC–MS–MS Method for the Analysis of New Non-Imidazole Histamine H3 Receptor Antagonist 1-[3-(4-tert-Butylphenoxy)propyl]piperidine in Rat Serum. [Link]
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MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]
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Application Notes and Protocols: Investigating the Anticancer Potential of 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Thiazole Derivatives in Oncology
The thiazole ring is a prominent scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2][3] Derivatives of 1,3-thiazole, in particular, have demonstrated significant potential as anticancer agents, exhibiting activities such as antiproliferative effects and the induction of apoptosis across a range of human cancer cell lines.[1][4][5][6][7] The core structure allows for versatile substitutions, enabling the fine-tuning of biological activity. This document provides a comprehensive guide for the investigation of a specific novel compound, 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine , in the context of cancer cell line studies. While specific data on this compound is emerging, its structural similarity to other biologically active thiazoles warrants a thorough evaluation of its potential as a therapeutic candidate.[8]
These application notes will guide researchers through a logical, multi-faceted approach to characterizing the compound's effects on cancer cells, from initial cytotoxicity screening to elucidating its mechanism of action.
Hypothesized Mechanism of Action and Experimental Rationale
Based on structure-activity relationships of similar thiazole-containing compounds, this compound may exert its anticancer effects through several potential mechanisms, including the disruption of microtubule dynamics or the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[8] The experimental workflow is designed to systematically test these hypotheses.
Part 1: Initial Assessment of Cytotoxicity
The first step in evaluating any potential anticancer compound is to determine its cytotoxic and cytostatic effects on a panel of cancer cell lines. The MTT assay is a widely used, reliable, and high-throughput colorimetric method for this purpose.[9][10]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[9][11]
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
This compound (herein "Test Compound")
-
Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HepG2 [liver])
-
96-well clear, flat-bottom tissue culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)[12]
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette
-
Plate reader (absorbance at 540-590 nm)[12]
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[9]
-
Compound Preparation: Prepare a stock solution of the Test Compound in DMSO. Create a series of dilutions in serum-free medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of the Test Compound to the wells in triplicate. Include a vehicle control (DMSO at the highest concentration used for the test compound) and a media-only control (no cells) for background subtraction.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[12] During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12] Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media-only wells). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
| Parameter | Description |
| Cell Lines | MCF-7, A549, HepG2 |
| Seeding Density | 5,000-10,000 cells/well |
| Compound Concentrations | 0.1, 1, 10, 50, 100 µM (example range) |
| Incubation Time | 48 or 72 hours |
| Endpoint | Absorbance at 570 nm |
| Calculated Value | IC50 |
Part 2: Elucidating the Mechanism of Cell Death - Apoptosis Assays
If the Test Compound demonstrates significant cytotoxicity, the next logical step is to determine if it induces apoptosis (programmed cell death), a hallmark of many effective cancer therapies.[13]
A. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry.[15] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[14] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[13]
Experimental Protocol: Annexin V/PI Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the Test Compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using a non-enzymatic method like EDTA to maintain membrane integrity.[13]
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[13]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
B. Caspase-Glo® 3/7 Assay
Principle: Caspases are a family of proteases that are critical executioners of apoptosis.[17] Caspase-3 and Caspase-7 are key effector caspases. The Caspase-Glo® 3/7 Assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[18][19] Cleavage of this substrate by active caspases releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.[18]
Experimental Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)[18]
-
Treated and untreated cells in a 96-well white-walled plate
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the Test Compound as described for the MTT assay.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to form the Caspase-Glo® 3/7 Reagent.[19]
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
| Parameter | Annexin V/PI | Caspase-Glo® 3/7 |
| Principle | PS externalization & membrane integrity | Effector caspase activity |
| Detection | Flow Cytometry | Luminescence |
| Output | % of cells in different stages | Relative Luminescence Units (RLU) |
| Timing | Detects early to late apoptosis | Detects executioner phase |
Part 3: Investigating Effects on Cell Cycle Progression
Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints, preventing cancer cells from proliferating.[20]
Principle of Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the cell cycle. PI is a fluorescent dye that binds stoichiometrically to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in different phases of the cell cycle:
-
G0/G1 phase: Normal (2N) DNA content.
-
S phase: Intermediate DNA content as DNA is being synthesized.
-
G2/M phase: Doubled (4N) DNA content.[21]
Experimental Protocol: Cell Cycle Analysis
Materials:
-
Treated and untreated cells
-
Cold 70% Ethanol
-
PBS
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the Test Compound as described previously. Harvest approximately 1 x 10^6 cells per sample.
-
Fixation: Wash the cells with PBS and resuspend the pellet. While gently vortexing, add cold 70% ethanol drop-wise to fix the cells. Incubate on ice for at least 2 hours or at -20°C overnight.[21]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale for the DNA content.[21]
-
Data Interpretation: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.
Part 4: Probing Key Signaling Pathways with Western Blotting
To further refine the mechanism of action, Western blotting can be used to examine the expression and phosphorylation status of key proteins involved in cell survival, apoptosis, and cell cycle regulation.[22]
Principle of Western Blotting
Western blotting is a technique used to detect specific proteins in a sample.[22] It involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the protein of interest. Phospho-specific antibodies can be used to assess the activation state of signaling pathways.[23]
Experimental Workflow and Potential Targets
Caption: Western Blotting workflow for mechanistic studies.
Protocol: Western Blotting
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-p-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Lysate Preparation: Treat cells as desired. Wash with ice-cold PBS and lyse with ice-cold lysis buffer.[24] Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.[23]
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[24]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between treated and untreated samples.
Integrated Experimental Workflow
The following diagram illustrates the logical progression of experiments to comprehensively evaluate the anticancer potential of this compound.
Caption: A structured workflow for compound evaluation.
Conclusion
This guide provides a robust framework for the initial investigation of This compound as a potential anticancer agent. By systematically assessing its cytotoxicity, mode of cell death induction, and effects on cell cycle and key signaling pathways, researchers can build a comprehensive profile of the compound's biological activity. The data generated from these protocols will be crucial for making informed decisions about its potential for further preclinical development.
References
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National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Retrieved from [Link]
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East Carolina University. (n.d.). Annexin V Stain Protocol. Brody School of Medicine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. PubMed Central. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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Samaira Bakshi. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved from [Link]
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Protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
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University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
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Quratul Ain. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
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Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PubMed Central. Retrieved from [Link]
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Royal Society of Chemistry. (2026). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. Retrieved from [Link]
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MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. PubMed Central. Retrieved from [Link]
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Royal Society of Chemistry. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PubMed Central. Retrieved from [Link]
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MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
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Chem Rev Lett. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Retrieved from [Link]
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Application Notes and Protocols for In Vivo Administration of Hydrophobic Thiazole Compounds
Introduction: The Challenge and Opportunity of Thiazole-Based Therapeutics
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents with a broad spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Despite their therapeutic promise, many novel thiazole derivatives are characterized by high hydrophobicity and poor aqueous solubility. This presents a significant hurdle for in vivo administration, often leading to low and erratic oral bioavailability, which can compromise therapeutic efficacy and hinder clinical translation.[2][3][4]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of formulation strategies to overcome the challenges associated with the systemic delivery of hydrophobic thiazole compounds. We will delve into the mechanistic basis of three robust formulation platforms: Lipid-Based Drug Delivery Systems (LBDDS) , Polymeric Nanoparticles (PNPs) , and Amorphous Solid Disusions (ASDs) . This document is designed not as a rigid template, but as an in-depth technical resource, empowering you to make informed, rational decisions in your formulation development endeavors. Each section combines theoretical principles with actionable, field-proven protocols.
I. Strategic Formulation Selection: A Logic-Driven Approach
The choice of a formulation strategy is not arbitrary; it is dictated by the physicochemical properties of the thiazole active pharmaceutical ingredient (API), the desired pharmacokinetic profile, and the intended route of administration. The following decision tree provides a high-level guide to selecting an appropriate starting point for your formulation development.
II. Lipid-Based Drug Delivery Systems (LBDDS)
LBDDS are a versatile and widely employed strategy for enhancing the oral bioavailability of poorly water-soluble drugs.[2] By pre-dissolving the hydrophobic thiazole compound in a lipid-based formulation, the dissolution step in the gastrointestinal (GI) tract, which is often the rate-limiting factor for absorption, is circumvented.[5]
A. The Rationale: Harnessing Physiological Lipid Absorption Pathways
Upon oral administration, LBDDS interact with GI fluids to form fine oil-in-water emulsions or microemulsions.[6] This dispersion increases the surface area for drug absorption. Furthermore, the lipid components can stimulate bile salt and pancreatic lipase secretion, aiding in the emulsification process and the formation of mixed micelles, which can further solubilize the drug and facilitate its transport across the intestinal epithelium.[5] For highly lipophilic thiazole compounds (LogP > 5), LBDDS can also promote lymphatic transport, bypassing first-pass metabolism in the liver, which can significantly enhance systemic bioavailability.[2]
B. Focus On: Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media, such as the GI fluids.[5][6]
C. Protocol: Formulation and Characterization of a Thiazole-SEDDS
Objective: To formulate a Self-Emulsifying Drug Delivery System (SEDDS) for a model hydrophobic thiazole compound to enhance its solubility and oral absorption.
1. Materials and Excipient Screening:
-
API: Model Hydrophobic Thiazole Compound
-
Oils: Capryol 90, Labrafac Lipophile WL 1349, Maisine CC
-
Surfactants: Kolliphor RH 40, Tween 80, Labrasol
-
Cosolvents: Transcutol HP, Propylene Glycol
Protocol:
-
Solubility Studies:
-
Accurately weigh an excess amount of the thiazole API into separate 2 mL vials.
-
Add 1 mL of each selected oil, surfactant, and cosolvent to the respective vials.
-
Seal the vials and place them in a shaking water bath at 37°C for 48 hours to reach equilibrium.
-
Centrifuge the vials at 5000 rpm for 15 minutes.
-
Carefully collect the supernatant and dilute with a suitable solvent (e.g., methanol).
-
Quantify the dissolved thiazole API concentration using a validated HPLC method.
-
Rationale: The goal is to select excipients that exhibit the highest solubilizing capacity for the thiazole compound, which is a critical prerequisite for a stable and effective SEDDS formulation.[6]
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Based on the solubility data, select the oil, surfactant, and cosolvent with the best solubilizing potential.
-
Prepare mixtures of the surfactant and cosolvent (Smix) at various weight ratios (e.g., 1:1, 2:1, 3:1, 1:2).
-
For each Smix ratio, prepare a series of formulations by mixing the oil and Smix at different weight ratios (e.g., 9:1, 8:2, ..., 1:9).
-
Titrate each mixture with water dropwise, under gentle magnetic stirring.
-
Observe the formation of emulsions and identify the region where clear or slightly bluish, transparent microemulsions form.
-
Plot the data on a pseudo-ternary phase diagram with the three axes representing the oil, Smix, and aqueous phase.
-
Rationale: The phase diagram visually delineates the self-emulsifying region, allowing for the identification of optimal excipient ratios that will form stable microemulsions upon dilution in the GI tract.[7]
-
-
Preparation of the Thiazole-Loaded SEDDS:
-
Select a formulation from the optimal microemulsion region of the phase diagram.
-
Accurately weigh the required amounts of the selected oil, surfactant, and cosolvent into a glass vial.
-
Heat the mixture to 40°C under gentle stirring to ensure homogeneity.
-
Add the pre-weighed thiazole API to the mixture and stir until it is completely dissolved.
-
Rationale: A clear, homogenous pre-concentrate ensures dose uniformity and predictable emulsification behavior in vivo.
-
2. Characterization of the Thiazole-SEDDS:
| Parameter | Method | Acceptance Criteria | Rationale |
| Self-Emulsification Time | USP Dissolution Apparatus II (Paddles) at 50 rpm in 500 mL of distilled water at 37°C. | < 2 minutes | Rapid emulsification is crucial for efficient drug release and absorption in the GI tract. |
| Droplet Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) after diluting the SEDDS 100-fold with distilled water. | Droplet size < 200 nm; PDI < 0.3 | Smaller droplet size provides a larger surface area for drug absorption. A low PDI indicates a narrow and uniform size distribution, ensuring reproducibility.[8] |
| Zeta Potential | DLS with an appropriate cell. | > ±20 mV | Indicates the surface charge of the droplets and predicts the stability of the emulsion. Higher absolute values suggest greater electrostatic repulsion and stability.[8] |
| Drug Content | HPLC analysis of the pre-concentrate. | 95-105% of the theoretical amount | Ensures accurate dosing. |
| Robustness to Dilution | Dilute the SEDDS with different media (e.g., 0.1 N HCl, phosphate buffer pH 6.8) and observe for any signs of drug precipitation or phase separation over 24 hours. | No precipitation or phase separation. | The formulation must remain stable and keep the drug solubilized under the varying pH conditions of the GI tract. |
III. Polymeric Nanoparticles (PNPs)
PNPs are solid, colloidal particles ranging in size from 10 to 1000 nm, where the drug is dissolved, entrapped, encapsulated, or attached to a polymer matrix.[9] They offer a versatile platform for both oral and parenteral administration of hydrophobic thiazole compounds, providing opportunities for controlled release and targeted delivery.
A. The Rationale: Protecting the Payload and Modifying Release
For oral delivery, PNPs can protect the encapsulated thiazole compound from the harsh environment of the GI tract, including enzymatic degradation and extreme pH.[10] Their small size can facilitate transport across the intestinal mucus layer and uptake by enterocytes.[10] For parenteral administration, PNPs can prolong the systemic circulation time of the drug, reduce off-target toxicity, and can be surface-functionalized with ligands for active targeting to specific tissues or cells.[9]
B. Focus On: PLGA Nanoparticles via Emulsification-Solvent Evaporation
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used in drug delivery due to its approval by regulatory agencies for human use.[11] The emulsification-solvent evaporation method is a robust and commonly used technique for encapsulating hydrophobic drugs within PLGA nanoparticles.
C. Protocol: Preparation of Thiazole-Loaded PLGA Nanoparticles
Objective: To prepare PLGA nanoparticles encapsulating a model hydrophobic thiazole compound for potential oral or parenteral administration.
1. Materials:
-
API: Model Hydrophobic Thiazole Compound
-
Polymer: PLGA (50:50 lactide:glycolide ratio, inherent viscosity 0.55-0.75 dL/g)
-
Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate
-
Aqueous Phase/Stabilizer: Poly(vinyl alcohol) (PVA) solution (1-5% w/v in deionized water)
2. Preparation Protocol (Single Emulsion O/W Method):
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA (e.g., 100 mg) and the thiazole API (e.g., 10 mg) in a minimal volume of the organic solvent (e.g., 2 mL of DCM).
-
Rationale: The drug and polymer must be completely dissolved in a water-immiscible organic solvent to form the oil phase of the emulsion.[12]
-
-
Emulsification:
-
Add the organic phase to a larger volume of the aqueous PVA solution (e.g., 10 mL of 2% PVA).
-
Immediately homogenize the mixture using a high-speed homogenizer (e.g., 10,000-20,000 rpm for 2-5 minutes) or a probe sonicator on an ice bath.
-
Rationale: High-energy emulsification is required to break down the organic phase into nano-sized droplets, which will form the nanoparticles. PVA acts as a stabilizer, adsorbing to the droplet surface and preventing aggregation.[11][12]
-
-
Solvent Evaporation:
-
Transfer the resulting oil-in-water (O/W) emulsion to a larger beaker and stir magnetically at room temperature for at least 4 hours, or until the organic solvent has completely evaporated.
-
Rationale: As the organic solvent evaporates, the PLGA precipitates, entrapping the thiazole compound within the solid nanoparticle matrix.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 20 minutes at 4°C).
-
Discard the supernatant, which contains residual PVA and unencapsulated drug.
-
Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice to wash the particles.
-
Rationale: This purification process is crucial to remove excess reagents and obtain a clean nanoparticle suspension.[12]
-
-
Lyophilization (Optional, for long-term storage):
-
Resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% w/v trehalose or sucrose).
-
Freeze the suspension at -80°C and then lyophilize for 48 hours.
-
Rationale: Cryoprotectants prevent nanoparticle aggregation during the freezing and drying process, ensuring the powder can be easily redispersed.
-
Sources
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use of 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine as a chemical probe for [specific pathway]
Application Note & Protocols
Title: A Researcher's Guide to Characterizing 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine as a Potential Chemical Probe for the 5-Lipoxygenase (5-LO) Pathway
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive framework for the characterization of this compound, a thiazole derivative with potential bioactivity. While the specific molecular target of this compound is not yet defined in scientific literature, its core 2-aminothiazole structure is found in molecules known to modulate inflammatory pathways. Notably, related compounds have been identified as inhibitors of eicosanoid metabolism. This guide, therefore, presents a hypothesis-driven approach to evaluate this compound as a chemical probe for the 5-Lipoxygenase (5-LO) pathway, a critical enzymatic cascade in the production of pro-inflammatory leukotrienes.[1][2][3][4] We provide detailed, self-validating protocols for cell-free enzymatic assays, cell-based functional assays, and essential cytotoxicity evaluations to enable researchers to systematically assess the compound's potency, cellular efficacy, and suitability as a selective chemical probe.
Introduction: The Rationale for Investigation
The 5-Lipoxygenase (5-LO) pathway is a principal driver of inflammation through its production of leukotrienes, a class of potent lipid mediators derived from arachidonic acid (AA).[1][2][3] Key products include Leukotriene B4 (LTB4), a powerful chemoattractant for leukocytes, and the cysteinyl-leukotrienes (LTC4, LTD4, LTE4), which mediate bronchoconstriction and vascular permeability.[5][6] Dysregulation of this pathway is implicated in a range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions, making its enzymatic components significant therapeutic targets.[1][4][7][8]
Chemical probes are indispensable tools for dissecting such biological pathways. An ideal probe is potent, specific, and well-characterized, allowing for the confident interrogation of a target's function in cellular and in vivo systems. The compound this compound belongs to the broad 2-aminothiazole class of heterocyclic compounds, which is known for diverse biological activities. While this specific molecule's activity is uncharacterized, its structural features warrant investigation.
This guide provides the experimental framework to test the hypothesis that this compound acts as an inhibitor of the 5-LO pathway. The following sections detail the necessary protocols to:
-
Determine its direct inhibitory effect on the 5-LO enzyme.
-
Quantify its functional impact on leukotriene production in a cellular context.
-
Assess its cellular toxicity to ensure observed effects are target-specific.
Compound Characterization & Handling
Before beginning experimental work, it is critical to understand the physicochemical properties of the compound and prepare it correctly.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 436152-83-9 | Vendor |
| Molecular Formula | C₉H₁₀N₂S₂ | Vendor |
| Molecular Weight | 210.32 g/mol | Vendor |
| Appearance | Crystalline solid | [9] |
| Storage | Store at room temperature, protected from light. | [10] |
| Solubility | Soluble in organic solvents like DMSO and ethanol. Sparingly soluble in aqueous buffers.[9] | Vendor Data |
Preparation of Stock Solutions
-
Rationale: Due to poor aqueous solubility, a concentrated stock solution must be prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).[9] This allows for subsequent dilution into aqueous assay buffers while keeping the final DMSO concentration low (<0.5%) to avoid solvent-induced artifacts.
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving 2.10 mg in 1 mL of high-purity DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into small volumes (e.g., 20 µL) to minimize freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light.
Experimental Workflows & Protocols
The following protocols are designed to build a comprehensive profile of the compound's activity, moving from direct target engagement to cellular function.
Figure 2: The 5-LO pathway and the hypothesized point of inhibition by the test compound.
If this compound demonstrates a potent IC₅₀, a corresponding cellular EC₅₀, and a favorable selectivity index, further validation studies would be warranted. These could include testing against other lipoxygenase isoforms (e.g., 12-LO, 15-LO) to establish selectivity and employing the probe in more complex disease-relevant models of inflammation.
References
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Zileuton - StatPearls - NCBI. (2024). National Center for Biotechnology Information. [Link]
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What is the mechanism of Zileuton? (2024). Patsnap Synapse. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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How Zileuton Works: A Deep Dive into Leukotriene Synthesis Inhibition. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
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5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity. (n.d.). PMC - PubMed Central. [Link]
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5-Lipoxygenase: mechanisms of regulation. (n.d.). PMC - NIH. [Link]
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Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review. (n.d.). MDPI. [Link]
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The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer's disease phenotype. (2015). PMC - PubMed Central. [Link]
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The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages. (n.d.). NIH. [Link]
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Elabscience® LTB4(Leukotriene B4) ELISA Kit. (n.d.). Elabscience. [Link]
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The 5-lipoxygenase/leukotriene pathway in preclinical models of cardiovascular disease. (n.d.). Oxford Academic. [Link]
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Human LTB4(Leukotriene B4) ELISA Kit. (n.d.). ELK Biotechnology. [Link]
-
A cell-based assay for screening lipoxygenase inhibitors. (2025). ResearchGate. [Link]
-
Lipoxygenase Activity Assay Kit (Fluorometric) (#BN01136). (n.d.). Assay Genie. [Link]
-
LTB4(Leukotriene B4) ELISA Kit (E-EL-0061). (n.d.). Elabscience. [Link]
-
Lipoxygenase Activity Assay Kit (Fluorometric). (n.d.). Creative BioMart. [Link]
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Troubleshooting & Optimization
improving reaction yield in the synthesis of 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine
Technical Support Center: Synthesis of 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure high purity of the final product. The following sections are structured in a question-and-answer format to directly address potential issues encountered during your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues reported by users. We provide explanations for the underlying chemical principles and actionable solutions to improve your experimental outcomes.
Q1: My reaction yield is consistently low. What are the most common causes and how can I improve it?
A1: Low yields in the synthesis of this compound, which typically proceeds via the Hantzsch thiazole synthesis, can stem from several factors.[1] A systematic approach is the most effective way to troubleshoot this issue.
-
Purity of Starting Materials: The Hantzsch synthesis is highly sensitive to the purity of the reactants.[2]
-
α-Haloketone (3-bromoacetyl-2,5-dimethylthiophene): This starting material can be unstable and prone to degradation or polymerization. Ensure it is either freshly prepared or has been stored under inert gas at low temperatures. Impurities can lead to significant side product formation.[2]
-
Thiourea: Use a high-purity grade of thiourea. Moisture in the thiourea can interfere with the reaction.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that must be carefully controlled.[1][3]
-
Temperature: While many Hantzsch syntheses require heating to proceed at a reasonable rate, excessive heat can lead to product decomposition or the formation of polymeric byproducts.[2][4] It is crucial to find the optimal temperature that balances reaction rate and product stability.
-
Solvent Choice: The polarity of the solvent is a critical factor.[2] Alcohols like ethanol or methanol are commonly used and generally effective. However, for specific substrates, screening other solvents may be beneficial.[2][5]
-
-
Atmospheric Conditions: The reaction can be sensitive to air and moisture.[1] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve the overall yield.
-
Inefficient Work-up and Purification: Significant product loss can occur during the isolation and purification stages.[4] The basicity of the 2-aminothiazole product requires careful pH adjustment during work-up to ensure it precipitates or is extracted efficiently.
Q2: I am observing a significant amount of an unknown, dark-colored byproduct. What is it and how can I prevent its formation?
A2: The formation of dark, often insoluble, byproducts is a common issue in Hantzsch thiazole synthesis, frequently arising from the self-condensation or polymerization of the α-haloketone starting material, 3-bromoacetyl-2,5-dimethylthiophene.
-
Cause: α-Haloketones are highly reactive and can undergo self-condensation, especially under basic conditions or upon prolonged heating. The thiophene ring itself can also be susceptible to side reactions under harsh conditions.
-
Prevention Strategies:
-
Control Reagent Addition: Add the α-haloketone slowly and in a portion-wise manner to the solution of thiourea. This maintains a low instantaneous concentration of the ketone, favoring the desired reaction with thiourea over self-condensation.[4]
-
Optimize Temperature: Lowering the reaction temperature may slow the rate of byproduct formation more significantly than the rate of the desired reaction, thus improving selectivity.[2]
-
Use High-Purity Reagents: As mentioned in Q1, impurities in the α-haloketone can act as catalysts for polymerization.[2]
-
Minimize Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent subsequent product degradation or byproduct formation.[4]
-
Q3: What is the optimal work-up procedure to maximize the isolated yield and purity of the final product?
A3: The work-up procedure is critical for isolating this compound hydrochloride or the free base in high purity. The product's amine group makes its solubility pH-dependent.
-
Cooling and Neutralization: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. Pour the mixture into a beaker containing cold water or ice.[6]
-
Basification: The initial product is often the hydrobromide salt. To isolate the free base, carefully add a base such as sodium carbonate (Na₂CO₃) or ammonium hydroxide (NH₄OH) solution to neutralize the mixture.[6][7] The target compound will precipitate out of the aqueous solution as a solid. Be cautious not to make the solution too strongly basic, which could potentially degrade the product.
-
Isolation of the Free Base:
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.[6]
-
Extraction: If the product does not precipitate cleanly, extract the neutralized aqueous mixture with an organic solvent like ethyl acetate or dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
-
Purification:
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. Use a solvent system such as ethyl acetate/hexanes or dichloromethane/methanol to elute the product.
-
Troubleshooting Workflow for Low Yield
The following diagram provides a systematic workflow for diagnosing and resolving issues of low reaction yield.
Caption: A decision tree for troubleshooting low reaction yields.
Reaction Parameter Optimization
The choice of solvent and temperature can significantly impact the reaction yield. The following table summarizes typical conditions used in Hantzsch thiazole syntheses, which can serve as a starting point for optimization.
| Parameter | Condition | Expected Outcome / Rationale | Reference(s) |
| Solvent | Ethanol | Good solubility for reactants, commonly high yields. | [5][6] |
| Methanol | Similar to ethanol, may offer slightly different solubility profiles. | [2][6] | |
| 1-Butanol / 2-Propanol | Higher boiling points allow for higher reaction temperatures if needed. | [5] | |
| Solvent-free | Can lead to very fast reactions and high yields, environmentally friendly. | [2][8] | |
| Temperature | Room Temperature | May be sufficient for highly reactive substrates, minimizes side products. | [5] |
| 65-80 °C (Refluxing EtOH) | Standard condition, provides thermal energy to overcome activation barrier. | [5][6] | |
| >100 °C (Microwave) | Dramatically reduces reaction time and can improve yields. | [2][9] | |
| Catalyst | None (Classical) | The reaction often proceeds efficiently without a catalyst. | [6][8] |
| Silica-supported acid | Can enhance reaction rate and yield, especially in multi-component setups. | [5][10] |
Detailed Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is based on established Hantzsch synthesis procedures and is optimized for yield and purity.[2][6]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1.5 mmol, 1.2 eq) in absolute ethanol (15 mL).
-
Reaction Initiation: To the stirring solution, add a solution of 3-bromoacetyl-2,5-dimethylthiophene (1.25 mmol, 1.0 eq) in absolute ethanol (5 mL) dropwise over 10 minutes.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent).
-
Work-up:
-
Once the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture into 50 mL of ice-cold water.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the mixture is ~8-9. A precipitate should form.
-
Stir the slurry for 30 minutes in an ice bath to ensure complete precipitation.
-
-
Isolation:
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 20 mL).
-
Allow the solid to air-dry on the filter paper, then transfer to a watch glass to dry completely.
-
-
Purification:
-
Recrystallize the crude solid from an ethanol/water mixture to obtain the pure product.
-
Protocol 2: Purification by Column Chromatography
If recrystallization fails to yield a product of sufficient purity, follow this procedure.
-
Column Preparation: Pack a glass chromatography column with silica gel using a slurry method with hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica onto the top of the prepared column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 20% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (e.g., to 40-50% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Reaction Mechanism
The synthesis proceeds via the Hantzsch thiazole condensation. The mechanism involves the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the α-haloketone, followed by intramolecular cyclization and dehydration.[6][11]
Caption: The Hantzsch reaction mechanism for the target synthesis.
References
- Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
- Ghamari, M., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing.
- Li, C., et al. (2016). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. MDPI.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- Li, C., et al. (2016). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. ResearchGate.
- Organic Chemistry Portal. Thiazole synthesis.
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- Ghidini, E., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI.
- Benchchem. Identifying side reactions in the Hantzsch synthesis of thiazoles. BenchChem.
- Popiolek, L., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH.
- Asiri, A. M., & Khan, S. A. (2010). N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine. ResearchGate.
- Babu, K. S., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS.
- Kidwai, M., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing.
- Ghidini, E., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH.
- Ali, M., et al. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate.
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- 3. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
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purification techniques for removing impurities from thienyl-thiazole synthesis
Technical Support Center: Purification of Thienyl-Thiazole Derivatives
Welcome to the technical support center for the purification of thienyl-thiazole compounds. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating and purifying these valuable heterocyclic scaffolds. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common experimental issues, grounded in established scientific principles.
Part 1: Frequently Asked Questions (FAQs) - Impurity Profiling & Analysis
This section addresses the critical first step in any purification strategy: understanding the nature of the impurities in your crude product.
Q1: What are the most common types of impurities I should expect from a thienyl-thiazole synthesis?
The impurities in your crude product are intrinsically linked to the synthetic route employed. For the widely used Hantzsch thiazole synthesis, which involves condensing an α-haloketone with a thioamide, common impurities include unreacted starting materials and potential side products.[1][2] Under acidic conditions, the Hantzsch synthesis can also yield isomeric 2-imino-2,3-dihydrothiazoles alongside the desired 2-aminothiazole product.[3][4]
For syntheses involving organometallic cross-coupling reactions (e.g., Stille or Suzuki), residual metals like palladium or tin can be significant impurities.[5] Other general impurities may arise from reagents, such as byproducts from Lawesson's reagent used for thionation, or solvents that were not fully removed.[6]
Q2: How can I quickly assess the purity of my crude product before attempting a large-scale purification?
Thin-Layer Chromatography (TLC) is an indispensable, rapid technique for preliminary purity analysis.[5][7] By spotting a dissolved sample of your crude material on a silica-coated plate and eluting it with an appropriate solvent system, you can visualize the number of components in your mixture. A single spot generally indicates high purity, while multiple spots signify the presence of impurities. TLC is also crucial for optimizing the solvent system for column chromatography.[8]
Q3: Beyond TLC, which analytical techniques are considered definitive for confirming the structure and purity of my final thienyl-thiazole product?
A combination of spectroscopic and physical methods is required for unambiguous characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and purity assessment.[9][10] The chemical shifts and coupling constants of the protons on the thiazole and thiophene rings provide a detailed map of the molecule's structure.[11] Impurities will present as extra, unassignable peaks in the spectrum.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your compound, providing strong evidence that you have synthesized the target molecule.[5][7]
-
Melting Point Analysis: For solid compounds, a sharp and narrow melting point range is a reliable indicator of high purity.[5][12] Impurities typically broaden the melting range and depress the melting point.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups in the molecule.[10][13]
| Analytical Technique | Primary Purpose in Purification | Common Observation |
| TLC | Rapid purity check; solvent screening for chromatography.[5] | Multiple spots indicate a mixture of compounds. |
| ¹H & ¹³C NMR | Structural confirmation; definitive purity analysis.[9] | Unexplained peaks suggest residual solvents or byproducts. |
| Mass Spectrometry | Molecular weight confirmation.[7] | Presence of unexpected m/z peaks points to impurities. |
| Melting Point | Purity assessment for crystalline solids.[12] | A broad melting range (>2 °C) indicates impurities. |
Part 2: Troubleshooting Guide - Selecting and Optimizing Purification Techniques
Once you have an initial assessment of your crude product, the next step is to select the most effective purification method.
Q4: My crude product is a complex mixture with multiple spots on TLC. What is the most robust purification technique to use?
For complex mixtures, column chromatography is the method of choice.[7][14] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (solvent) flows through it.[5] Compounds with higher polarity will interact more strongly with the polar silica gel and elute more slowly, while less polar compounds will travel down the column faster. This allows for the effective separation of components with different polarities.
Q5: My compound streaks on the TLC plate. What does this indicate and how can I fix it for better separation in column chromatography?
Streaking on a TLC plate often indicates that the compound is highly polar or has acidic/basic properties, causing it to interact too strongly with the silica gel. This can lead to poor separation ("tailing") on a column. To resolve this:
-
For acidic compounds: Add a small amount of acetic acid (e.g., 0.5-1%) to your mobile phase.
-
For basic compounds: Add a small amount of triethylamine or ammonia (e.g., 0.5-1%) to your mobile phase. This neutralizes the active sites on the silica and improves the spot shape, which translates to better separation on the column.
Q6: My product is a solid and appears mostly pure by TLC, with only minor impurities. Is there a more efficient alternative to column chromatography?
Yes, recrystallization is an excellent and often preferred method for purifying solids that are already substantially pure.[3][12] The technique relies on the principle that the desired compound is soluble in a hot solvent but insoluble in the same solvent when it is cold, while the impurities remain soluble at all temperatures. A successful recrystallization can yield highly pure crystalline material with minimal effort compared to chromatography.[13] Common solvent systems include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.[3][5]
Q7: My synthesis involves acidic or basic starting materials that are contaminating my neutral thienyl-thiazole product. What is the easiest way to remove them?
Acid-base extraction is a highly effective and straightforward liquid-liquid extraction technique for this scenario.[15][16] The principle is to modify the solubility of the acidic or basic impurity by converting it into its salt form, which is soluble in water but not in organic solvents.[17]
-
To remove an acidic impurity (like a carboxylic acid), wash the organic solution of your crude product with an aqueous basic solution (e.g., saturated sodium bicarbonate). The acid is deprotonated to form a salt and moves into the aqueous layer.[16]
-
To remove a basic impurity (like an amine), wash the organic solution with an aqueous acidic solution (e.g., 1M HCl). The base is protonated to form a salt and is extracted into the aqueous layer.[17]
The desired neutral thienyl-thiazole product remains in the organic layer, which can then be dried and concentrated.[15]
Decision Workflow for Purification Strategy
The following diagram outlines a logical workflow for selecting an appropriate purification technique.
Part 3: Detailed Experimental Protocols
Here we provide step-by-step methodologies for the most common purification techniques.
Protocol 1: Column Chromatography on Silica Gel
This protocol is a general guideline for purifying a neutral thienyl-thiazole derivative.
-
Slurry Preparation: In a beaker, add silica gel (230-400 mesh) to your chosen non-polar solvent (e.g., hexane). The amount of silica should be 50-100 times the weight of your crude product. Swirl to create a uniform slurry.
-
Column Packing: Pour the slurry into a glass column with the stopcock closed. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing. Add a thin layer of sand on top of the silica bed to prevent disruption.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Using a pipette, carefully apply the sample solution to the top of the silica bed.
-
Elution: Begin adding the mobile phase (eluent) to the top of the column. Start with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity as needed to elute your compound.[5]
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or vials. Monitor the separation by periodically checking the fractions with TLC.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Protocol 2: Recrystallization
This protocol is for purifying a solid thienyl-thiazole derivative.
-
Solvent Selection: Choose a solvent or solvent pair in which your compound is sparingly soluble at room temperature but highly soluble when hot. Common pairs include ethanol/water and dichloromethane/hexane.[5][12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Forcing rapid cooling by placing it directly in an ice bath can trap impurities.
-
Isolation: Once crystals have formed, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration using a Buchner funnel.[1]
-
Washing & Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Allow the crystals to air dry or place them in a vacuum oven to remove all residual solvent.
Protocol 3: Acid-Base Extraction Workflow
This diagram illustrates the separation of a neutral product from acidic and basic impurities.
References
- Vertex AI Search. (n.d.). Acid-Base Extraction. Retrieved January 17, 2026.
- MDPI. (n.d.). Synthesis and Strong Solvatochromism of Push-Pull Thienylthiazole Boron Complexes. Retrieved January 17, 2026.
- Wiley-VCH. (n.d.).
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved January 17, 2026.
- SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved January 17, 2026.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved January 17, 2026.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved January 17, 2026.
- SciSpace. (n.d.). Synthesis and characterization of new thienylpyrrolyl-benzothiazoles as efficient and thermally stable nonlinear optical chromophores. Retrieved January 17, 2026.
- ResearchGate. (2021). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. Retrieved January 17, 2026.
- BenchChem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds. Retrieved January 17, 2026.
- N/A. (n.d.). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Retrieved January 17, 2026.
- PMC - NIH. (n.d.).
- MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved January 17, 2026.
- Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved January 17, 2026.
- BenchChem. (n.d.).
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved January 17, 2026.
- BenchChem. (n.d.). Application Notes & Protocols: NMR and IR Analysis of Thiazole Compounds. Retrieved January 17, 2026.
- YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved January 17, 2026.
- ResearchGate. (2022). (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Retrieved January 17, 2026.
- Wikipedia. (n.d.). Thiazole. Retrieved January 17, 2026.
Sources
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- 5. application.wiley-vch.de [application.wiley-vch.de]
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- 17. youtube.com [youtube.com]
Technical Support Center: Overcoming Solubility Challenges of 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine
Introduction
Welcome to the technical support guide for 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine (herein referred to as "the compound"). This molecule presents a significant challenge for researchers due to its poor solubility in aqueous buffers, a common hurdle for many new chemical entities in drug discovery.[1][2] This guide is designed to provide you, our fellow scientists and drug development professionals, with a structured approach to understanding and overcoming these solubility issues. Our goal is to equip you with the foundational knowledge and practical methodologies to ensure reliable and reproducible experimental results.
The core of the problem lies in the compound's molecular structure. It is a largely hydrophobic molecule, and predictions suggest it has a high LogP (a measure of lipophilicity) and lacks easily ionizable groups at physiological pH. This combination makes it inherently difficult to dissolve in polar solvents like water or standard buffers such as Phosphate-Buffered Saline (PBS). This guide will walk you through a logical progression of strategies, from simple solvent adjustments to more advanced formulation techniques.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered when working with this compound.
Q1: Why is my compound precipitating when I dilute my DMSO stock into aqueous buffer?
A1: This is the most common manifestation of poor aqueous solubility. While Dimethyl Sulfoxide (DMSO) is an excellent organic solvent for dissolving the compound initially, its solubilizing power is dramatically reduced upon dilution into an aqueous medium.[3] The DMSO molecules interact with water, leaving your compound to crash out of the now predominantly aqueous solution.[3] This is often observed even when the final DMSO concentration is low (e.g., <1%).[4] The fundamental issue is not the solubility in the stock solvent, but the intrinsic insolubility of the compound in the final aqueous assay buffer.[3]
Q2: What is the best organic solvent to prepare a high-concentration stock solution?
A2: DMSO is the recommended starting point for creating a high-concentration stock solution (e.g., 10-50 mM). It is a powerful, relatively non-toxic solvent compatible with most downstream biological assays at low final concentrations (<0.5%). If DMSO proves problematic, other options include N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), though their compatibility with your specific assay must be verified.[5][6]
Q3: Can I use pH adjustment to increase the solubility of this compound?
A3: Based on its structure, which features a 2-aminothiazole group, pH adjustment may have a limited but potentially useful effect. The amine group is basic and can be protonated at acidic pH, forming a more soluble salt.[7][8] Therefore, attempting to dissolve the compound in a buffer with a pH between 3 and 5 could increase its solubility.[][10] However, the basicity of the 2-aminothiazole moiety is relatively weak, so this strategy may not yield a dramatic improvement. It is crucial to ensure that the altered pH is compatible with your experimental system (e.g., cell viability, protein stability).[11]
Q4: What are co-solvents, and which ones should I try first?
A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, increase its ability to dissolve non-polar compounds by reducing the overall polarity of the solvent system.[12][13] This is a highly effective and straightforward technique to enhance solubility.[2] For parenteral or cell-based assays, the most common and least toxic co-solvents to try first are:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400) []
A typical starting point is to include 5-10% of a co-solvent in your final aqueous buffer, but the tolerance of your specific assay for each co-solvent must be determined.
Q5: When should I consider more advanced techniques like using surfactants or cyclodextrins?
A5: If pH adjustment and co-solvents fail to achieve the desired concentration, or if the required concentration of co-solvent is toxic to your system, it is time to consider more advanced formulation aids.
-
Surfactants: Molecules like Tween® 20 or Tween® 80 form micelles in aqueous solution that can encapsulate hydrophobic compounds, increasing their apparent solubility. They are often used at concentrations above their critical micelle concentration (CMC).
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment and increasing its solubility.[14][15][16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations.[16][17]
Troubleshooting Guide: A Step-by-Step Approach
Use this section when your initial attempts to dissolve the compound are unsuccessful. The flowchart below provides a decision-making workflow.
Solubility Strategy Decision Workflow
Caption: A decision tree for selecting a solubilization strategy.
Problem: Compound precipitates even with low DMSO concentration.
| Potential Cause | Recommended Solution & Rationale |
| Intrinsic low aqueous solubility | The compound is highly lipophilic and cannot be maintained in solution in a predominantly aqueous environment. |
| 1. pH Adjustment: | Prepare a series of acidic buffers (e.g., citrate or acetate buffers) ranging from pH 3 to 6. Attempt to dissolve the compound directly or dilute a DMSO stock into these buffers. Rationale: Protonating the basic amine on the thiazole ring can create a charged species, which will have higher aqueous solubility.[7][8] |
| 2. Co-solvent Addition: | Prepare the final assay buffer containing a co-solvent. Test Ethanol, Propylene Glycol (PG), and PEG 400 individually. Start at 5% (v/v) and increase as needed, checking for assay compatibility (e.g., enzyme activity, cell viability) at each concentration. Rationale: Co-solvents reduce the polarity of the water, making it a more favorable environment for the lipophilic compound.[][12] |
| 3. Cyclodextrin Complexation: | Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) in your buffer (e.g., 10% w/v). Add the compound (from a DMSO stock) to this solution while vortexing. Rationale: The compound will partition into the hydrophobic core of the cyclodextrin, forming a water-soluble inclusion complex.[14][17][18] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment via Turbidimetry
This protocol provides a rapid way to estimate the solubility of your compound under different buffer conditions. It relies on detecting light scattering caused by compound precipitation.
Objective: To determine the approximate kinetic solubility limit of the compound in various aqueous buffers. Kinetic solubility is a high-throughput measurement of the concentration at which a compound, introduced from a DMSO stock, begins to precipitate.[19][20][21]
Materials:
-
This compound
-
Anhydrous DMSO
-
Test buffers (e.g., PBS pH 7.4, 50 mM Citrate pH 4.0, PBS + 10% PEG 400)
-
Clear 96-well microplates
-
Microplate reader with nephelometry or absorbance capability (to measure turbidity)
Procedure:
-
Prepare Stock Solution: Create a 10 mM stock solution of the compound in 100% DMSO. Ensure it is fully dissolved.
-
Prepare Dilution Plate: In a 96-well plate (the "DMSO plate"), perform a 2-fold serial dilution of the 10 mM stock solution with DMSO. This will create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM... down to ~5 µM).
-
Prepare Assay Plates: Add 198 µL of each test buffer to the wells of new, separate 96-well plates (one plate per buffer condition).
-
Initiate Precipitation: Transfer 2 µL from each well of the DMSO plate to the corresponding wells of each assay plate. This creates a 1:100 dilution, resulting in a final DMSO concentration of 1% and final compound concentrations from 100 µM down to ~50 nM.
-
Incubation: Shake the assay plates for 2 hours at room temperature to allow for precipitation to equilibrate.[19]
-
Measurement: Measure the turbidity of each well using a plate reader. This can be done by measuring light scattering (nephelometry) or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).
-
Data Analysis: Plot the turbidity reading against the compound concentration for each buffer. The kinetic solubility limit is defined as the concentration at which the turbidity signal begins to rise sharply above the baseline.
Data Interpretation Table
| Buffer Condition | Estimated Kinetic Solubility (µM) | Observation |
| PBS, pH 7.4 | < 1 | Heavy precipitation observed at most concentrations. |
| Citrate Buffer, pH 4.0 | 5 - 10 | Improved solubility, but may still precipitate at higher concentrations. |
| PBS + 10% Ethanol | 15 - 25 | Moderate improvement in solubility. |
| PBS + 10% HP-β-CD | > 50 | Significant solubility enhancement, clear solution at higher concentrations. |
Note: The values in this table are illustrative examples.
References
- Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). Google Cloud.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- Gridelet, C., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Kumar, S., & Singh, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- (2025). Techniques for solubility enhancement of poorly soluble drugs: An overview. PDF.
- Silberberg, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- (n.d.).
- Gridelet, C., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- (n.d.). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores.
- (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
- (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives. Request PDF.
- (n.d.).
- (n.d.). This compound. Chemical Vendor.
- D. A. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- (n.d.).
- (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?
- (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. NIH.
- (2025). Co-solvent: Significance and symbolism. ScienceDirect.
- (n.d.).
- (n.d.). Samples in DMSO: What an end user needs to know.
- (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
- (n.d.). hCAXII-IN-5 solubility in DMSO versus aqueous buffers. Benchchem.
- (n.d.).
- (n.d.). This compound. Santa Cruz Biotechnology.
- (n.d.). 4-(2,5-Dimethyl-1-propyl-1h-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride. ChemScene.
- (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? NIH.
- (2013). How to dissolve small inhibitor molecules for binding assay?
- (n.d.). Principles of Drug Action 1, Spring 2005, Amines. Course Hero.
- (n.d.).
- (n.d.). CompoundingToday.
- (n.d.). 4-(2,5-Dimethylthiophen-3-yl)thiazol-2-amine, 95% Purity, C9H10N2S2, 100 mg. LabNetwork.
- (n.d.). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)
- (n.d.). pH and solubility. Khan Academy.
- (n.d.). 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. NIH.
- (n.d.). 4-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-amine. PubChem.
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- 8. Khan Academy [khanacademy.org]
- 10. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
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assessing the stability of 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine under experimental conditions
Introduction: Understanding the Stability Profile
Welcome to the technical support guide for 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine. This document is designed for researchers, medicinal chemists, and formulation scientists to navigate the experimental assessment of this compound's chemical stability. As a molecule incorporating both a thiophene and a 2-aminothiazole moiety, its stability is not trivial and is influenced by the unique electronic and structural characteristics of these rings.[1][2] Proper stability assessment is a cornerstone of drug development, impacting everything from synthesis and storage to formulation and therapeutic efficacy.[3][4]
This guide provides a predictive analysis of potential stability liabilities, detailed protocols for conducting forced degradation studies, and a troubleshooting framework to address common experimental challenges.
Part 1: Predicted Stability Profile & Potential Degradation Hotspots
The chemical structure of this compound presents several "hotspots" susceptible to degradation under common experimental and storage conditions. Understanding these is the first step in designing a robust stability study.
The thiophene ring, while aromatic and generally stable, contains a sulfur atom that can be susceptible to oxidation, potentially forming a thiophene S-oxide.[5] The 2-aminothiazole core is a well-known privileged structure in medicinal chemistry but can also be prone to hydrolysis, particularly at the C=N bond within the ring, and photodegradation.[6][7][8] The primary amine group can also be a site for oxidative reactions.[9]
Caption: Predicted stability hotspots of the target molecule.
Part 2: Troubleshooting Guide for Stability Assessment
This section is formatted as a series of questions and answers to guide you through the process of designing and executing a comprehensive stability assessment using forced degradation.
Q1: I have a new batch of this compound. Where do I begin to assess its stability?
Answer: The industry-standard starting point is to perform a forced degradation (or stress testing) study .[3] The goal is to intentionally degrade the sample under more aggressive conditions than it would typically encounter to rapidly identify potential degradation pathways and products.[4] This study is fundamental for developing a stability-indicating analytical method, which is crucial for accurately quantifying the compound in the presence of its degradants.
A typical workflow involves preparing solutions of the compound, subjecting them to various stress conditions, and analyzing the resulting mixtures using a high-performance liquid chromatography (HPLC) system, preferably with a photodiode array (PDA) detector.
Caption: General experimental workflow for a forced degradation study.
Q2: What specific stress conditions should I use and how do I set them up?
Answer: A comprehensive study should cover hydrolytic, oxidative, photolytic, and thermal stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). If degradation is too rapid, reduce the stress duration or reagent concentration.
Table 1: Recommended Initial Conditions for Forced Degradation
| Stress Type | Condition | Temperature | Duration | Rationale & Key Considerations |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 60 - 80 °C | 2 - 24 hours | Tests for lability in acidic environments. The 2-aminothiazole ring can be susceptible.[6] Neutralize samples with base before injection. |
| Base Hydrolysis | 0.1 M NaOH | Room Temp - 60 °C | 1 - 12 hours | Tests for lability in alkaline environments. Amide-like structures can be sensitive.[6] Neutralize samples with acid before injection. |
| Oxidative | 3% H₂O₂ | Room Temp | 2 - 24 hours | The sulfur atoms in both the thiophene and thiazole rings are potential sites for oxidation.[5] |
| Photolytic | ICH Q1B Option 2 | Ambient | Per guidelines | Expose solid and solution samples to ≥1.2 million lux hours (visible) and ≥200 watt hours/m² (UV). Wrap a control sample in foil. Thiazoles with aryl rings can be photosensitive.[7][10] |
| Thermal | Heat in Solution | 80 °C | Up to 72 hours | Assesses the intrinsic thermal stability of the molecule in solution. Thiophene-based structures are often thermally robust.[11] |
Q3: What is the detailed protocol for one of these stress tests?
Answer: Below is a detailed, step-by-step protocol for the oxidative stress condition. This protocol can be adapted for the other stress conditions outlined in Table 1.
Protocol: Oxidative Degradation
-
Preparation:
-
Accurately weigh and prepare a 1.0 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile:water.
-
Create a working solution by diluting the stock solution to 0.1 mg/mL with the same solvent mixture.
-
-
Stress Application:
-
Transfer 1 mL of the working solution into a clean glass vial.
-
Add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final H₂O₂ concentration of 3% and a final compound concentration of 0.05 mg/mL.
-
Prepare a control by adding 1 mL of water instead of H₂O₂.
-
Gently vortex the vials and store them at room temperature, protected from light.
-
-
Time-Point Sampling:
-
Withdraw aliquots (e.g., 100 µL) at specific time points (e.g., 2, 8, 24 hours).
-
Immediately transfer the aliquot into an HPLC vial. Quenching the reaction is typically not necessary for HPLC analysis if run promptly.
-
-
Analysis:
-
Analyze all samples, including the t=0 sample and the control, using a validated stability-indicating HPLC-UV method.[12][13]
-
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/PDA detector, monitoring at a relevant wavelength (e.g., 238 nm, or the compound's λmax).[6]
-
-
-
Data Interpretation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.
-
Examine the chromatogram for the appearance of new peaks, which represent degradation products.
-
Assess the peak purity of the parent peak in stressed samples using the PDA detector to ensure it is not co-eluting with a degradant.
-
Q4: My compound shows significant degradation under photolytic stress. What does this suggest?
Answer: Significant photodegradation is a critical finding. Structurally related thiazole compounds containing aryl rings have been shown to degrade via a reaction with singlet oxygen.[10] The proposed mechanism involves a [4+2] Diels-Alder cycloaddition, leading to an unstable endoperoxide that rearranges to cleave the thiazole ring.[7][10]
Next Steps:
-
Confirm the Degradant Structure: Isolate the major photolytic degradant using preparative HPLC and elucidate its structure using high-resolution mass spectrometry (HRMS) and NMR.[10] This is crucial for understanding the degradation pathway.
-
Formulation Strategy: If this compound is intended for pharmaceutical development, it will require significant protection from light. This could involve using amber vials, opaque packaging, and potentially including photostabilizing excipients in the formulation.
-
Structural Modification: In an early discovery phase, medicinal chemists might consider modifying the structure to enhance photostability, though this can alter biological activity.
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound? A1: Based on the predicted liabilities, the compound should be stored in a cool, dark, and dry place.[5] Using amber glass vials and storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to minimize exposure to light and atmospheric oxygen. A supplier datasheet suggests room temperature storage is acceptable, but for long-term stability, cold storage (-20°C) is preferable.[14]
Q2: What analytical techniques are best for identifying the unknown degradation products? A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this task.[12][15] It provides the molecular weight of the degradation products and, through fragmentation analysis (MS/MS), offers clues to their chemical structure. High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula, further aiding in identification.[16] For definitive structural elucidation of major degradants, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is required.[10][13]
Q3: The sum of my parent compound and all degradant peaks does not equal 100% of the initial parent peak area. What is happening? A3: This issue is known as a lack of mass balance . It suggests that some degradation products are not being detected by your current analytical method. Common reasons include:
-
Non-chromophoric degradants: The degradant may have lost its UV-absorbing part of the structure and is therefore invisible to the UV detector.
-
Volatile degradants: The degradation product may be a volatile small molecule that is lost during sample preparation.
-
Insoluble degradants/Precipitation: The degradant may have precipitated out of the solution.
-
Strongly Retained Degradants: The degradant may be sticking irreversibly to the HPLC column.
To troubleshoot, use a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. Also, consider using a different HPLC column or mobile phase to elute any strongly retained species.
References
- Benchchem. (n.d.). A Comparative Guide to the Thermal Stability of Thiophene-Based Polymers.
- Zhang, N., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis.
- Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 2-Aminobenzothiazole in Biological Matrices.
- Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
- Biosynth. (n.d.). This compound.
- Benchchem. (n.d.). Technical Support Center: Degradation Pathways for Thiazole-Based Compounds.
- El-Newehy, M. H., et al. (2018). Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties. ResearchGate.
- Husain, A., et al. (n.d.). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. Journal of Pharmaceutical and Biomedical Analysis.
- Thakur, A., et al. (2023). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing.
- Mishra, R., et al. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
- Benchchem. (n.d.). A Comparative Guide to Validated Analytical Methods for 2-Aminobenzothiazole.
- Benchchem. (n.d.). Technical Support Center: Stability of Thiophene-Containing Compounds.
- Pharmatutor. (2022). Forced Degradation – A Review.
- Kumar, A., et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health.
- El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health.
- El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- ResearchGate. (2025). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?.
- Al-Absi, H. R., et al. (n.d.). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI.
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- 3. biomedres.us [biomedres.us]
- 4. ajrconline.org [ajrconline.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
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- 15. d-nb.info [d-nb.info]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Thiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole derivatives. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to help you navigate the unique challenges associated with this important class of compounds. Inconsistent results in biological assays can be a significant roadblock, and this resource aims to equip you with the knowledge to identify, understand, and resolve these issues effectively.
The thiazole scaffold is a cornerstone in medicinal chemistry, present in numerous biologically active compounds.[1][2] However, the very chemical properties that make thiazoles attractive can also lead to complexities in experimental settings. This guide is structured to address the most common problems encountered, from solubility and stability to assay interference and off-target effects.
Troubleshooting Guide: A-Z
This section provides a systematic approach to troubleshooting common issues. Each point is followed by a detailed explanation and actionable steps.
Issue 1: Poor Compound Solubility and Precipitation in Aqueous Buffers
A primary reason for inconsistent results is the poor aqueous solubility of many thiazole derivatives, which are often hydrophobic in nature.[3][4] If a compound precipitates in the assay medium, its effective concentration will be significantly lower than the nominal concentration, leading to artificially low activity readings.[4]
Q: My thiazole derivative is precipitating in my aqueous assay buffer. What are the initial steps to resolve this?
A: The most direct approach is to prepare a high-concentration stock solution in a suitable organic solvent and then dilute it into your aqueous assay medium.[3]
Step-by-Step Protocol for Compound Solubilization:
-
Select an appropriate organic solvent. Dimethyl sulfoxide (DMSO) and ethanol are common choices.
-
Prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Weigh the desired amount of your thiazole derivative in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO or ethanol.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but be mindful of potential compound degradation at elevated temperatures.[3]
-
-
Dilute the stock solution into your assay buffer. Perform serial dilutions to achieve the final desired concentrations.
-
Control the final co-solvent concentration. Ensure the final concentration of the organic solvent is low enough to not affect the assay (typically <0.5% for DMSO).[3] Always include a vehicle control (assay buffer with the same final concentration of the co-solvent) in your experiments.
-
Visually inspect for precipitation. After dilution, visually check for any cloudiness or solid particles. If precipitation is observed, you may need to lower the final compound concentration or explore advanced solubilization techniques.[4]
Q: Co-solvents are interfering with my assay or are not effective. What are some advanced solubilization strategies?
A: If standard co-solvents are not a viable option, consider the following:
-
Micellar Solubilization (Surfactants): Surfactants like Tween® 80 or Triton™ X-100 can form micelles that encapsulate hydrophobic compounds, allowing for their dispersion in aqueous solutions.[3] This is particularly effective for highly lipophilic compounds.
-
Use of Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, enabling them to form inclusion complexes with poorly soluble compounds and increase their aqueous solubility.
| Solubilization Strategy | Advantages | Considerations | Typical Starting Concentration |
| DMSO | High solubilizing power for many organic compounds. | Can be toxic to cells at higher concentrations (>0.5%); may affect enzyme activity. | Stock: 10-50 mM; Final: <0.5% |
| Ethanol | Less toxic than DMSO for some cell lines. | Can have effects on cellular metabolism and protein structure. | Stock: 10-50 mM; Final: <1% |
| Tween® 80 | Biocompatible and effective for lipophilic compounds. | Can interfere with certain assays, particularly those involving lipid membranes. | 0.01% - 0.1% in final assay buffer |
| β-Cyclodextrin | Low cytotoxicity; can improve compound stability. | Can have lower solubilization capacity compared to surfactants. | 1-10 mM in final assay buffer |
Issue 2: Compound Instability and Degradation
Thiazole derivatives can be susceptible to degradation under certain experimental conditions, leading to a loss of the active compound and the potential for degradation products to interfere with the assay.[4][5]
Q: I suspect my thiazole compound is degrading during my experiment. How can I assess its stability?
A: It is crucial to determine the stability of your compound under your specific assay conditions.
Step-by-Step Protocol for Stability Assessment:
-
Incubate the compound under assay conditions. Prepare a solution of your thiazole derivative in the assay buffer at the highest concentration you plan to test.
-
Incubate for the duration of your experiment. Keep the solution under the same conditions as your assay (e.g., temperature, light exposure).
-
Analyze for degradation over time. At various time points (e.g., 0, 1, 4, and 24 hours), take an aliquot of the solution and analyze it by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantify the parent compound. Compare the peak area of the parent compound at each time point to the t=0 sample to determine the percentage of compound remaining. A significant decrease in the parent peak and the appearance of new peaks are indicative of degradation.
Q: My compound is unstable in DMSO. What are the best practices for storage and handling?
A: While DMSO is a widely used solvent, some 2-aminothiazoles have shown instability in DMSO, especially with repeated freeze-thaw cycles and prolonged storage at room temperature.[5]
-
Storage: For long-term storage, it is recommended to store DMSO stock solutions at -20°C or -80°C.[5]
-
Handling: Minimize the number of freeze-thaw cycles by preparing smaller aliquots of your stock solution. Before use, allow the stock solution to thaw completely and vortex gently to ensure homogeneity.
-
Fresh Preparations: For critical experiments, consider preparing fresh stock solutions from solid compound.
Issue 3: Assay Interference and False Positives/Negatives
Thiazole derivatives are known to interfere with various assay formats, which can lead to misleading results.[1] It is essential to identify and mitigate these interferences.
Q: My thiazole derivative is showing activity in a fluorescence-based assay, but I'm not sure if it's a true hit. How can I check for fluorescence interference?
A: Thiazole-containing compounds can be inherently fluorescent or can quench fluorescence, interfering with the assay readout.[6][7]
Protocol for Assessing Fluorescence Interference:
-
Measure the intrinsic fluorescence of the compound. Prepare a solution of your compound in the assay buffer at the concentrations you are testing. In a plate reader, scan for fluorescence emission across a range of excitation wavelengths. If the compound fluoresces at the same wavelengths used in your assay, it is likely to interfere.
-
Run a counterscreen. Perform the assay in the absence of the target protein or substrate. If you still observe a signal change in the presence of your compound, this is a strong indication of assay interference.
Q: I'm working with an enzyme that has a critical cysteine residue in its active site, and my thiazole compound is showing inhibitory activity. Could this be non-specific?
A: Yes, some thiazole derivatives can react with thiols, leading to non-specific covalent modification of proteins.[1]
How to Test for Thiol Reactivity:
-
Include a reducing agent. Perform your enzyme inhibition assay in the presence and absence of a reducing agent like dithiothreitol (DTT) at a concentration of 1-5 mM. If the inhibitory activity of your compound is significantly reduced or abolished in the presence of DTT, it suggests that the compound may be acting as a non-specific thiol-reactive inhibitor.[1]
Q: My assay is sensitive to metal ions. Could my thiazole compound be interfering through metal chelation?
A: The nitrogen and sulfur atoms in the thiazole ring can act as a bidentate ligand, chelating metal ions.[8] If your assay's activity is dependent on a specific concentration of metal ions (e.g., Mg²⁺, Zn²⁺), chelation by your compound could lead to apparent inhibition.
Investigating Metal Chelation:
-
Vary the metal ion concentration. Perform the assay with varying concentrations of the critical metal ion in the presence of a fixed concentration of your thiazole derivative. If the inhibitory effect of your compound can be overcome by increasing the metal ion concentration, this suggests a metal chelation mechanism.
Issue 4: Off-Target Effects
An observed cellular phenotype may not be due to the intended target but rather to the compound interacting with other cellular proteins.[9]
Q: My thiazole derivative is producing a cellular effect that is inconsistent with the known function of its intended target. How can I investigate potential off-target effects?
A: A tiered approach is recommended to identify potential off-target interactions.[9]
-
In Silico Profiling: Use computational tools and databases (e.g., ChEMBL, PubChem) to predict potential off-targets based on structural similarity to known ligands.
-
In Vitro Profiling: Screen your compound against a broad panel of common off-target classes, such as kinases, G-protein coupled receptors (GPCRs), and ion channels. Several commercial services offer these profiling panels.
-
Cell-Based Assays: Once potential off-targets are identified, use specific cell-based assays to confirm that your compound modulates the activity of these targets at relevant concentrations.
FAQs: Frequently Asked Questions
Q1: What is a "frequent hitter" and are thiazole derivatives prone to this?
A1: A "frequent hitter" is a compound that shows activity in a wide variety of high-throughput screening (HTS) assays, often through non-specific mechanisms. The 2-aminothiazole scaffold, in particular, has been identified as a potential frequent hitter.[1] This does not mean that all 2-aminothiazoles are non-specific, but it does warrant careful follow-up and validation of any initial hits from this class.
Q2: Can the purity of my thiazole derivative affect my results?
A2: Absolutely. Impurities from the synthesis or degradation products can have their own biological activity, which may be different from or even opposite to that of the parent compound.[4] It is crucial to confirm the purity of your compound using methods like HPLC and to verify its identity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]
Q3: My thiazole derivative is photoreactive. How can I minimize issues related to this?
A3: Some heterocyclic compounds can be sensitive to light. If you suspect photoreactivity, it is important to protect your compound from light during storage and experiments. Use amber vials or wrap tubes and plates in aluminum foil. Also, minimize the exposure of your assay plates to ambient light before reading the results.
Q4: I am planning to move from in vitro to in vivo studies. What are the key formulation challenges with thiazole derivatives?
A4: The poor aqueous solubility of many thiazole derivatives is a major hurdle for in vivo formulation. You may need to explore formulation strategies such as co-solvents (e.g., DMSO, PEG400), cyclodextrins, or lipid-based formulations to achieve adequate bioavailability for oral or parenteral administration. It is essential to perform pharmacokinetic studies to determine the exposure of your compound in vivo.
Visualizing Troubleshooting Workflows
Diagram 1: Troubleshooting Solubility Issues
Caption: A workflow for addressing solubility issues with thiazole derivatives.
Diagram 2: Investigating Assay Interference
Caption: A decision tree for diagnosing different types of assay interference.
References
-
de Witte, W., et al. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry – A European Journal, 22(45), 16203-16208. Retrieved from [Link]
-
Guedes, I. A., et al. (2019). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1330-1339. Retrieved from [Link]
-
Pirc, M., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters, 13(12), 1937-1944. Retrieved from [Link]
-
Shafiee, M., et al. (2023). Biological Potential of Thiazole Derivatives of Synthetic Origin. Polycyclic Aromatic Compounds, 1-25. Retrieved from [Link]
-
Borys, K. M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. International Journal of Molecular Sciences, 23(17), 9831. Retrieved from [Link]
-
Riou, J.-F., & Laco, G. S. (2021). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. International Journal of Molecular Sciences, 22(16), 8758. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7323. Retrieved from [Link]
-
Fathy, U., & El-Sayed, W. M. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(23), 7349. Retrieved from [Link]
-
Basak, S., et al. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. ACS Omega, 6(48), 32831-32847. Retrieved from [Link]
-
Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1724. Retrieved from [Link]
-
Wikipedia. (2023). Thiazole. Retrieved from [Link]
Sources
- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions | MDPI [mdpi.com]
- 8. Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
optimization of cyclization conditions for thiazole ring formation
Prepared by: Your Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis and optimization of thiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of thiazole ring formation. Thiazoles are a cornerstone heterocyclic motif in numerous FDA-approved drugs and biologically active compounds, making their efficient synthesis a critical task in drug discovery and development.[1][2][3]
This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanics, enabling you to troubleshoot effectively and optimize your cyclization conditions with confidence. We will focus primarily on the robust and widely used Hantzsch thiazole synthesis and its modern variations.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during thiazole synthesis in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield, or I've recovered only starting materials. What are the primary causes and how can I fix this?
Answer: Low yield is a frequent challenge in heterocyclic chemistry, often stemming from a few key areas. The causality can be traced from starting material integrity to the reaction environment itself.
Potential Causes & Recommended Solutions:
-
Purity of Starting Materials: This is the most critical and often overlooked factor.
-
Causality: Impurities in your α-haloketone or thioamide can engage in non-productive side reactions, consuming your reagents and complicating purification.[4][5] For instance, precursors like 2-aminothiophenol are highly susceptible to air oxidation, forming a disulfide dimer that will not participate in the desired cyclization.[4]
-
Validation & Solution:
-
Always verify the purity of your starting materials via NMR, melting point, or LC-MS before starting the reaction.
-
If oxidation is suspected (e.g., discoloration of 2-aminothiophenol), purify it immediately before use.
-
Ensure your α-haloketone has not undergone self-condensation or hydrolysis, which can occur during prolonged storage.
-
-
-
Presence of Water: Many intermediates in the Hantzsch synthesis are sensitive to hydrolysis.
-
Causality: Water can hydrolyze the α-haloketone and certain thioamide substrates, reducing the concentration of active reactants.
-
Validation & Solution:
-
-
Incorrect Stoichiometry: The ratio of reactants is crucial for driving the reaction to completion.
-
Causality: The Hantzsch synthesis is a condensation reaction. If the α-haloketone is in excess, it can lead to self-condensation or over-alkylation of the product.[6]
-
Validation & Solution:
-
Issue 2: Formation of Multiple Products (Side Reactions)
Question: My TLC and NMR show multiple spots/peaks, indicating a mixture of products. What are the likely side reactions and how can I improve selectivity?
Answer: Product selectivity is a function of reaction conditions. Understanding the potential competing pathways is key to steering the reaction toward your desired thiazole.
Common Side Reactions & Mitigation Strategies:
-
Isomeric Impurities (2-Imino-2,3-dihydrothiazoles):
-
Causality: When using N-substituted thioureas under strongly acidic conditions, the reaction can yield a mixture of the desired 2-(N-substituted amino)thiazole and its 3-substituted 2-imino-2,3-dihydrothiazole isomer.[4][8] This occurs due to competing initial nucleophilic attacks.
-
Validation & Solution:
-
Monitor your reaction by TLC to track the formation of multiple products.
-
Crucially, run the reaction under neutral or slightly basic conditions. This favors the kinetic product, which is typically the desired 2-aminothiazole derivative.[4][8] If acidic catalysis is necessary for other reasons, a careful optimization of acid strength and temperature is required.
-
-
-
Self-Condensation of α-Haloketone:
-
Causality: The α-haloketone can react with itself, particularly at elevated temperatures or if it is in stoichiometric excess.
-
Validation & Solution:
-
Issue 3: Purification Difficulties
Question: I've successfully formed my product, but I'm struggling to isolate it cleanly from the crude mixture. What are the best purification strategies?
Answer: Purification challenges with thiazoles often arise from polar byproducts or unreacted starting materials. A systematic approach to purification is essential.
Recommended Purification Methods:
-
Crystallization: This is the most effective method for solid products.
-
Protocol: Select a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include ethanol, methanol, or mixtures like ethyl acetate/hexanes.[6]
-
Expert Tip: If oils or tars are present, first dissolve the crude material in a suitable solvent and filter it through a small plug of silica gel to remove polar baseline impurities before attempting crystallization.
-
-
Silica Gel Column Chromatography: The workhorse for non-crystalline products or inseparable mixtures.
-
Protocol: A gradient of ethyl acetate in hexanes is a standard starting point for many thiazole derivatives.[6] The polarity can be adjusted based on the specific functional groups on your molecule.
-
Expert Tip: To avoid streaking on the column, ensure your crude product is fully dissolved in a minimum amount of the eluent or a stronger solvent (like DCM) and then dry-loaded onto silica.
-
-
Acid-Base Extraction: An elegant method for purifying basic thiazoles.
-
Causality: The nitrogen atom at position 3 of the thiazole ring is basic (pKa ≈ 2.5) and can be protonated.[9][10]
-
Protocol:
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM).
-
Wash with a dilute aqueous acid (e.g., 1M HCl). The basic thiazole product will move into the aqueous layer as its hydrochloride salt, leaving neutral byproducts in the organic layer.
-
Separate the aqueous layer, cool it in an ice bath, and carefully basify it (e.g., with NaHCO₃ or dilute NaOH) to precipitate the neutral thiazole product.
-
Extract the pure product back into an organic solvent.[6]
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How critical is the choice of solvent?
A1: The solvent is a crucial parameter that influences reaction rate and yield by affecting the solubility of reactants and stabilizing intermediates.[4] For conventional heating, polar protic solvents like ethanol are often excellent choices as they readily dissolve the common starting materials.[11] For microwave-assisted synthesis, a polar solvent capable of efficiently absorbing microwave energy is required.[12]
| Solvent | Typical Use Case | Polarity (Dielectric Constant) | Notes |
| Ethanol/Methanol | General purpose, conventional heating | High | Good solubility for many thioamides and α-haloketones.[4][11] |
| DMF/Dioxane | Higher boiling point reactions | High | Can increase reaction rates but may be harder to remove.[13][14] |
| Toluene | Microwave synthesis | Low | Effective for specific microwave applications where high temperatures are needed.[12] |
| Water | Green chemistry approaches | Very High | Can be effective, especially in multi-component reactions or with β-cyclodextrin.[4][15] |
Q2: How does temperature affect thiazole synthesis?
A2: Temperature is a double-edged sword. While higher temperatures increase the reaction rate, they also accelerate side reactions.[6] The optimal temperature is a balance between achieving a reasonable reaction time and maintaining high selectivity. For many Hantzsch syntheses, refluxing in ethanol (≈78 °C) is sufficient. If a reaction is sluggish, cautiously increasing the temperature or switching to a higher-boiling solvent may be necessary. Always monitor for byproduct formation via TLC when increasing temperature.[16]
Q3: When should I consider using a catalyst?
A3: While the classic Hantzsch synthesis often proceeds without a catalyst, modern variations employ catalysts to improve yields, shorten reaction times, and promote greener chemistry.[15]
-
Acid Catalysts (e.g., HCl, H₂SO₄): Can accelerate the reaction but may promote the formation of imino isomers.[8][17] Use with caution.
-
Reusable Solid Catalysts: For green chemistry applications, catalysts like silica-supported tungstosilicic acid or NiFe₂O₄ nanoparticles have been shown to be highly effective and can be easily recovered and reused.[11][18]
Q4: What are the main advantages of microwave-assisted synthesis?
A4: Microwave-assisted organic synthesis (MAOS) is a powerful tool for synthesizing thiazoles. The primary advantages are:
-
Drastically Reduced Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes.[19]
-
Increased Yields and Purity: The rapid and uniform heating often minimizes the formation of byproducts.[20]
-
Enhanced Reaction Selectivity: In some cases, microwaves can favor the formation of a specific kinetic product.[19] This technology utilizes the ability of polar molecules to convert electromagnetic energy directly into heat, leading to efficient and rapid heating of the reaction mixture.[1]
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis (Conventional Heating)
This protocol is a standard starting point for the synthesis of a 2-amino-4-arylthiazole.
Materials:
-
α-Bromoacetophenone (1.0 eq)
-
Thiourea (1.5 eq)
-
Ethanol (Anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the α-bromoacetophenone (1.0 eq) and thiourea (1.5 eq) in anhydrous ethanol (approx. 0.2 M concentration relative to the limiting reagent).
-
Heat the mixture to reflux (≈78-80 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the α-bromoacetophenone spot has been consumed (typically 1-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing an ice-cold saturated solution of sodium bicarbonate while stirring. This step neutralizes the hydrobromide salt of the product, causing the free base to precipitate.[7]
-
Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation.
-
Isolate the solid product by vacuum filtration through a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water to remove any remaining salts and excess thiourea.
-
Dry the product under vacuum to yield the crude thiazole derivative, which can be further purified by recrystallization from ethanol if necessary.[6]
Protocol 2: Microwave-Assisted Hantzsch Thiazole Synthesis
This protocol demonstrates the speed and efficiency of MAOS.
Materials:
-
Substituted α-bromoacetophenone (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol or DMF
-
Microwave synthesis vial with a stir bar
Procedure:
-
To a 10 mL microwave synthesis vial, add the α-bromoacetophenone (1.0 eq), thiourea (1.2 eq), and 3-5 mL of ethanol.
-
Seal the vial with a cap.
-
Place the vial inside the microwave reactor cavity.
-
Set the reaction parameters: Temperature at 100-120 °C, hold time of 5-15 minutes, and power at 200-300 W. (Note: These parameters are a starting point and should be optimized for your specific substrates).[20]
-
After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) before opening.
-
Perform the workup as described in Protocol 1 (steps 5-9) to isolate and purify the product.
Part 4: Data Summaries & Visualizations
Diagram 1: Hantzsch Thiazole Synthesis Mechanism
This diagram illustrates the step-wise formation of the thiazole ring from an α-haloketone and a thioamide.
Caption: The reaction proceeds via S-alkylation, cyclization, and dehydration.
Diagram 2: General Troubleshooting Workflow
Use this decision tree to systematically diagnose and solve common synthesis problems.
Caption: A systematic workflow for diagnosing thiazole synthesis issues.
Part 5: References
-
Wikipedia. Thiazole. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]
-
CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. [Link]
-
National Center for Biotechnology Information (PMC). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. [Link]
-
Royal Society of Chemistry. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]
-
Taylor & Francis Online. Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. [Link]
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
-
National Center for Biotechnology Information (PMC). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
ACS Publications. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. [Link]
-
Google Patents. Method for preparation of thiazole derivatives.
-
Broad Institute. Optimization of Triazole Production Through Microwave-Assisted Synthesis. [Link]
-
ResearchGate. Microwave Assisted Synthesis of Thiazole via Acetophenones. [Link]
-
ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. [Link]
-
ResearchGate. Effect of Temperature on Antisolvent Crystallization and Transformation Behaviors of Thiazole-Derivative Polymorphs. [Link]
-
Slideshare. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. [Link]
-
MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]
-
MDPI. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]
-
ResearchGate. (PDF) Derivatives from Thiazole Derivative. [Link]
-
YouTube. Hantzsch thiazole synthesis - laboratory experiment. [Link]
-
Purkh. Pyrano[2,3-D]Thiazole: Synthesis. [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]
-
Taylor & Francis Online. Review of the synthesis and biological activity of thiazoles. [Link]
-
SpringerLink. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. [Link]
-
ACS Publications. Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Thiazole - Wikipedia [en.wikipedia.org]
- 10. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 11. mdpi.com [mdpi.com]
- 12. broadinstitute.org [broadinstitute.org]
- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 14. mdpi.com [mdpi.com]
- 15. Thiazole synthesis [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. WO2014029320A1 - Method for preparation of thiazole derivatives - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
Navigating the Labyrinth of 2-Aminothiazole Degradation: A Technical Support Guide for Researchers
Welcome to the technical support center dedicated to unraveling the complexities of 2-aminothiazole compound degradation in solution. As a Senior Application Scientist, I've witnessed firsthand the challenges researchers face when working with this versatile yet sometimes capricious scaffold. The 2-aminothiazole moiety is a cornerstone in modern drug discovery, forming the backbone of numerous approved drugs.[1] However, its inherent reactivity can lead to unexpected degradation, compromising experimental results and delaying developmental timelines. This guide is structured to provide you with not just protocols, but the underlying scientific rationale to empower you to anticipate, identify, and mitigate degradation issues in your own work.
Frequently Asked Questions (FAQs): Understanding the Fundamentals of 2-Aminothiazole Instability
Here, we address the most common initial queries regarding the stability of 2-aminothiazole compounds.
Q1: My 2-aminothiazole compound seems to be degrading in the stock solution. What are the likely causes?
This is a frequently encountered issue. The stability of a 2-aminothiazole compound in solution is influenced by several factors, including the solvent, temperature, light exposure, and the specific substitution pattern on the thiazole ring.
One of the most common culprits is the solvent itself. For instance, 2-aminothiazole derivatives have been observed to undergo chemical decomposition in DMSO at room temperature. This degradation can lead to the formation of oxygenated and dimerized products, which may be responsible for a perceived increase or decrease in biological activity. It is crucial to be aware that what you are testing may not be the compound you initially dissolved.
Expert Insight: The reactivity of the 2-aminothiazole ring, particularly at the 5-position, makes it susceptible to oxidation. In DMSO, this can be exacerbated by the presence of peroxides or by autoxidation. We strongly recommend preparing fresh stock solutions and minimizing storage time at room temperature. If long-term storage is necessary, storing aliquots at -20°C or below can significantly slow down degradation.
Q2: What are the primary degradation pathways I should be aware of for 2-aminothiazole compounds?
Based on extensive studies and our field experience, the degradation of 2-aminothiazole compounds can be broadly categorized into three main pathways:
-
Photodegradation: Exposure to light, particularly UV light, can induce significant degradation.
-
Hydrolysis: The compound can react with water, and this process can be catalyzed by acidic or basic conditions.
-
Oxidation: The sulfur and nitrogen atoms in the thiazole ring, as well as the amino group, can be susceptible to oxidation.
The prevalence of each pathway is highly dependent on the specific compound and the experimental conditions. A systematic approach, known as a forced degradation study, is the most effective way to identify the likely degradation products and pathways for your specific molecule.[2]
Q3: How do substituents on the 2-aminothiazole ring affect its stability?
Substituents play a critical role in modulating the electronic properties and steric environment of the thiazole ring, thereby influencing its stability.
-
Electron-donating groups (e.g., alkyl, alkoxy) can increase the electron density of the ring, potentially making it more susceptible to oxidation.
-
Electron-withdrawing groups (e.g., nitro, cyano) can decrease the electron density, which may offer some protection against oxidation but could increase susceptibility to nucleophilic attack.
-
Substituents at the C5 position are particularly important. An unsubstituted C5 position can be a reactive site. Blocking this position with a substituent, such as a halogen or an aryl group, can sometimes enhance stability.
-
Acylation of the 2-amino group can also influence stability by altering the electronic nature of the ring and potentially protecting the amino group from certain reactions.
Troubleshooting Guide: From Unexpected Results to Clear Pathways
This section provides a structured approach to troubleshooting common experimental issues related to the degradation of 2-aminothiazole compounds.
Problem 1: Inconsistent or non-reproducible bioassay results.
Possible Cause: Degradation of the compound in the assay medium or stock solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent bioassay results.
Problem 2: Appearance of unknown peaks in the HPLC chromatogram of my compound over time.
Possible Cause: Formation of degradation products.
Troubleshooting and Identification Strategy:
-
Characterize the Unknown Peaks: Use HPLC coupled with mass spectrometry (LC-MS) to determine the molecular weights of the unknown peaks. This is the first and most critical step in identifying potential degradation products.[3]
-
Perform a Forced Degradation Study: This systematic study will help you correlate the appearance of the unknown peaks with specific stress conditions (acid, base, oxidation, light, heat).[4][5] This is a regulatory expectation for drug development and a powerful tool for academic research.[2][6]
-
Structural Elucidation: For significant degradation products, isolation followed by structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.
Key Degradation Pathways and Their Mechanisms
A deeper understanding of the chemical transformations your compound might undergo is essential for proactive problem-solving.
Photodegradation Pathway
Recent studies on 2-aminothiazole-4-carboxylic acid have shed light on a significant photodegradation pathway.[7] Upon UV irradiation, the molecule first undergoes decarboxylation to yield 2-aminothiazole. Subsequently, the 2-aminothiazole molecule can follow two primary ring-opening photoreaction pathways:
-
CS–CN Bond Cleavage: This pathway leads to the formation of various carbodiimide derivatives.
-
CS–CC Bond Cleavage: This alternative pathway also results in ring opening and the formation of different sets of degradation products.
Caption: Simplified photodegradation pathway of a 2-aminothiazole derivative.
Expert Insight: The formation of highly reactive carbodiimides has significant implications. These species can react with nucleophiles in your system, leading to adducts and further complicating your analysis. If photostability is a concern, all manipulations of your compound should be performed under amber light or in light-protected vials.
Hydrolytic Degradation
While the aromatic thiazole ring is generally more stable to hydrolysis than its non-aromatic counterpart, the 2-amino group can influence its reactivity. Under harsh acidic or basic conditions, ring opening can occur.
-
Acid-Catalyzed Hydrolysis: Protonation of the ring nitrogen can activate the ring towards nucleophilic attack by water, potentially leading to a thiazoline intermediate which can then undergo further hydrolysis to yield N-acyl or S-acyl 2-amino sulfanyl derivatives.
-
Base-Catalyzed Hydrolysis: While less common for the aromatic ring, strong basic conditions can promote hydrolysis, especially if there are electron-withdrawing groups on the ring.
Oxidative Degradation
The 2-aminothiazole scaffold has sites susceptible to oxidation.
-
Oxidation at Sulfur: The sulfur atom can be oxidized to a sulfoxide or a sulfone. This can alter the electronic properties and conformation of the molecule.
-
Oxidative Polymerization: Under certain conditions, oxidative coupling of 2-aminothiazole monomers can lead to the formation of polymers.
-
Ring Opening: Strong oxidizing agents can lead to the cleavage of the thiazole ring.
Experimental Protocols: A Practical Guide to Investigating Degradation
The following protocols provide a starting point for conducting your own degradation studies.
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade your compound under various stress conditions to identify potential degradation products and pathways.[2][6]
Objective: To generate a degradation profile for a 2-aminothiazole compound.
Materials:
-
Your 2-aminothiazole compound
-
HPLC grade water, methanol, and acetonitrile
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC-UV/MS system
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat at 60-80°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a specified time. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3-30% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Store an aliquot of the stock solution and the solid compound at elevated temperatures (e.g., 60-80°C).
-
Photodegradation: Expose an aliquot of the stock solution and the solid compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC-UV/MS method. Aim for 5-20% degradation of the parent compound for meaningful results.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and characterize any new peaks that appear.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the drug substance in the presence of its degradation products, excipients, and other potential impurities.[3][8]
Objective: To develop an HPLC method that separates the parent 2-aminothiazole compound from its degradation products.
General Approach:
-
Column Selection: A C18 reversed-phase column is a good starting point for many 2-aminothiazole compounds.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used.
-
Method Development:
-
Start with a broad gradient (e.g., 5-95% organic modifier over 20-30 minutes) to elute all components.
-
Analyze a mixture of the unstressed and stressed samples from your forced degradation study to ensure all degradation products are being eluted and separated.
-
Optimize the gradient, flow rate, and temperature to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation product peaks.
-
-
Detection: Use a photodiode array (PDA) detector to obtain UV spectra of all peaks, which can help in peak tracking and identification. Mass spectrometric detection (LC-MS) is invaluable for obtaining molecular weight information on the degradation products.[3]
Data Summary: A Hypothetical Case Study
To illustrate the type of data you might generate, the table below summarizes the results of a hypothetical forced degradation study on a novel 2-aminothiazole compound ("Compound X").
| Stress Condition | % Degradation of Compound X | Major Degradation Products (m/z) |
| 1N HCl, 80°C, 24h | 15.2% | DP1 (m/z = [M+18]+1), DP2 |
| 1N NaOH, 40°C, 24h | 22.5% | DP3, DP4 |
| 30% H₂O₂, RT, 6h | 18.9% | DP5 (m/z = [M+16]+1), DP6 |
| Light (ICH Q1B) | 12.8% | DP7, DP8 |
| Heat (80°C, 48h) | 8.5% | DP1, DP5 |
DP: Degradation Product; m/z: mass-to-charge ratio; [M+18]+1: Putative hydrolysis product; [M+16]+1: Putative oxidation product.
Conclusion
The study of 2-aminothiazole degradation is a critical aspect of research and development involving this important class of compounds. By understanding the potential degradation pathways and employing systematic investigational strategies like forced degradation studies, you can ensure the integrity of your experimental data, develop robust formulations, and ultimately accelerate your scientific discoveries. This guide provides a framework for your investigations, but remember that each compound is unique. A thorough and thoughtful approach will be your greatest asset in navigating the complexities of 2-aminothiazole stability.
References
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021;26(5):1449. Available from: [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances. 2023;13(14):9586-9600. Available from: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Accessed 2024 Jan 17]. Available from: [Link]
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Forced Degradation – A Review. International Journal of Pharmaceutical Quality Assurance. 2022;13(4):435-441. Available from: [Link]
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Synthesis of 2-aminothiazole derivatives. ResearchGate. [Accessed 2024 Jan 17]. Available from: [Link]
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Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. 2013;5(2):181-184. Available from: [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. 1985;(12):2645-2651. Available from: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. 2021. Available from: [Link]
-
Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. 2011;111(3):1818-1855. Available from: [Link]
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Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. 2018;65(1):1-22. Available from: [Link]
-
2-Aminothiazole. Wikipedia. [Accessed 2024 Jan 17]. Available from: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. 2021. Available from: [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. National Institutes of Health. 2022. Available from: [Link]
-
Antioxidant potential of aminothiazole derivative and its protective effect on H(2)O(2)-induced oxidative damage on pBR322 DNA and RBC cellular membrane. PubMed. 2008. Available from: [Link]
-
UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules. 2022;27(18):5922. Available from: [Link]
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Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. National Institutes of Health. 2022. Available from: [Link]
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Thiazole. Wikipedia. [Accessed 2024 Jan 17]. Available from: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. 2013. Available from: [Link]
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Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Accessed 2024 Jan 17]. Available from: [Link]
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stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research. 2012;12(1):58-64. Available from: [Link]
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Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Accessed 2024 Jan 17]. Available from: [Link]
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Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. CUTM Courseware. [Accessed 2024 Jan 17]. Available from: [Link]
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Technical Support Center: Troubleshooting Precipitation of 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine in Cell Culture Media
Introduction
The successful use of novel small molecules in cell-based assays is fundamental to drug discovery and biological research. However, a frequent and critical challenge is the poor aqueous solubility of these compounds, leading to their precipitation in cell culture media. This guide provides a comprehensive framework for troubleshooting and preventing the precipitation of hydrophobic compounds, using the specific molecule 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine as a case study.
Precipitation can drastically alter the effective concentration of a compound, leading to inaccurate and irreproducible experimental results.[1] Understanding the physicochemical properties of your compound and the complex environment of cell culture media is the first step toward a solution. This center offers a logical, step-by-step approach to diagnose the cause of precipitation and implement effective strategies to maintain compound solubility and ensure the integrity of your research.
Part 1: Troubleshooting Guide: A Step-by-Step Workflow
This section provides a systematic approach to identifying and resolving precipitation issues. The workflow is designed to move from the simplest and most common causes to more complex solutions.
Workflow for Preventing Compound Precipitation
Caption: A step-by-step workflow for troubleshooting compound precipitation.
Step 1: Understand the Physicochemical Properties of Your Compound
The inherent properties of this compound dictate its behavior in aqueous solutions. Key parameters are the pKa (ionization constant) and logP (lipophilicity).[2][3]
-
pKa: This value indicates the pH at which the compound is 50% ionized. The solubility of ionizable compounds can be highly dependent on the pH of the cell culture medium (typically pH 7.2-7.4).[4][5]
-
logP: The octanol-water partition coefficient, a measure of a compound's hydrophobicity. A higher logP value indicates lower aqueous solubility.[2]
Actionable Protocol: Property Estimation
If experimental data for your compound is unavailable, you can use computational tools to estimate these values.
-
Obtain the SMILES string for your compound. For this compound, it is CC1=CC(=C(S1)C)C2=CN=C(S2)N.
-
Use a free online prediction tool such as SwissADME or paid software like ChemAxon to predict pKa and logP.[4][6] These tools provide valuable starting points for understanding your compound's behavior.
Step 2: Optimize the Stock Solution
The preparation and handling of your concentrated stock solution are critical to preventing precipitation upon dilution.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for hydrophobic compounds due to its high solubilizing power.[7] However, other solvents like ethanol or dimethylformamide (DMF) can be considered if DMSO is incompatible with the compound or assay.[8][9]
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% anhydrous DMSO.[10] This minimizes the volume of solvent added to the culture medium, reducing potential toxicity.[11][12]
-
Storage: Hygroscopic solvents like DMSO can absorb water from the air, which can reduce the solubility of your compound over time and lead to precipitation during freeze-thaw cycles.[13][14]
Step 3: Master the Dilution Technique
Immediate precipitation, or "crashing out," often occurs when a concentrated DMSO stock is rapidly diluted into the aqueous cell culture medium.[10][18] The key is to make this transition as gentle as possible.
Actionable Protocol: Serial Dilution
A serial dilution method is highly recommended to prevent localized high concentrations of the compound that exceed its aqueous solubility limit.[19][20][21]
-
Pre-warm the Media: Always use cell culture medium that has been pre-warmed to 37°C. Solubility is often temperature-dependent, and cold media can reduce it.[10]
-
Create an Intermediate Dilution: Instead of adding the stock directly to your final culture volume, first create an intermediate dilution. For example, dilute your 10 mM DMSO stock 1:100 in pre-warmed media to create a 100 µM solution.[18]
-
Perform the Final Dilution: Add the intermediate dilution to the final volume of media. Add the solution dropwise while gently swirling or vortexing the media to ensure rapid and even dispersal.[10]
-
Control Final Solvent Concentration: The final concentration of DMSO in your culture should be kept as low as possible, ideally below 0.1% and almost always below 0.5%, to avoid cellular toxicity.[11][12][22][23] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[22]
Step 4: Advanced Strategies for Stubborn Compounds
If precipitation persists, you may need to modify the culture environment or use solubilizing agents.
-
Media Composition:
-
Serum: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to hydrophobic compounds and help keep them in solution. If you are using serum-free media, consider whether adding a low percentage of serum is compatible with your experiment.[1]
-
pH: Cellular metabolism can lower the pH of the media over time, which may affect the solubility of a pH-sensitive compound.[10] Monitor the media color (phenol red indicator) and ensure it remains stable.[5]
-
-
Solubilizing Agents (Use with Caution):
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can encapsulate hydrophobic drugs, increasing their aqueous solubility.[24][25][26] Hydroxypropyl-β-cyclodextrin (HP-β-CyD) is a common choice for cell culture applications.[27]
-
Protocol: Co-formulating your compound with a cyclodextrin may be an option. This typically involves preparing an inclusion complex before adding it to the media. It is crucial to test the cyclodextrin for any effects on your specific cell line and assay.[28][29]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: My compound precipitates immediately when I add it to the media. What is the first thing I should check? A: This is a classic sign of the compound "crashing out" due to poor aqueous solubility. The most likely causes are:
-
Rapid Dilution: You are adding a concentrated stock directly to a large volume of media.[10] Implement the Serial Dilution Protocol described above.
-
Cold Media: Ensure your media is pre-warmed to 37°C.[10]
-
High Final Concentration: Your target concentration may exceed the compound's maximum solubility in your media. Try lowering the final concentration.[1][10]
Q2: The media looks fine at first, but I see a precipitate after a few hours or days in the incubator. Why? A: This suggests a slower process is occurring. Potential causes include:
-
Compound Instability: The molecule may be degrading over time into less soluble byproducts.[10] Consider preparing fresh working solutions more frequently.
-
pH Shift: As cells metabolize, they release acidic byproducts (like lactic acid), lowering the media's pH.[10] If your compound's solubility is pH-dependent, this shift could cause it to precipitate. Ensure your media is well-buffered and changed regularly.[5]
-
Evaporation: In long-term cultures, media evaporation can increase the compound's concentration beyond its solubility limit.[10] Ensure proper incubator humidification.
Q3: What is the maximum concentration of DMSO my cells can tolerate? A: This is cell-line specific. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, and many protocols recommend keeping the final concentration at or below 0.1%.[11][12] Sensitive cells, like primary cultures or stem cells, may be affected by concentrations below 0.1%.[8][11] It is essential to run a dose-response curve with DMSO alone (vehicle control) to determine the tolerance of your specific cell line.[8]
Q4: Can I just filter the media to remove the precipitate? A: No. It is not recommended to filter the media to remove the precipitate. The precipitate is your active compound. Filtering it will remove an unknown amount of the compound, making your final concentration inaccurate and your results unreliable.[18] The correct approach is to solve the underlying solubility problem.
Q5: Could interactions with media components cause precipitation? A: Yes. Cell culture media is a complex mixture of salts, amino acids, vitamins, and proteins.[30] High concentrations of salts, particularly calcium, can sometimes form insoluble complexes with certain compounds.[31] This is more common when preparing media from powder but can also be a factor with liquid media.
Troubleshooting Decision Tree
Caption: A decision tree for diagnosing the cause of compound precipitation.
Data Summary Tables
Table 1: Comparison of Common Solvents for Stock Solutions
| Solvent | Pros | Cons | Recommended Max. Final Conc. |
| DMSO | Excellent solubilizing power for hydrophobic compounds; miscible with water. | Hygroscopic; can be toxic to cells at >0.5%; may interfere with some assays. | < 0.5%, ideally < 0.1% [11][12] |
| Ethanol | Less toxic than DMSO for many cell lines; volatile. | Not as powerful a solvent as DMSO for highly hydrophobic compounds. | < 0.5% [9][29] |
| DMF | Strong solubilizing power. | More toxic than DMSO; should be used with caution and only when necessary. | < 0.1% [8] |
Table 2: Key Factors Influencing Compound Solubility in Media
| Factor | Explanation | Recommended Action |
| Temperature | Lower temperatures decrease the solubility of most compounds. | Always use media pre-warmed to 37°C for dilutions.[10] |
| pH | The ionization state, and thus solubility, of acidic or basic compounds is pH-dependent.[5] | Maintain media pH between 7.2-7.4. Monitor pH, especially in dense or long-term cultures. |
| Serum Proteins | Proteins like albumin can bind to hydrophobic compounds, acting as carriers and increasing apparent solubility. | If using serum-free media, test if adding a low % of FBS is an option.[1] |
| Salt Concentration | High salt concentrations can sometimes lead to the formation of insoluble complexes.[31] | Use high-quality, correctly prepared media. |
References
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LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]
- Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805.
-
Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?. r/labrats. Retrieved from [Link]
-
ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. Retrieved from [Link]
-
ResearchGate. (2014, October 14). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?. Retrieved from [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
ResearchGate. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved from [Link]
-
Capacités. (n.d.). Significantly increasing the solubility of active ingredients via cyclodextrins encapsulation. Retrieved from [Link]
-
NIH. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]
-
NIH. (n.d.). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Retrieved from [Link]
-
CSIRO Research. (n.d.). Serial dilution – ANACC Methods and Materials. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Serial Dilution Protocol. Retrieved from [Link]
-
NIH. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Retrieved from [Link]
-
Integra Biosciences. (2023, February 16). How to do serial dilutions (including calculations). Retrieved from [Link]
-
ChemSrc. (n.d.). This compound. Retrieved from [Link]
-
Bentham Science Publishers. (2016, July 1). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Retrieved from [Link]
-
Semantic Scholar. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Retrieved from [Link]
-
Microbe Notes. (2023, September 7). Serial Dilution: Formula, Calculator, Method, Uses, Examples. Retrieved from [Link]
-
ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]
-
MDPI. (n.d.). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Retrieved from [Link]
-
NIH. (n.d.). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Retrieved from [Link]
-
BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]
-
PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]
-
Solarbio. (2026, January 15). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Retrieved from [Link]
-
RSC Publishing. (n.d.). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Retrieved from [Link]
-
PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]
-
ResearchGate. (2015). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]
-
PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
ResearchGate. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound?. Retrieved from [Link]
-
Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]
-
ResearchGate. (2015, March 6). In cell culture, what is the appropriate solvent for a drug other than DMSo?. Retrieved from [Link]
-
NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
RSC Publishing. (2024, March 13). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Retrieved from [Link]
-
PubMed. (2023, April 16). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. Retrieved from [Link]
-
NIH. (2021, December 11). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Retrieved from [Link]
-
Technology Networks. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved from [Link]
-
Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]
-
HuanKai Group. (2024, July 31). The Impact of pH on Cell Culture Media. Retrieved from [Link]
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Technical Support Center: Interpreting Complex NMR and Mass Spectra of Substituted Thiazole Derivatives
Welcome to the technical support center for the analysis of substituted thiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in interpreting complex NMR and mass spectra of these important heterocyclic compounds. Here, we address specific issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your analytical choices.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. However, the unique electronic environment of the thiazole ring can present specific challenges. This section will guide you through common problems and their solutions.
Frequently Asked Questions & Troubleshooting
Q1: My NMR spectrum shows very broad peaks for the thiazole ring protons. What's causing this and how can I fix it?
A1: Peak broadening in the NMR spectra of thiazole derivatives can stem from several factors.[1] One common cause is the quadrupolar relaxation induced by the nitrogen atom (¹⁴N) in the thiazole ring. The ¹⁴N nucleus has a spin I=1, and its interaction with the local electric field can lead to rapid relaxation, which in turn broadens the signals of adjacent protons.
Troubleshooting Steps:
-
Lower the Temperature: Running the NMR experiment at a lower temperature can sometimes sharpen the peaks by altering the relaxation dynamics.
-
Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength can help to decouple the proton from the quadrupolar nucleus to some extent, resulting in sharper signals.
-
Check Sample Concentration: Highly concentrated samples can be viscous, leading to broader peaks.[2] Try diluting your sample.
-
Consider ¹⁵N Labeling: If synthetically feasible, using a ¹⁵N-labeled precursor can eliminate the quadrupolar broadening issue, as ¹⁵N has a spin I=1/2.
Q2: The proton signals in the aromatic region of my spectrum are overlapping, making it impossible to assign the thiazole protons. What can I do?
A2: Signal overlap is a frequent challenge, especially with highly substituted aromatic systems.[1]
Solutions:
-
Change the Solvent: Altering the deuterated solvent can induce changes in chemical shifts (known as solvent effects), which may resolve the overlapping signals.[1] For instance, switching from CDCl₃ to benzene-d₆ or acetone-d₆ can be effective.
-
2D NMR Techniques: Two-dimensional NMR experiments are essential for resolving complex spectra.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify which protons are adjacent to each other in the spin system.[3][4]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.[4][5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is invaluable for piecing together the molecular skeleton and assigning quaternary carbons.[4][5]
-
Q3: How can I confidently assign the ¹H and ¹³C signals to the correct positions on the thiazole ring?
A3: A systematic approach combining 1D and 2D NMR data is the most reliable method.
Workflow for Structural Elucidation of a Substituted Thiazole
Caption: A simplified representation of potential fragmentation pathways.
The actual fragmentation will be highly dependent on the nature and position of the substituents. [6][7]For complex cases, tandem mass spectrometry (MS/MS) experiments are invaluable for establishing fragmentation pathways by isolating a specific ion and then inducing its fragmentation. [8]
References
- Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11). G-M-I, Inc.
- A Guide To Troubleshooting Mass Spectrometry. (2021, January 4). GenTech Scientific.
- Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2025, August 7).
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Academic Journals.
- Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018, November 29). Agilent.
- Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry.
- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019, February 10).
- Electrospray Ioniz
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (n.d.). Introduction to Spectroscopy. Cengage Learning.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (n.d.). Introduction to Spectroscopy. Goodreads.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (n.d.). Introduction to Spectroscopy. Google Books.
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- Pavia, D. L. (n.d.). Pavia Introduction to Spectroscopy. HDKI.
- Troubleshooting Acquisition Rel
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
- Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Deriv
- Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023, July 17).
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube.
- Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.
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Validation & Comparative
A Comparative Guide to the In Vitro Antimicrobial Activity of 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine
This guide provides a comprehensive framework for validating the in vitro antimicrobial activity of the novel compound 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine. Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis of its potential efficacy against established antimicrobial agents. The methodologies described herein are grounded in internationally recognized standards to ensure scientific integrity and reproducibility.
Introduction: The Promise of Thiazole Derivatives in an Era of Antimicrobial Resistance
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action.[1] The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of biological activities, including antimicrobial, antifungal, and antiviral properties.[1][2][3] Thiazole derivatives have demonstrated significant potential in combating resistant pathogens, making them a focal point of contemporary drug discovery efforts.[4][5]
The subject of this guide, this compound, is a novel compound featuring a 2-aminothiazole moiety substituted with a dimethylthienyl group at the 4-position. While specific data on this compound is not yet available in peer-reviewed literature, the known antimicrobial activities of structurally related thienyl-substituted thiazoles suggest its potential as an antimicrobial agent.[2][6][7] This guide outlines the experimental pathways to validate this hypothesis and objectively compare its performance against standard-of-care antibiotics.
Comparative Framework: Benchmarking Against Established Agents
To provide a meaningful assessment of this compound's antimicrobial potential, its activity will be compared against two widely used antibiotics with distinct mechanisms of action:
-
Ampicillin: A β-lactam antibiotic that inhibits bacterial cell wall synthesis.
-
Ciprofloxacin: A fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.
These comparators will be tested concurrently against the same panel of microorganisms to generate a robust and directly comparable dataset.
Proposed Panel of Test Organisms
A representative panel of clinically relevant Gram-positive and Gram-negative bacteria is proposed for the initial screening of antimicrobial activity. The inclusion of standard quality control (QC) strains is mandatory to ensure the validity of the experimental results.
Gram-Positive Bacteria:
-
Staphylococcus aureus (ATCC 25923) - A common cause of skin and soft tissue infections, as well as more serious invasive diseases.
-
Methicillin-resistant Staphylococcus aureus (MRSA) (e.g., ATCC 43300) - A multidrug-resistant pathogen of significant clinical concern.
Gram-Negative Bacteria:
-
Escherichia coli (ATCC 25922) - A frequent cause of urinary tract infections, bloodstream infections, and foodborne illness.
-
Pseudomonas aeruginosa (ATCC 27853) - An opportunistic pathogen known for its intrinsic resistance to many antibiotics.
Methodologies for In Vitro Antimicrobial Susceptibility Testing
The following experimental protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy and inter-laboratory reproducibility.[8][9][10][11]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3] The broth microdilution method is the recommended "gold standard" for determining MIC values.[3]
Experimental Protocol: Broth Microdilution
-
Preparation of Antimicrobial Stock Solutions: Prepare a stock solution of this compound, ampicillin, and ciprofloxacin in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria). Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (turbidity).
Diagram of the Broth Microdilution Workflow
Caption: Workflow for MIC determination using broth microdilution.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Experimental Protocol: MBC Determination
-
Subculturing from MIC Plates: Following the determination of the MIC, aliquot a small volume (e.g., 10 µL) from the wells showing no visible growth in the MIC assay.
-
Plating and Incubation: Spread the aliquots onto Mueller-Hinton Agar (MHA) plates. Incubate the plates at 35 ± 2 °C for 18-24 hours.
-
Interpretation of Results: The MBC is the lowest concentration of the antimicrobial agent that results in no bacterial growth or a colony count that is ≥99.9% lower than the initial inoculum count.
Comparative Data Summary
The following tables present hypothetical yet plausible MIC and MBC data for this compound, alongside established ranges for ampicillin and ciprofloxacin against the proposed QC strains. This data is for illustrative purposes to demonstrate how the compound's performance would be evaluated.
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) in µg/mL
| Microorganism | This compound | Ampicillin | Ciprofloxacin |
| S. aureus ATCC 25923 | 8 | 0.25 - 1.0[12] | 0.25 - 1.0[13][14] |
| E. coli ATCC 25922 | 16 | 2.0 - 8.0[15] | 0.008 - 0.03[16] |
Table 2: Hypothetical Minimum Bactericidal Concentrations (MBCs) in µg/mL
| Microorganism | This compound | Ampicillin | Ciprofloxacin |
| S. aureus ATCC 25923 | 16 | 0.5 - 2.0 | 0.5 - 2.0 |
| E. coli ATCC 25922 | 32 | 4.0 - 16.0 | 0.015 - 0.06 |
Discussion: Interpreting the Data and Potential Mechanisms of Action
The hypothetical data presented suggests that this compound may possess moderate antibacterial activity. A critical aspect of the analysis is the structure-activity relationship (SAR), which explores how the chemical structure of a molecule influences its biological activity.[17]
The presence of the 2-aminothiazole core is a common feature in many antimicrobial compounds.[18] The substitution at the 4-position of the thiazole ring with a thienyl group is of particular interest. Studies on other thienyl-substituted thiazoles have demonstrated that this moiety can contribute to enhanced antimicrobial activity.[2][6][7] The dimethyl substitution on the thienyl ring may further influence the compound's lipophilicity and its ability to penetrate bacterial cell membranes.
The potential mechanisms of action for thiazole derivatives are diverse. Some have been shown to inhibit essential bacterial enzymes, such as DNA gyrase and β-ketoacyl-acyl carrier protein synthase III (FabH), which is involved in fatty acid biosynthesis.[18][19] Further studies, such as enzyme inhibition assays and molecular docking, would be necessary to elucidate the specific mechanism of action of this compound.
Diagram of Potential Thiazole Antimicrobial Mechanisms
Caption: Potential mechanisms of antimicrobial action for thiazole derivatives.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic in vitro evaluation of this compound's antimicrobial activity. By employing standardized methodologies and comparing its performance against established antibiotics, researchers can generate reliable and meaningful data to assess its potential as a novel therapeutic agent.
Future studies should expand the panel of test organisms to include a broader range of clinical isolates with diverse resistance profiles. Investigating the compound's activity against fungal pathogens is also warranted, given the known antifungal properties of some thiazole derivatives. Elucidating the precise mechanism of action will be crucial for its further development and for understanding its potential to overcome existing resistance mechanisms.
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Kumar, A., et al. (2017). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Molecules, 22(9), 1461. [Link]
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Abdel-Wahab, B. F., et al. (2018). Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine). ACS Omega, 3(10), 13026-13033. [Link]
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Al-Hiari, Y. M., et al. (n.d.). In vitro antimicrobial activity Microbial strains Staphylococcus aureus ATCC6538, Escherichia coli ATCC25922 and. [Link]
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Kim, J. Y., et al. (2015). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 35(3), 339-345. [Link]
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EUCAST. (2019). Breakpoint tables for interpretation of MICs and zone diameters. Version 9.0. [Link]
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A Comparative Analysis of the Anticancer Efficacy of 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine and Standard Chemotherapeutics: An In-Depth Technical Guide
This guide provides a comprehensive framework for evaluating the anticancer potential of the novel investigational compound, 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine, hereafter referred to as "Compound T," in comparison to established first-line chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous, step-by-step methodology for a comparative efficacy study.
The thiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer properties.[1][2][3] The unique structural features of thiazoles allow for diverse substitutions, leading to compounds with potentially novel mechanisms of action and improved therapeutic indices. Compound T, featuring a dimethylthienyl substituent, is a novel entity designed to explore new chemical space in the quest for more effective and less toxic cancer therapies.
This guide is structured to provide not just protocols, but the scientific rationale behind the experimental design, ensuring a self-validating and robust comparative assessment.
Overview of the Compounds
Investigational Agent: this compound (Compound T)
Compound T is a synthetic heterocyclic compound featuring a 2-aminothiazole core linked to a 2,5-dimethylthiophene moiety. The synthesis of 2-aminothiazoles is well-established, often proceeding via the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea derivative.[4] The rationale for this design is to combine the known biological activity of the 2-aminothiazole core with the lipophilic and electronically distinct dimethylthienyl group, potentially enhancing cell permeability and target interaction.
Proposed Synthesis of Compound T:
A plausible synthetic route involves the reaction of 3-bromoacetyl-2,5-dimethylthiophene with thiourea in a suitable solvent like ethanol under reflux conditions.
Caption: Proposed Hantzsch synthesis of Compound T.
Standard Chemotherapeutics
For a robust comparison, we have selected three standard chemotherapeutic agents with distinct mechanisms of action:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to DNA damage and apoptosis.[5][6]
-
Cisplatin: A platinum-based drug that forms intra- and inter-strand DNA adducts, kinking the DNA and inhibiting replication and transcription, ultimately triggering apoptosis.[5]
-
Paclitaxel: A taxane that stabilizes microtubules, preventing their dynamic instability required for cell division, leading to mitotic arrest and apoptosis.
Pre-Clinical Comparative Efficacy Evaluation: A Methodological Framework
The following sections detail a comprehensive, multi-tiered approach to compare the anticancer efficacy of Compound T with the selected standard drugs. This framework is designed to move from broad cytotoxicity screening to more detailed mechanistic and in vivo studies.
Caption: Overall experimental workflow for comparative efficacy studies.
In Vitro Studies
In vitro assays provide a rapid and cost-effective initial assessment of a compound's anticancer activity.[7][8]
2.1.1. Cell Line Selection
The choice of cell lines is critical for covering a range of cancer types and genetic backgrounds. A representative panel should include:
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).
-
A549: Human lung carcinoma.
-
HCT116: Human colorectal carcinoma.
-
HEK293: Human embryonic kidney cells (as a non-cancerous control to assess selectivity).[8]
2.1.2. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which correlates with cell viability.[9]
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of Compound T, Doxorubicin, Cisplatin, and Paclitaxel (e.g., from 0.01 µM to 100 µM) for 48 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound using non-linear regression analysis.
2.1.3. Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treatment: Treat cells in 6-well plates with each compound at its respective IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
2.1.4. Cell Cycle Analysis
This assay determines the effect of the compounds on cell cycle progression.
Protocol:
-
Treatment: Treat cells with each compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Hypothetical In Vitro Data
The following tables summarize plausible data from the in vitro experiments described above, providing a basis for comparison.
Table 1: IC50 Values (µM) after 48h Treatment
| Cell Line | Compound T | Doxorubicin | Cisplatin | Paclitaxel |
| MCF-7 | 5.2 | 0.8 | 10.5 | 0.05 |
| A549 | 8.9 | 1.5 | 15.2 | 0.1 |
| HCT116 | 6.5 | 1.1 | 8.9 | 0.08 |
| HEK293 | >50 | 5.6 | 25.1 | 2.5 |
Table 2: Percentage of Apoptotic Cells (Early + Late) after 24h Treatment at IC50
| Cell Line | Compound T | Doxorubicin | Cisplatin | Paclitaxel |
| MCF-7 | 45.2% | 55.8% | 48.1% | 62.5% |
| A549 | 38.9% | 49.5% | 42.7% | 55.3% |
Table 3: Cell Cycle Arrest (%) in MCF-7 Cells after 24h Treatment at IC50
| Phase | Vehicle | Compound T | Doxorubicin | Cisplatin | Paclitaxel |
| G0/G1 | 60.1% | 25.5% | 30.2% | 28.9% | 10.5% |
| S | 25.3% | 10.1% | 45.6% | 15.7% | 5.2% |
| G2/M | 14.6% | 64.4% | 24.2% | 55.4% | 84.3% |
Interpretation of Hypothetical Data:
-
Compound T shows moderate anticancer activity against the tested cell lines, with higher IC50 values than Doxorubicin and Paclitaxel but comparable or better than Cisplatin.
-
Importantly, Compound T displays a favorable selectivity index, with significantly lower toxicity towards non-cancerous HEK293 cells compared to the standard drugs.
-
The data suggests that Compound T, similar to Paclitaxel and Cisplatin, may induce G2/M cell cycle arrest. This provides a rationale for investigating its effect on microtubule dynamics or DNA damage checkpoints.
Mechanistic Insights via Western Blotting
To elucidate the mechanism of action, Western blotting can be performed to analyze the expression of key proteins involved in apoptosis and cell cycle regulation.
Hypothetical Signaling Pathway for Compound T:
Caption: Hypothetical mechanism of action for Compound T.
In Vivo Efficacy Studies
In vivo models are crucial for evaluating a drug's efficacy within a complex biological system.[10][11] A xenograft model using immunodeficient mice is a standard approach.[12]
3.1. Xenograft Mouse Model
Protocol:
-
Animal Model: Use female athymic nude mice (6-8 weeks old).
-
Tumor Inoculation: Subcutaneously inject 5x10⁶ MCF-7 cells (mixed with Matrigel) into the right flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size of approximately 100-150 mm³.
-
Randomization: Randomly assign mice into treatment groups (n=8-10 per group):
-
Vehicle Control (e.g., saline/DMSO)
-
Compound T (e.g., 20 mg/kg, intraperitoneally, daily)
-
Doxorubicin (e.g., 2 mg/kg, intravenously, weekly)
-
Cisplatin (e.g., 3 mg/kg, intraperitoneally, every 3 days)
-
Paclitaxel (e.g., 10 mg/kg, intravenously, weekly)
-
-
Treatment and Monitoring: Administer treatments for 21 days. Measure tumor volume and body weight twice weekly. Tumor volume (V) = (length × width²)/2.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).
Hypothetical In Vivo Data
Table 4: In Vivo Antitumor Efficacy in MCF-7 Xenograft Model
| Treatment Group | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | 1550 ± 210 | - | +5.2% |
| Compound T | 680 ± 150 | 56.1% | -2.1% |
| Doxorubicin | 450 ± 110 | 71.0% | -10.5% |
| Cisplatin | 710 ± 180 | 54.2% | -12.8% |
| Paclitaxel | 390 ± 95 | 74.8% | -8.5% |
Interpretation of Hypothetical Data:
-
Compound T demonstrates significant tumor growth inhibition in the in vivo model, comparable to that of Cisplatin.
-
While not as potent as Doxorubicin or Paclitaxel in reducing tumor volume, Compound T shows a markedly better toxicity profile, as indicated by the minimal change in body weight. This suggests a potentially wider therapeutic window.
Conclusion and Future Directions
This guide outlines a comprehensive, scientifically-grounded framework for the comparative evaluation of a novel investigational compound, this compound (Compound T), against standard chemotherapeutics.
Based on our hypothetical data, Compound T emerges as a promising candidate with moderate, selective anticancer activity in vitro and significant in vivo efficacy coupled with a favorable safety profile. Its potential mechanism, involving G2/M arrest, warrants further investigation into its effects on the microtubule network and associated signaling pathways.
Future studies should focus on:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of Compound T.
-
Combination Therapy: Evaluating the synergistic effects of Compound T with other chemotherapeutic agents.
-
Orthotopic and Patient-Derived Xenograft (PDX) Models: To assess efficacy in a more clinically relevant tumor microenvironment.[11]
By following this structured and logical approach, researchers can robustly evaluate the therapeutic potential of novel anticancer agents, facilitating their translation from the laboratory to the clinic.
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A Comparative Analysis of the Biological Potential of 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine and Its Analogs: A Guide for Drug Discovery
Introduction: The Therapeutic Promise of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural features allow for a diverse range of intermolecular interactions, making it a privileged scaffold in the design of novel therapeutic agents. Thiazole derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The 2-aminothiazole moiety, in particular, is a common pharmacophore found in numerous clinically approved drugs, highlighting its significance in drug discovery and development.[3] This guide provides a comparative analysis of the biological activity of 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine and its analogs, offering insights for researchers and professionals in the field of drug development. While specific biological data for the title compound is not extensively available in the public domain, this guide will leverage data from structurally related analogs to predict its potential and provide a framework for its synthesis and evaluation.
Comparative Biological Activity: Insights from Thienyl-Thiazole Analogs
The biological activity of 2-aminothiazole derivatives is significantly influenced by the nature of the substituent at the C4-position of the thiazole ring. The introduction of a thiophene ring at this position has been a strategy to enhance the therapeutic potential of these compounds. The following sections detail the observed antimicrobial and anticancer activities of various 4-(thienyl)-1,3-thiazol-2-amine analogs, providing a basis for a comparative assessment.
Antimicrobial Activity
Table 1: Comparative Antimicrobial Activity of Selected 4-(Aryl)-1,3-thiazol-2-amine Analogs
| Compound/Analog | Test Organism | MIC (µg/mL) | Reference |
| Analog A (4-(Thien-2-yl)-1,3-thiazol-2-amine) | Staphylococcus aureus | 12.5 | Fictional Data |
| Escherichia coli | 25 | Fictional Data | |
| Analog B (4-(5-Chloro-thien-2-yl)-1,3-thiazol-2-amine) | Staphylococcus aureus | 6.25 | Fictional Data |
| Escherichia coli | 12.5 | Fictional Data | |
| Analog C (4-(Indol-3-yl)thiazole-2-amine derivative) | S. aureus | 60 - 1880 | [1] |
| S. Typhimurium | 60 - 1880 | [1] |
Note: Data for Analogs A and B are representative examples based on general trends observed in the literature for thienyl-thiazole derivatives and are included for illustrative purposes. Data for Analog C is from a published study on a broad series of related compounds.
The fictional data in Table 1 illustrates a common trend where substitutions on the thiophene ring, such as with a halogen, can enhance antimicrobial potency. The electron-withdrawing nature of the chloro group in Analog B may contribute to increased activity compared to the unsubstituted thienyl ring in Analog A. The data for the indol-3-yl analog (Analog C) shows a wide range of activities, emphasizing that the overall molecular structure plays a crucial role.[1] Based on these trends, it is plausible to hypothesize that this compound, with its electron-donating methyl groups on the thiophene ring, may exhibit a distinct antimicrobial profile.
Anticancer Activity
The anticancer potential of thiazole derivatives is a significant area of research.[4] These compounds can exert their effects through various mechanisms, including the inhibition of kinases and the disruption of microtubule polymerization. The substitution at the C4 position of the thiazole ring is a key determinant of cytotoxic activity.
Table 2: Comparative Anticancer Activity of Selected 4-(Aryl)-1,3-thiazol-2-amine Analogs
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Analog D (Generic 2-amino-4-aryl-thiazole) | L1210 (Leukemia) | 4-8 | [4] |
| Analog E (4,5,6,7-tetrahydrobenzo[d]thiazole derivative) | Various Cancer Cell Lines | >10 | [4] |
| Analog F (Thiazole-conjugated amino acid derivative) | A549 (Lung Cancer) | Lower than 5-FU | [5] |
| HeLa (Cervical Cancer) | Lower than 5-FU | [5] | |
| MCF-7 (Breast Cancer) | Lower than 5-FU | [5] |
The data in Table 2, while not specific to thienyl analogs, demonstrates the potential of 2-aminothiazole derivatives as anticancer agents. The variation in IC50 values for different analogs underscores the importance of the substitution pattern. For instance, the tetrahydrobenzothiazole derivative (Analog E) showed decreased potency, suggesting that the nature of the fused ring system is critical.[4] In contrast, conjugating the thiazole moiety with amino acids (Analog F) has been shown to enhance cytotoxic activity against several cancer cell lines.[5] These findings suggest that the 2,5-dimethylthienyl group in the title compound could influence its anticancer properties, and further investigation is warranted.
Experimental Protocols: A Practical Guide
To facilitate the investigation of this compound and its analogs, this section provides detailed, step-by-step methodologies for their synthesis and biological evaluation.
Synthesis of this compound via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of 2-aminothiazoles. It involves the reaction of an α-haloketone with a thioamide.
Caption: Hantzsch synthesis workflow for the target compound.
Step-by-Step Protocol:
-
Preparation of 3-Bromoacetyl-2,5-dimethylthiophene:
-
To a solution of 3-acetyl-2,5-dimethylthiophene (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, add bromine (1 equivalent) dropwise at 0°C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-haloketone. Purification can be achieved by column chromatography if necessary.
-
-
Hantzsch Thiazole Synthesis:
-
In a round-bottom flask, dissolve 3-bromoacetyl-2,5-dimethylthiophene (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The precipitated product can be collected by filtration, washed with water, and dried.
-
Further purification can be performed by recrystallization from a suitable solvent like ethanol.
-
-
Characterization:
-
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Caption: Workflow for antimicrobial susceptibility testing.
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
Prepare a fresh culture of the test microorganism on an appropriate agar medium.
-
Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
-
Preparation of Microdilution Plates:
-
In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.
-
Add 50 µL of the test compound solution (at twice the highest desired concentration) to the first well of a row.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared inoculum to each well.
-
Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the old medium with the medium containing the test compounds at different concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Structure-Activity Relationship (SAR) and Future Directions
While direct data for this compound is limited, the analysis of its analogs allows for the formulation of several SAR hypotheses that can guide future research:
-
Influence of the Thienyl Ring: The position of the thienyl ring at C4 of the thiazole is a common feature in many biologically active compounds. The electronic properties and steric bulk of the substituents on the thiophene ring are expected to play a crucial role in modulating activity. The electron-donating methyl groups in the title compound may influence its interaction with biological targets compared to unsubstituted or halogen-substituted thienyl analogs.
-
The 2-Amino Group: The 2-amino group is a key pharmacophoric feature. It can act as a hydrogen bond donor and can be a site for further derivatization to modulate the compound's physicochemical properties and biological activity.
-
Future Analogs for Investigation: Based on the available data, several analogs of this compound could be synthesized and evaluated to build a comprehensive SAR profile. These could include:
-
Analogs with different substituents on the thienyl ring (e.g., halogens, methoxy groups) to probe electronic effects.
-
Analogs with substitutions on the 2-amino group to explore the impact of modifying this key interaction site.
-
Analogs where the 2,5-dimethylthien-3-yl group is replaced with other isomeric thienyl groups or other five-membered heterocycles.
-
Conclusion
This guide has provided a comparative analysis of the potential biological activity of this compound by examining its structural analogs. While the direct biological data for the title compound remains to be established, the rich chemistry and diverse biological activities of the 2-aminothiazole scaffold, particularly when substituted with a thienyl moiety, suggest that it is a promising candidate for further investigation. The detailed experimental protocols provided herein offer a practical roadmap for the synthesis and evaluation of this compound and its analogs as potential antimicrobial and anticancer agents. Future research focused on a systematic exploration of the structure-activity relationships of this class of compounds will be instrumental in unlocking their full therapeutic potential.
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Assessing the Target Selectivity of 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine: A Comparative Guide
Introduction: The Thiazole Scaffold in Drug Discovery
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives of 2-aminothiazole, such as our compound of interest, 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine, have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] The biological effects of these compounds are diverse, with reported activities including the inhibition of protein kinases, tubulin polymerization, and enzymes involved in inflammatory pathways.[5][6][7][8][9]
Given the broad bioactivity of the thiazole moiety, a thorough assessment of the target selectivity of any new derivative is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the target profile of this compound. We will outline a multi-pronged approach, integrating in vitro biochemical assays with cell-based target engagement and unbiased proteomic methods. This guide will not only provide detailed protocols but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating investigation.
Comparative Landscape: Potential Target Classes for Thiazole Derivatives
Before embarking on experimental work, it is instructive to consider the known targets of structurally related thiazole-containing compounds. This provides a logical starting point for focused screening efforts.
| Potential Target Class | Examples of Thiazole-Based Inhibitors | Key Signaling Pathways | Reference |
| Protein Kinases | N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives (VEGFR-2/KDR inhibitors) | Angiogenesis, cell proliferation | [8][9] |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives (CDK4/6 inhibitors) | Cell cycle regulation | [5] | |
| Thiazole/thiadiazole carboxamides (c-Met inhibitors) | Cell motility, proliferation, survival | [1] | |
| Tubulin | N,4-diaryl-1,3-thiazole-2-amines | Microtubule dynamics, cell division | [6] |
| Eicosanoid Metabolism Enzymes | N-4-diaryl-1,3-thiazole-2-amines (5-LO, COX-1/2 inhibitors) | Inflammation, pain signaling | [7] |
This comparative landscape suggests that this compound could plausibly interact with one or more of these target classes. Our proposed workflow is therefore designed to cast a wide net initially, followed by more focused validation experiments.
A Phased Approach to Target Selectivity Profiling
We advocate for a three-phase experimental workflow to comprehensively assess the target selectivity of this compound. This approach moves from broad, unbiased screening to specific, in-cell validation, providing a high degree of confidence in the final target profile.
Caption: A three-phased workflow for target selectivity assessment.
Phase 1: Broad Target Profiling
The initial phase is designed to identify potential primary targets and off-targets from the most likely target classes.
In Vitro Kinase Selectivity Profiling
Given that many thiazole derivatives are kinase inhibitors, a broad kinase screen is a logical first step.[5][8][9] This will provide inhibitory concentration (IC50) values against a large panel of kinases, offering a first look at the compound's potency and selectivity.
Experimental Protocol: Radiometric Kinase Assay
This protocol describes a standard radiometric assay to determine the inhibitory activity of the test compound against a panel of protein kinases.[10][11]
-
Kinase Reaction Buffer Preparation: Prepare a suitable kinase reaction buffer. A typical buffer might contain 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.5 mM EGTA, and 0.1% (v/v) β-mercaptoethanol.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 100 µM.
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate peptide or protein, and the diluted test compound.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP. The ATP concentration should be at or near the Km for each specific kinase to provide a fair comparison of intrinsic inhibitor affinities.[10]
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination and Spotting: Stop the reaction by adding an equal volume of 0.5% phosphoric acid. Spot a portion of the reaction mixture onto a phosphocellulose filter mat.
-
Washing: Wash the filter mat multiple times with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Scintillation Counting: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Data Interpretation: The results should be presented in a table comparing the IC50 values across the kinase panel. A selectivity score can be calculated to quantify the compound's preference for certain kinases.
Chemical Proteomics for Unbiased Target Identification
To identify potential targets beyond kinases in an unbiased manner, a chemical proteomics approach using Kinobeads is highly recommended.[12][13][14] This method uses a mixture of broad-spectrum kinase inhibitors immobilized on beads to pull down a large portion of the kinome from a cell lysate.[12][14] The test compound is then used to compete for binding, and the displaced proteins are identified and quantified by mass spectrometry.[13][15]
Caption: Workflow for Kinobeads-based target identification.
Experimental Protocol: Kinobeads Competition Binding Assay
-
Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line if evaluating as an anti-cancer agent) to maximize the representation of endogenous proteins.[12]
-
Compound Incubation: Incubate the cell lysate with varying concentrations of this compound or a DMSO vehicle control.[13]
-
Kinobeads Incubation: Add the Kinobeads slurry to the lysate-compound mixture and incubate to allow for competitive binding.[14]
-
Affinity Purification: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of proteins bound to the Kinobeads in the presence of the test compound compared to the DMSO control. Proteins that are significantly depleted from the beads in a dose-dependent manner are considered potential targets.[15]
Phase 2: Cellular Target Engagement
While in vitro and proteomic screens are powerful, it is crucial to confirm that the compound engages its putative targets within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[16][17][18][19] CETSA is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.[19][20]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture the chosen cell line to approximately 80% confluency. Treat the cells with either the test compound at various concentrations or a DMSO vehicle control for a specified period.
-
Heating: Heat aliquots of the treated cell suspensions at a range of temperatures (e.g., from 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by rapid cooling.[16]
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction: Collect the supernatant containing the soluble, non-denatured proteins.
-
Protein Detection: Analyze the amount of the specific target protein remaining in the soluble fraction at each temperature using a suitable detection method, such as Western blotting or an AlphaScreen® assay.[16]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[17]
Data Interpretation: A dose-dependent thermal shift provides strong evidence of direct target binding in the cellular milieu. This validation is critical before proceeding to functional assays.
Phase 3: Functional Validation and Off-Target Assessment
Confirmation of target engagement should be followed by functional assays to demonstrate that this binding event translates into a biological effect.
Cell-Based Functional Assays
The choice of functional assay will depend on the identity of the validated target(s). For example:
-
If the target is a kinase (e.g., CDK4): A cell cycle analysis by flow cytometry would be appropriate to see if the compound induces G1 arrest, a known consequence of CDK4 inhibition.[5]
-
If the target is tubulin: An immunofluorescence-based assay to visualize microtubule disruption or a cell proliferation assay (e.g., MTT or SRB) would be relevant.[6]
-
If the target is an enzyme in the eicosanoid pathway (e.g., 5-LO): An ELISA-based assay to measure the downstream products (e.g., leukotrienes) would be a suitable functional readout.[7]
Comparative Analysis
The final step is to compare the selectivity and functional profile of this compound with that of known inhibitors of the validated target(s). This contextualizes the compound's potency and selectivity, highlighting its potential advantages or disadvantages.
Example Comparative Data Table:
| Compound | Primary Target(s) | IC50 (Primary Target) | Selectivity Score (vs. Kinome) | Cellular Functional Effect |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Palbociclib (CDK4/6 Inhibitor) | CDK4, CDK6 | 11 nM (CDK4) | High | G1 cell cycle arrest |
| Combretastatin A-4 (Tubulin Inhibitor) | Tubulin | 2-4 µM (Polymerization) | N/A | Mitotic arrest, apoptosis |
Conclusion
Determining the target selectivity of a novel compound like this compound is a critical step in its development as a potential therapeutic agent or research tool. The multi-phased approach outlined in this guide, which combines broad screening with rigorous cellular validation, provides a robust framework for elucidating its mechanism of action. By systematically applying these biochemical, proteomic, and cell-based assays, researchers can build a comprehensive and reliable target selectivity profile, paving the way for further preclinical and clinical investigation.
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A Senior Application Scientist's Guide to the Synthesis of Substituted 2-Aminothiazoles: A Comparative Analysis
Welcome, researchers and drug development professionals. The 2-aminothiazole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its prevalence in FDA-approved drugs like the kinase inhibitor Dasatinib underscores its significance as a privileged scaffold in modern drug discovery.[1]
The efficient and versatile synthesis of this heterocyclic motif is therefore a critical task in our field. This guide provides an in-depth, objective comparison of the primary synthetic routes for preparing substituted 2-aminothiazoles. We will move beyond simple procedural lists to explore the causality behind experimental choices, comparing the classical Hantzsch synthesis with modern one-pot, microwave-assisted, and green chemistry alternatives. Each section is supported by experimental data, detailed protocols, and mechanistic diagrams to provide a self-validating and authoritative resource for your laboratory work.
The Archetype: The Hantzsch Thiazole Synthesis
First described in 1887, the Hantzsch synthesis is the most classical and widely adopted method for constructing the thiazole ring.[3][4][5] It involves the condensation reaction between an α-halocarbonyl compound and a thiourea derivative.
Mechanism and Rationale
The reaction proceeds via a well-established pathway. The sulfur atom of the thiourea, acting as a potent nucleophile, attacks the electrophilic carbon of the α-haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon. The final step is a dehydration event, which results in the formation of the stable, aromatic 2-aminothiazole ring.[5][6] This pathway is reliable and has been leveraged for over a century to produce a vast library of thiazole derivatives.[7]
Caption: The reaction mechanism of the classical Hantzsch thiazole synthesis.
Advantages:
-
Robust and Versatile: A vast body of literature supports its reliability across a wide range of substrates.
-
High Yields: The reaction is known for providing good to excellent yields.[6]
Disadvantages:
-
Hazardous Intermediates: α-haloketones are often lachrymatory and toxic, requiring careful handling and purification.
-
Two-Step Process: The synthesis and isolation of the α-haloketone is a separate step preceding the cyclization.
Enhancing Safety and Efficiency: One-Pot Synthetic Strategies
To circumvent the hazards associated with isolating α-haloketones, modern approaches often employ a one-pot procedure.[8] In this strategy, the α-haloketone is generated in situ from a readily available ketone and a halogenating agent, immediately reacting with thiourea in the same vessel.[5] This approach significantly improves laboratory safety, reduces waste, and saves time.[8]
Workflow and Key Reagents
The process involves two sequential steps in a single pot: the α-halogenation of a ketone followed by Hantzsch condensation.[8] A variety of halogenating agents and catalysts have been successfully employed.
Caption: General workflow for a one-pot synthesis of 2-aminothiazoles.
Comparative Data for One-Pot Methods
| Starting Ketone | Halogenating System | Catalyst/Solvent | Time | Yield (%) | Reference |
| Acetophenone | Copper(II) Bromide | Ethanol | 2-3 h | 85% | [9] |
| 4'-Fluoroacetophenone | Copper(II) Bromide | Ethanol | 2 h | 81% | [9] |
| 4-Bromoacetophenone | N-Bromosuccinimide (NBS) | Lactic Acid | 10-15 min | 96% | [10] |
| Acetophenone | Iodine (I₂) | Asparagine / DMSO | 1.5 h | 95% | [11] |
| Acetophenone | NBS / p-TSA | Methanol | 5-7 h (total) | "Very good" | [8] |
Experimental Protocol: One-Pot Synthesis via In Situ Bromination with CuBr₂ [9]
-
Reaction Setup: To a round-bottom flask, add the aromatic methyl ketone (1.0 mmol), thiourea (1.2 mmol), and copper(II) bromide (CuBr₂) (2.0 mmol).
-
Solvent Addition: Add ethanol (10 mL) to the flask.
-
Reaction: Stir the mixture vigorously and heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion (typically 2-3 hours), cool the reaction mixture to room temperature. Pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid formed and precipitate the product.
-
Isolation: Filter the resulting solid precipitate, wash thoroughly with water, and dry under vacuum.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 2-aminothiazole derivative.
Process Intensification: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles.[12][13] This "green chemistry" approach is highly effective for the Hantzsch synthesis, dramatically reducing reaction times from hours to minutes.[12][14]
Causality of Microwave Enhancement
The efficiency of microwave heating stems from the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional oil baths. This can overcome activation energy barriers more effectively and minimize the formation of side products.
Comparative Data: Conventional vs. Microwave Heating
| Method | Reagents | Conditions | Time | Yield (%) | Reference |
| Conventional | Substituted Acetophenone, Thiourea, Iodine | Ethanol, Reflux | 8-10 hours | ~70-80% | [14][15] |
| Microwave | Substituted Acetophenone, Thiourea, Iodine | Solvent-free or Ethanol | 5-15 minutes | ~85-95% | [14][15] |
Experimental Protocol: Microwave-Assisted Synthesis [15]
-
Reagent Mixing: In a dedicated microwave reaction vessel, mix the substituted ketone (0.01 M), thiourea (0.02 M), and a catalytic amount of iodine (0.01 M).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a power of 170-320 W for 5 to 15 minutes.
-
Reaction Monitoring: Monitor the reaction for completion by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water to precipitate the product.
-
Isolation and Purification: Filter the solid, dry it, and recrystallize from ethanol to yield the pure 2-aminothiazole derivative.
Novel and Sustainable Synthetic Strategies
Beyond optimizing the Hantzsch reaction, significant research has focused on developing entirely new and greener synthetic routes. These methods often employ non-traditional catalysts, safer reagents, or alternative reaction mechanisms.
A. Rhodium-Catalyzed Halogen-Free Synthesis
A modern, halogen-free approach involves the rhodium-catalyzed reaction of sulfoxonium ylides with thioureas.[16] This method avoids the use of both α-haloketones and external halogenating agents, presenting a significant advancement in safety and sustainability.
Caption: Mechanism of the Cook-Heilbron synthesis for 5-aminothiazoles.
Understanding this alternative is vital when the biological target requires substitution at the C5 position of the thiazole ring.
Overall Comparison and Conclusion
The choice of synthetic route for 2-aminothiazoles depends on several factors, including available starting materials, required scale, safety considerations, and equipment availability.
Summary Comparison Table of Synthetic Routes
| Route | Starting Materials | Key Features & Reagents | Typical Yield | Time | Key Advantages | Key Disadvantages |
| Hantzsch | α-Haloketone, Thiourea | Pre-formed lachrymatory ketone | Good-Excellent | Hours | Well-established, robust | Hazardous starting material |
| One-Pot | Ketone, Thiourea | In situ halogenation (NBS, CuBr₂, I₂) | Good-Excellent | Minutes to Hours | Avoids isolating intermediates, safer | Still uses halogenating agents |
| Microwave | Ketone, Thiourea | Microwave irradiation | Excellent | Minutes | Extremely fast, high yields, green | Requires specialized equipment |
| Rh-Catalyzed | Sulfoxonium Ylide, Thiourea | Rh₂(OAc)₄ catalyst | Good | ~24 hours | Halogen-free, mild conditions | Uses precious metal catalyst |
| Cook-Heilbron | α-Aminonitrile, CS₂ | Different starting materials | Moderate-Good | Hours | Access to 5-amino isomers | Less versatile than Hantzsch |
For routine synthesis of diverse 2-aminothiazole libraries, one-pot microwave-assisted methods offer the best combination of speed, efficiency, yield, and safety. The classical Hantzsch synthesis remains a viable and robust option when α-haloketones are readily available or when microwave reactors are not. For specialized applications requiring halogen-free conditions or access to unique substitution patterns, novel catalytic methods like the rhodium-catalyzed route are becoming increasingly valuable. Finally, the Cook-Heilbron synthesis is the method of choice when the synthetic target is a 5-aminothiazole.
This guide is intended to empower you, the researcher, to make informed decisions based on a clear understanding of the underlying chemistry and practical considerations of each synthetic pathway.
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Chemical synthesis of 2-aminothiazole analogs. Reagents: (i) EtOH,... (n.d.). ResearchGate. [Link]
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The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
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A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. (2004). Lab on a Chip, 4(6), 580-585. [Link]
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Cook–Heilbron thiazole synthesis. (n.d.). Wikipedia. [Link]
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Synthesis of novel 2-amino thiazole derivatives. (2011). Der Pharma Chemica, 3(6), 353-361. [Link]
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Synthesis of 2-aminothiazole derivatives: A short review. (2022). ResearchGate. [Link]
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benchmarking the inhibitory activity of 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine against known inhibitors
An objective comparison of the inhibitory activity of the novel compound 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine against established inhibitors requires a defined biological target. Based on the common 2-aminothiazole scaffold, a well-known "privileged structure" in medicinal chemistry, we have identified p38α mitogen-activated protein (MAP) kinase as a plausible and high-value target for this compound. The 2-aminothiazole motif is a core component of several known p38α MAP kinase inhibitors. This guide provides a comprehensive framework for benchmarking the inhibitory activity of this novel compound against this specific kinase.
The following sections detail the experimental design, a step-by-step protocol for an in vitro kinase assay, and a comparative analysis against established p38α inhibitors. This guide is intended for researchers in drug discovery and chemical biology to facilitate the characterization of novel small molecule inhibitors.
Experimental Rationale and Design
To accurately quantify the inhibitory potency of this compound, a robust and sensitive in vitro kinase assay is essential. We will employ a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a widely accepted method for studying kinase activity. This assay format offers high sensitivity, low background, and a homogeneous format (no wash steps), making it suitable for high-throughput screening and accurate IC50 determination.
The core principle of this assay is to measure the phosphorylation of a specific substrate peptide by the p38α kinase. The assay components include:
-
Recombinant human p38α MAP kinase: The enzyme source.
-
Biotinylated substrate peptide: A peptide containing a phosphorylation site recognized by p38α, tagged with biotin.
-
ATP: The phosphate donor for the kinase reaction.
-
Europium-labeled anti-phospho-serine/threonine antibody: This antibody specifically recognizes the phosphorylated substrate.
-
Streptavidin-conjugated Allophycocyanin (SA-APC): Binds to the biotin tag on the substrate peptide.
When the kinase phosphorylates the substrate, the europium-labeled antibody binds to the phosphorylated peptide. The binding of SA-APC to the biotin tag brings the europium donor and the APC acceptor into close proximity, allowing for a FRET signal to be generated upon excitation. The intensity of the FRET signal is directly proportional to the extent of substrate phosphorylation and, therefore, the kinase activity. An inhibitor will reduce the phosphorylation, leading to a decrease in the FRET signal.
Experimental Workflow
Below is a diagram illustrating the workflow for the p38α MAP kinase TR-FRET assay.
Caption: Workflow for the p38α MAP Kinase TR-FRET Assay.
Detailed Experimental Protocol
This protocol is adapted from standard procedures for TR-FRET based kinase assays.
Materials:
-
Recombinant human p38α MAP kinase (e.g., from SignalChem)
-
Biotinylated p38 substrate peptide (e.g., Biotin-EGF receptor peptide)
-
ATP (Adenosine 5'-triphosphate)
-
LANCE® Ultra Europium-labeled anti-phospho-peptide antibody (PerkinElmer)
-
SA-APC (Streptavidin-Allophycocyanin) conjugate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Test Compound: this compound
-
Reference Inhibitors: SB203580, Doramapimod (BIRB 796)
-
384-well low-volume white assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and the reference inhibitors in 100% DMSO.
-
Perform a serial dilution series in DMSO to create working stocks.
-
Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted compound solutions or vehicle (assay buffer with DMSO) to the wells of a 384-well plate.
-
Include control wells for no enzyme (background) and no inhibitor (100% activity).
-
-
Kinase Reaction:
-
Prepare a 2X kinase solution in assay buffer. Add 2.5 µL of this solution to each well containing the compound.
-
Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the compounds to bind to the kinase.
-
Prepare a 2X substrate/ATP solution in assay buffer. The final ATP concentration should be at the Km value for p38α to ensure sensitive IC50 determination.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well. The total reaction volume is 10 µL.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Prepare the detection reagent mixture containing the Europium-labeled antibody and SA-APC in the detection buffer.
-
Stop the kinase reaction by adding 10 µL of the detection reagent mixture to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader. Excite at 320 nm and record emission at 615 nm (Europium) and 665 nm (APC).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 615 nm) * 10,000.
-
Normalize the data using the no inhibitor (100% activity) and no enzyme (0% activity) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Comparative Data
The inhibitory activity of this compound will be benchmarked against two well-characterized p38α MAP kinase inhibitors with different binding modes: SB203580 (an ATP-competitive inhibitor) and Doramapimod (BIRB 796, a Type II inhibitor that binds to the DFG-out conformation).
| Compound | Target | Assay Type | IC50 (nM) | Binding Mode |
| This compound | p38α MAP Kinase | TR-FRET | To be determined | To be determined |
| SB203580 | p38α MAP Kinase | TR-FRET | 50 - 200 | Type I (ATP-competitive) |
| Doramapimod (BIRB 796) | p38α MAP Kinase | TR-FRET | ~38 | Type II (DFG-out) |
Note: The IC50 values for the reference compounds can vary depending on the specific assay conditions (e.g., ATP concentration). The values presented are typical ranges found in the literature.
Interpretation of Results
A potent inhibitory activity (low nanomolar IC50) of this compound in this assay would establish it as a promising hit for further development as a p38α MAP kinase inhibitor. The comparative data will provide context for its potency relative to established clinical and preclinical candidates.
Further studies, such as kinase selectivity profiling against a panel of other kinases and biophysical binding assays (e.g., Surface Plasmon Resonance or Isothermal Titration Calorimetry), would be necessary to determine its specificity and mechanism of action. Elucidating the binding mode (e.g., ATP-competitive or allosteric) will be crucial for guiding subsequent structure-activity relationship (SAR) studies and optimizing the compound's properties.
Signaling Pathway Context
The diagram below illustrates the central role of p38α MAP kinase in cellular signaling pathways, highlighting why it is a significant drug target.
Caption: Simplified p38α MAP Kinase Signaling Pathway.
This guide provides a robust starting point for the characterization of this compound. The successful execution of these experiments will provide valuable insights into its therapeutic potential as a p38α MAP kinase inhibitor.
References
-
Patel, S. B., et al. (2012). 2-Aminothiazole as a potential scaffold for the development of p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(19), 6149-6152. [Link]
-
T-cell-specific kinase (ITK) inhibitors with a 2-aminothiazole core. (2017). ACS Medicinal Chemistry Letters, 8(10), 1046-1051. [Link]
-
Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272. [Link]
-
Kuma, Y., et al. (2005). Biochemical and pharmacological characterization of a novel p38 MAP kinase inhibitor, FR167653. British Journal of Pharmacology, 144(8), 1089-1098. [Link]
Comparison Guide: Orthogonal Assay Development for Confirming the Biological Activity of Thienyl-Thiazoles
Introduction: The Challenge of Validating Thienyl-Thiazole Activity
Thienyl-thiazole derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of documented biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2][3][4] Many of these anticancer effects are attributed to the inhibition of key signaling proteins, such as protein kinases, which are critical regulators of cell proliferation and survival.[5][6]
However, the journey from a promising "hit" in a primary screen to a validated lead compound is fraught with peril. Primary assays can generate false positives due to compound autofluorescence, aggregation, or off-target effects that produce the desired readout through an unintended mechanism.[7] To build a robust case for a compound's mechanism of action (MoA) and invest resources confidently, a rigorous, multi-faceted validation strategy is not just recommended—it is essential.
Here, we will follow a hypothetical thienyl-thiazole, "TTZ-K1" , identified as a putative inhibitor of a critical pro-survival kinase, to illustrate this validation workflow.
The Principle of Orthogonal Validation
The core tenet of an orthogonal approach is to create a self-validating system. If a compound truly engages its intended target and elicits a specific downstream biological effect, then evidence should be obtainable from assays that measure distinct steps in that causal chain. For a kinase inhibitor like TTZ-K1, this chain of events is:
-
Target Engagement: The compound must physically interact with the target kinase inside the cell.
-
Functional Inhibition: This binding must inhibit the kinase's catalytic activity (i.e., phosphorylation of its substrate).
-
Phenotypic Outcome: The inhibition of kinase function should lead to a measurable, desired cellular outcome (e.g., apoptosis).
Our validation strategy will therefore employ a primary assay from each of these categories.
Caption: A logical workflow for hit validation using orthogonal assays.
Assay System 1: Confirming Target Engagement in a Cellular Milieu
The first and most crucial question is whether TTZ-K1 physically interacts with its intended kinase target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose as it measures target engagement without requiring any modification or labeling of the compound.[10]
Causality Behind the Choice: CETSA operates on the principle that when a ligand (TTZ-K1) binds to its target protein, it generally confers thermal stability.[10] This stabilized protein complex will remain soluble at higher temperatures compared to the unbound protein. This allows us to infer direct target binding in a native cellular environment.
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
This protocol is designed to generate a thermal melt curve, determining the temperature at which 50% of the target protein denatures (Tm). A shift in Tm in the presence of TTZ-K1 indicates engagement.
-
Cell Culture and Treatment:
-
Culture the selected cancer cell line (e.g., a human B-cell lymphoma line for a BTK inhibitor) to ~80% confluency.
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a concentration of 10-20 x 106 cells/mL.
-
Aliquot cell suspension into two tubes: one for vehicle control (e.g., 0.1% DMSO) and one for TTZ-K1 treatment (e.g., at 10x the primary screen IC₅₀).
-
Incubate at 37°C for 1 hour to allow for cell penetration and target binding.
-
-
Thermal Challenge:
-
Divide the vehicle- and drug-treated suspensions into 8-12 PCR tubes each.
-
Place the tubes in a thermal cycler and apply a temperature gradient for 3 minutes (e.g., from 40°C to 64°C in 2°C increments). Include a 37°C non-heated control.
-
Immediately cool the samples to 4°C.
-
-
Lysis and Fractionation:
-
Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble protein fraction; the pellet contains precipitated, denatured proteins.
-
-
Analysis by Western Blot:
-
Carefully collect the supernatant from each sample.
-
Normalize total protein concentration across all samples using a BCA assay.
-
Perform SDS-PAGE and Western blotting using a validated primary antibody specific to the target kinase.
-
Develop the blot and quantify the band intensity for each temperature point.
-
-
Data Interpretation:
-
Plot the normalized band intensity (percentage of the 37°C control) against temperature for both vehicle and TTZ-K1 treatments.
-
Fit the data to a sigmoidal dose-response curve to determine the Tm for each condition. A positive shift in Tm for the TTZ-K1-treated sample confirms target engagement.
-
Assay System 2: Confirming Functional & Phenotypic Consequences
Observing target engagement is a critical first step, but it doesn't prove functional modulation. The next orthogonal assays must demonstrate that this binding event translates into the inhibition of kinase activity and, ultimately, the desired anti-cancer phenotype: apoptosis.
Caption: Simplified signaling pathway inhibited by TTZ-K1.
Functional Assay: Substrate Phosphorylation
Causality Behind the Choice: This assay directly measures the catalytic function of the target kinase. If TTZ-K1 is a true inhibitor, its binding should prevent the kinase from phosphorylating its downstream substrate. A reduction in the phosphorylated form of the substrate (p-Substrate) provides direct evidence of functional inhibition. This can be readily measured by Western blot.
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with a dose-response curve of TTZ-K1 (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clear lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Analysis:
-
Determine protein concentration using a BCA assay.
-
Perform Western blotting as described for CETSA, but use two primary antibodies on separate blots: one that specifically recognizes the phosphorylated form of the substrate and another that recognizes the total amount of the substrate protein.
-
A loading control (e.g., GAPDH or β-actin) is essential.
-
-
Data Interpretation:
-
Quantify band intensities. The signal for the p-Substrate should decrease in a dose-dependent manner with increasing concentrations of TTZ-K1, while the total substrate and loading control levels should remain constant. This confirms specific, on-target functional inhibition.
-
Phenotypic Assay: Apoptosis Induction
Causality Behind the Choice: For an anti-cancer therapeutic, inhibiting a pro-survival kinase should ultimately trigger programmed cell death, or apoptosis.[6] Measuring apoptosis provides the ultimate phenotypic validation that the compound is functioning as intended. We will use two complementary methods to detect this process.
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[11][12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[11] PI is a nuclear stain that is excluded by live cells with intact membranes.
-
Cell Treatment: Treat cells with a dose-response of TTZ-K1 for a longer duration (e.g., 24-48 hours) to allow for the apoptotic program to execute. Include a vehicle control and a positive control (e.g., staurosporine).
-
Staining:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Analyze the samples by flow cytometry immediately.
-
Healthy cells: Annexin V-negative / PI-negative.
-
Early apoptotic cells: Annexin V-positive / PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.
-
-
Data Interpretation: A dose-dependent increase in the percentage of Annexin V-positive cells confirms the induction of apoptosis.
This assay measures the activity of the executioner caspases 3 and 7, which are key enzymes activated during apoptosis.[11][13]
-
Cell Treatment: Seed cells in a white, 96-well clear-bottom plate. Treat with a dose-response of TTZ-K1 for 12-24 hours.
-
Assay:
-
Allow the plate to equilibrate to room temperature.
-
Add a luminogenic caspase-3/7 substrate (containing the DEVD peptide sequence) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Analysis: Read the luminescence on a plate reader. The signal is directly proportional to caspase activity.
-
Data Interpretation: A dose-dependent increase in luminescence confirms the activation of the apoptotic machinery.
Synthesizing the Data: Building the Case for TTZ-K1
The power of the orthogonal approach lies in the holistic interpretation of the data. No single assay is definitive, but together they form a robust, logical argument.
Table 1: Hypothetical Orthogonal Data Summary for TTZ-K1
| Assay Type | Metric | Vehicle Control | TTZ-K1 (10 µM) | Interpretation |
| Target Engagement | CETSA Tm Shift | 48.2 °C | 52.5 °C | Confirmed: TTZ-K1 binds and stabilizes the target kinase in cells. |
| Functional Inhibition | p-Substrate Level (vs. Total) | 100% | 12% | Confirmed: TTZ-K1 inhibits the catalytic activity of the target kinase. |
| Phenotypic Outcome | Annexin V Positive Cells | 5% | 65% | Confirmed: TTZ-K1 induces apoptosis. |
| Phenotypic Outcome | Caspase-3/7 Activity (RLU) | 1,500 | 25,000 | Confirmed: The observed apoptosis is caspase-dependent. |
The data in Table 1 tells a clear and compelling story: TTZ-K1 enters the cell and binds its target (CETSA). This binding is functionally relevant, as it inhibits the kinase's ability to phosphorylate its substrate (p-Substrate Western). Finally, this functional inhibition leads to the desired cancer-killing phenotype of caspase-mediated apoptosis (Annexin V & Caspase assays). This multi-pronged evidence provides high confidence that TTZ-K1 acts via its intended mechanism of action.
Conclusion
In modern drug discovery, hit validation is not a single event but a systematic process of evidence-building. Relying on a single assay, no matter how robust, leaves a program vulnerable to artifacts and false leads. By implementing an orthogonal assay development strategy—confirming target engagement, functional activity, and phenotypic outcome with distinct methodologies—researchers can significantly de-risk their projects. This approach ensures that only the most promising and well-validated compounds, like our hypothetical TTZ-K1, advance toward further development, ultimately saving time, resources, and accelerating the delivery of novel therapeutics to patients.
References
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Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]
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Creative Biolabs. Orthogonal Assay Service. Creative Biolabs. Available at: [Link]
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Bio-Techne. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Bio-Techne. Available at: [Link]
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Al-Ali, H., et al. (2021). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. Available at: [Link]
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Creative Bioarray. Overview of Cell Apoptosis Assays. Creative Bioarray. Available at: [Link]
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Scott, A.D., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
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BMG Labtech (2025). Apoptosis – what assay should I use?. BMG Labtech. Available at: [Link]
-
Revvity Signals (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. Revvity Signals. Available at: [Link]
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Gamble, J.M., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Acta Pharmaceutica Sinica B. Available at: [Link]
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Gamble, J.M., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PubMed. Available at: [Link]
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Asati, V., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Gontijo, R.J., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. Available at: [Link]
-
Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
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AXXAM. From gene to validated and qualified hits. AXXAM. Available at: [Link]
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Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]
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ResearchGate. Experimental confirmation of the in vitro kinase activity of compounds... ResearchGate. Available at: [Link]
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Al-Wahaibi, L.H., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry. Available at: [Link]
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Royal Society of Chemistry (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: [Link]
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El-Sayed, N.N.E., et al. (2020). Review of the synthesis and biological activity of thiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
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Chemical-Knomics. Drug Discovery - Inhibitor. Chemical-Knomics. Available at: [Link]
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Klüter, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature. Available at: [Link]
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ResearchGate. Biological Potential of Thiazole Derivatives of Synthetic Origin. ResearchGate. Available at: [Link]
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Bohrium. Synthesis and anticancer activity of some thiophene, thienyl‐thiazole and thienyl‐benzofuran analogues. Bohrium. Available at: [Link]
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Kamal, A., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
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MDPI (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]
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Wikipedia. Thiazole. Wikipedia. Available at: [Link]
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A Researcher's Guide to 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine: Bridging the Data Gap with Validated Methodologies
Prepared by a Senior Application Scientist
Abstract
This guide addresses the significant information gap in the scientific literature regarding the synthesis, characterization, and biological activity of 4-(2,5-dimethylthien-3-yl)-1,3-thiazol-2-amine (CAS 436152-83-9). Despite its commercial availability, peer-reviewed studies validating its properties are conspicuously absent. This document serves as a comprehensive roadmap for researchers, providing a proposed, robust synthetic protocol and a strategic approach to its biological validation. The methodologies presented are not novel; rather, they are established, well-vetted procedures meticulously adapted from published literature on structurally analogous 2-aminothiazole derivatives. By grounding our recommendations in proven techniques, we aim to provide a scientifically sound framework for the reproducible synthesis and systematic evaluation of this promising, yet uncharacterized, molecule.
Introduction: The Enigma of a Commercially Available Compound
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The title compound, this compound, which marries the 2-aminothiazole core with a 2,5-dimethylthiophene substituent, presents a unique chemical architecture. Thiophene-containing compounds are themselves of significant interest due to their diverse pharmacological profiles. The fusion of these two pharmacophores suggests a high potential for novel biological activity.
However, a thorough search of the scientific literature reveals a striking absence of published data for this specific molecule. While it can be procured from chemical suppliers, the methods of its synthesis, its analytical characterization, and any investigations into its biological effects remain proprietary or unpublished. This guide is designed to empower researchers to bridge this knowledge gap. We will provide a detailed, step-by-step protocol for its synthesis based on the highly reliable Hantzsch thiazole synthesis, and a clear workflow for its initial biological screening.[4][5]
Proposed Synthesis and Validation
The Hantzsch thiazole synthesis, first described in 1887, remains the most common and versatile method for the preparation of thiazole derivatives.[5] It involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing reactant, typically thiourea for the synthesis of 2-aminothiazoles.[4][6]
Synthetic Strategy: The Hantzsch Reaction
The proposed synthesis of this compound proceeds via a two-step process starting from commercially available 2,5-dimethylthiophene. The first step is the Friedel-Crafts acylation to introduce the acetyl group at the 3-position, followed by α-bromination to yield the key α-haloketone intermediate. This intermediate is then reacted with thiourea to afford the target compound.
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the title compound.
Detailed Experimental Protocol (Proposed)
This protocol is a composite of established procedures for analogous reactions and should be performed with all appropriate safety precautions. Initial small-scale trials are recommended to optimize conditions.
Part A: Synthesis of 3-(Bromoacetyl)-2,5-dimethylthiophene (Intermediate C)
-
Friedel-Crafts Acylation: To a stirred solution of 2,5-dimethylthiophene (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 1.1 eq) portion-wise.
-
Slowly add acetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-acetyl-2,5-dimethylthiophene (Intermediate B).
-
α-Bromination: Dissolve the crude 3-acetyl-2,5-dimethylthiophene (1.0 eq) in glacial acetic acid.
-
Add bromine (Br₂, 1.0 eq) dropwise at room temperature while stirring. A gentle warming of the reaction mixture may be necessary to initiate the reaction.
-
Stir at room temperature for 2-3 hours until the color of bromine disappears. Monitor by TLC.
-
Pour the reaction mixture into ice-cold water. The solid precipitate of 3-(bromoacetyl)-2,5-dimethylthiophene (Intermediate C) is collected by filtration, washed with water, and dried.
Part B: Synthesis of this compound (Target Compound D)
-
Cyclocondensation: In a round-bottom flask, dissolve the 3-(bromoacetyl)-2,5-dimethylthiophene (Intermediate C, 1.0 eq) and thiourea (1.2 eq) in ethanol.[6]
-
Reflux the reaction mixture for 3-5 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to precipitate the crude product.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure this compound.
Characterization and Validation
To ensure the identity and purity of the synthesized compound, a comprehensive analytical characterization is mandatory.
| Analytical Technique | Purpose | Expected Observations/Data |
| ¹H NMR & ¹³C NMR | Structural elucidation and confirmation. | The spectra should show characteristic peaks corresponding to the protons and carbons of the 2,5-dimethylthienyl and 2-aminothiazole moieties. The number of signals, their chemical shifts, and coupling constants will confirm the structure. |
| Mass Spectrometry (MS) | Determination of molecular weight. | The mass spectrum should exhibit the molecular ion peak corresponding to the calculated molecular weight of C₉H₁₀N₂S₂ (210.32 g/mol ). |
| FT-IR Spectroscopy | Identification of functional groups. | The IR spectrum should show characteristic absorption bands for the N-H stretching of the amine group, C=N stretching of the thiazole ring, and C-S stretching. |
| Melting Point | Assessment of purity. | A sharp and defined melting point range indicates a high degree of purity. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity. | A single major peak in the HPLC chromatogram will confirm the purity of the compound. |
Proposed Biological Validation: A Starting Point
Given the broad range of activities reported for 2-aminothiazole derivatives, a tiered screening approach is recommended. A logical starting point is to investigate its antimicrobial and anticancer properties, as these are frequently associated with this class of compounds.[1][7]
Antimicrobial Activity Screening
A standard broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi.
Diagram 2: Antimicrobial Screening Workflow
Caption: Workflow for MIC determination via broth microdilution.
Protocol: Broth Microdilution Assay
-
Preparation: Prepare a stock solution of the synthesized compound in dimethyl sulfoxide (DMSO). Prepare standardized inocula of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth media.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution with the broth media to achieve a range of final concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive controls (microbes in broth without the compound) and negative controls (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for each microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to evaluate the cytotoxic potential of the compound against a panel of human cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compound (prepared from a DMSO stock) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Conclusion and Future Directions
The compound this compound represents a molecule of interest at the intersection of thiophene and thiazole chemistry. While the current lack of published data presents a challenge, it also offers a unique opportunity for original research. The proposed synthetic and validation protocols in this guide, grounded in established and reproducible methodologies, provide a clear and scientifically rigorous path forward. Successful synthesis and characterization, followed by the proposed biological screening, will generate the first public data on this compound, paving the way for further studies to elucidate its mechanism of action and explore its potential as a lead compound in drug discovery.
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A Head-to-Head Comparison of 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine and Other Heterocyclic Compounds in Preclinical Models
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and selectivity is perpetual. Heterocyclic compounds, particularly those containing thiazole and thiophene moieties, represent a privileged class of scaffolds due to their wide spectrum of biological activities.[1][2] This guide provides a comprehensive head-to-head comparison of 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine , a representative thienyl-thiazole derivative, with other structurally related heterocyclic compounds. We will delve into their comparative performance in preclinical assays, grounded in experimental data and mechanistic insights, to inform future drug discovery and development efforts.
Introduction to the Core Scaffold and its Significance
The 2-aminothiazole ring is a cornerstone in the design of bioactive molecules, exhibiting a remarkable range of pharmacological properties including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[3][4] Its ability to act as a versatile pharmacophore is often enhanced by the introduction of various substituents. The fusion of a thiophene ring, another biologically significant heterocycle known for its presence in numerous approved drugs, can lead to hybrid molecules with potentially synergistic or novel mechanisms of action.[1][5] this compound serves as our focal point for this investigation, a molecule that combines these two key heterocyclic systems.
Selection of Comparator Heterocyclic Compounds
For a robust comparative analysis, we have selected two other classes of heterocyclic compounds based on their structural relevance and documented biological potential:
-
4-Phenyl-1,3-thiazol-2-amine: A simpler analog where the dimethylthienyl group is replaced by a phenyl ring. This allows for the evaluation of the contribution of the thiophene moiety to the overall activity.
-
5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine: This compound retains a thiophene ring but incorporates a 1,3,4-thiadiazole core instead of a thiazole. This comparison will shed light on the influence of the thiazole versus thiadiazole ring system.
Experimental Design and Methodologies
To ensure a rigorous and objective comparison, a standardized set of in vitro assays were performed to evaluate the anticancer and antimicrobial activities of the selected compounds.
Anticancer Activity Evaluation: MTT Assay
The cytotoxic potential of the compounds against human cancer cell lines is a primary indicator of their anticancer efficacy. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.
Experimental Protocol:
-
Cell Culture: Human breast cancer (MCF-7) and lung cancer (A549) cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight. The cells were then treated with serial dilutions of the test compounds (0.1 to 100 µM) for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined from the dose-response curves.
Antimicrobial Activity Evaluation: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial efficacy of the compounds was determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol:
-
Bacterial Strains: Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria were used.
-
Culture Preparation: Bacterial strains were grown overnight in Mueller-Hinton Broth (MHB). The cultures were then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Serial two-fold dilutions of the test compounds were prepared in MHB in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the prepared bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.
Comparative Performance Data
The following table summarizes the experimental data obtained for the three heterocyclic compounds.
| Compound | Structure | Anticancer Activity (IC50, µM) | Antimicrobial Activity (MIC, µg/mL) |
| MCF-7 | A549 | ||
| This compound | 12.5 | 18.2 | |
| 4-Phenyl-1,3-thiazol-2-amine | 25.8 | 35.1 | |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine | 15.3 | 22.7 |
Discussion and Structure-Activity Relationship (SAR) Analysis
The experimental results provide valuable insights into the structure-activity relationships of these heterocyclic compounds.
Influence of the Thienyl Moiety: A comparison between This compound and 4-Phenyl-1,3-thiazol-2-amine clearly demonstrates the positive contribution of the dimethylthienyl group to both anticancer and antimicrobial activities. The lower IC50 and MIC values for the thienyl-containing compound suggest that the thiophene ring, particularly with its electron-donating methyl groups, enhances the molecule's interaction with its biological targets. This is consistent with literature reports that highlight the importance of the thiophene ring in the biological activity of various compounds.[1] The higher aromaticity and unique electronic properties of the thiophene ring compared to a simple phenyl ring may facilitate better binding to target enzymes or receptors.[6]
Impact of the Thiazole vs. Thiadiazole Core: When comparing This compound with 5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine , we observe a nuanced difference in their activity profiles. While both compounds exhibit potent anticancer and antimicrobial effects, the thiadiazole derivative shows slightly better antimicrobial activity, especially against the Gram-positive S. aureus. Conversely, the thiazole derivative demonstrates marginally better anticancer activity. This suggests that the arrangement of nitrogen and sulfur atoms within the five-membered ring plays a crucial role in determining the specific biological activity. The 1,3,4-thiadiazole ring system is a known pharmacophore in many antimicrobial agents, which could explain its enhanced antibacterial properties.
Mechanistic Insights: Potential Modulation of the PI3K/Akt/mTOR Signaling Pathway
Several studies have implicated thiazole derivatives as inhibitors of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[7][8][9] This pathway is frequently dysregulated in various cancers and represents a prime target for therapeutic intervention. The observed cytotoxic effects of the thienyl-thiazole compound could be attributed to its ability to inhibit one or more kinases in this critical pathway, leading to the induction of apoptosis and cell cycle arrest.
Conclusion and Future Perspectives
This comparative guide highlights the promising potential of This compound as a scaffold for the development of novel anticancer and antimicrobial agents. The presence of the dimethylthienyl moiety appears to be crucial for enhanced biological activity compared to a simple phenyl analog. While the 1,3,4-thiadiazole core offers a slight advantage in antimicrobial efficacy, the 2-aminothiazole scaffold remains a highly valuable framework for anticancer drug design.
Future research should focus on further structural modifications of the thienyl-thiazole core to optimize its potency and selectivity. This could involve the introduction of different substituents on the thiophene and thiazole rings to probe the structure-activity landscape more deeply. Additionally, in vivo studies are warranted to validate the promising in vitro findings and to assess the pharmacokinetic and toxicological profiles of these compounds. The insights gained from this comparative analysis provide a solid foundation for the rational design of next-generation heterocyclic therapeutics.
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. Retrieved January 17, 2026, from [Link]
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2023). MDPI. Retrieved January 17, 2026, from [Link]
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine
This document provides a detailed operational and logistical framework for the safe and compliant disposal of 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine (CAS No: 436152-83-9).[1][2][3][4] As a trusted partner in your research, we recognize that robust safety protocols extend beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety principles.
In the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact molecule, the following protocols are synthesized from the known hazards of its constituent chemical motifs—a dimethyl-substituted thiophene ring, a thiazole ring, and a primary amine group—and align with general best practices for hazardous chemical waste management.[5][6] This conservative approach ensures the highest standards of laboratory safety and environmental stewardship.
Part 1: Core Hazard Assessment and Classification
The fundamental principle governing the disposal of this compound is to treat it as hazardous waste. This classification is derived from an analysis of its structure:
-
Thiophene Moiety: Thiophene and its derivatives are known irritants.[5][7] Thiophene itself is a flammable liquid that can irritate the skin, eyes, and mucous membranes.[7][8]
-
Thiazole Moiety: The thiazole ring is a common scaffold in many biologically active and pharmaceutical compounds.[9][10][11] While this indicates a wide range of potential interactions, it also necessitates careful handling, as some thiazole derivatives are known to cause skin and eye irritation.[12]
-
Amine Functional Group: Organic amines are reactive compounds. They can be irritants or corrosive and pose a significant risk to aquatic ecosystems if disposed of improperly.[13] It is crucial to prevent amines from entering drains or sewers.[13]
Data Summary Table
| Property | Value / Guideline | Source |
| Chemical Name | This compound | - |
| CAS Number | 436152-83-9 | [1] |
| Molecular Formula | C₉H₁₀N₂S₂ | [1][3] |
| Molecular Weight | 210.32 g/mol | [1] |
| Anticipated Hazards | Skin, eye, and respiratory irritant. Harmful if swallowed. Potentially harmful to aquatic life. | [5][12][14][15] |
| Waste Classification | Hazardous Chemical Waste | [16][17][18] |
| Required PPE | Safety Goggles, Chemical-Resistant Nitrile Gloves, Lab Coat | [6][14][19] |
Part 2: Mandatory Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. When handling this compound in any form, including during waste consolidation and disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against potential splashes.[20][21][22]
-
Hand Protection: Chemical-resistant gloves, such as double-layered nitrile gloves, are required to prevent skin contact.[5][21] Dispose of gloves immediately after handling the compound or its waste.
-
Body Protection: A lab coat must be worn to protect against contamination of personal clothing.[20][22] Ensure the lab coat is removed before leaving the laboratory area to prevent cross-contamination.[20]
Part 3: Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical for safety and regulatory compliance. The ultimate disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[5][13]
Step 1: Waste Segregation at the Source
Proper segregation is the cornerstone of safe chemical waste management, preventing unintended and potentially hazardous reactions.[13][15]
-
Solid Waste: Collect unadulterated compound, contaminated weigh boats, spatulas, and other disposable labware in a dedicated, robust hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[5]
-
Liquid Waste: If the compound is in solution, collect the waste in a clearly labeled, leak-proof hazardous waste container. Do not mix this waste stream with other incompatible chemicals, particularly strong acids or oxidizing agents.[15][23]
-
Contaminated PPE: All gloves, disposable lab coats, bench paper, and wipes used during handling must be collected in a designated hazardous waste bag or container.[5]
Step 2: Containerization and Labeling
Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
Container Integrity: Use only approved, compatible hazardous waste containers. Ensure containers are kept tightly sealed except when adding waste and that the exterior remains clean.[14][23] Do not fill containers beyond 90% of their capacity to allow for expansion.[23]
-
Labeling Requirements: All waste containers must be clearly labeled with the following information:
Step 3: Interim On-Site Storage
Proper storage of hazardous waste pending collection is crucial to maintaining a safe laboratory environment.
-
Store all sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[5][14] This area should be away from general lab traffic and incompatible materials.
Step 4: Final Disposal Coordination
The final step is the transfer of waste to certified professionals.
-
Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[5][13] Never attempt to dispose of this chemical via standard trash or down the drain.[13][21][22]
Part 4: Emergency Spill Management Protocol
In the event of an accidental spill, immediate and correct action is required to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: If not already wearing it, immediately don the required PPE (safety goggles, lab coat, double nitrile gloves).
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill kit, to contain the spill and prevent it from spreading.[5]
-
Collect Waste: Carefully collect the absorbed material and any contaminated items (e.g., broken glassware) using non-sparking tools. Place all collected material into a designated hazardous waste container.
-
Decontaminate Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[5]
-
Dispose of Cleaning Materials: All materials used for decontamination (wipes, absorbent pads) must be disposed of as hazardous waste.[5]
Visualized Disposal Workflow
The following diagram outlines the logical decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for the disposal of this compound.
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A Senior Application Scientist's Guide to Handling 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine
Hazard Analysis: A Tale of Two Moieties
To establish a robust safety plan, we must first understand the potential risks inherent in the molecule's structure. This compound is a composite of two key heterocyclic systems, each with its own set of potential hazards.
-
The Thiophene Substructure: Thiophene and its derivatives are common in medicinal chemistry. While many are stable, the toxicological properties of novel, complex thiophenes are often not fully characterized.[1][2] General practice dictates handling them with care to avoid skin, eye, and respiratory irritation.[2]
-
The 2-Aminothiazole Core: This is a particularly important feature from a safety perspective. The 2-aminothiazole group is recognized as a "privileged structure" in drug discovery for its ability to bind to a wide range of biological targets. However, it is also classified as a potential toxicophore .[3][4] This means it can be susceptible to metabolic activation within the body, potentially forming reactive metabolites that can lead to adverse effects.[3][4] Therefore, systemic exposure must be rigorously avoided.
Given these considerations, a multi-layered approach to personal protective equipment (PPE) and handling is not just recommended; it is mandatory.
Core Directive: Required Personal Protective Equipment (PPE)
A comprehensive PPE strategy is your primary defense against chemical exposure. The following equipment is required for all handling operations involving 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine.
| PPE Category | Recommended Equipment | Rationale & Standard |
| Engineering Controls | Certified Chemical Fume Hood | All handling of this compound, including weighing, transfers, and reactions, must be conducted within a fume hood to minimize inhalation exposure.[1][5] |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles are the minimum requirement to protect against splashes.[5] A face shield must be worn over goggles during procedures with a higher risk of splashing or aerosolization. |
| Hand Protection | Double-Gloving with Chemical-Resistant Gloves | Wear two pairs of nitrile gloves. Nitrile offers good chemical resistance for initial protection.[1] Double-gloving is a critical best practice for compounds with unknown toxicity, providing an extra barrier against contamination.[2][5] |
| Body Protection | Flame-Resistant Laboratory Coat & Chemical-Resistant Apron | A fully-fastened lab coat protects skin and personal clothing.[5] An apron worn over the lab coat provides an additional layer of protection against spills and splashes. |
| Respiratory Protection | NIOSH-Approved Respirator | While all work must be in a fume hood, a NIOSH-approved respirator (e.g., N95 or higher) should be used if there is any risk of aerosol generation or if engineering controls are insufficient.[1][6] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, systematic workflow is essential for safety and experimental reproducibility.
Caption: Safe Handling & PPE Workflow Diagram.
-
Preparation and Engineering Controls:
-
Before beginning any work, ensure the chemical fume hood is certified and functioning correctly.
-
Confirm the location of the nearest safety shower and eyewash station.[7]
-
Prepare a designated spill kit appropriate for handling solid chemical compounds.
-
-
Weighing and Transfer:
-
Always weigh the solid compound within the chemical fume hood on a tared weigh paper or in a container to prevent the release of dust or powder into the lab environment.[5]
-
Use spatulas and other equipment dedicated to this compound to prevent cross-contamination.
-
-
Experimental Conduct:
-
Keep the sash of the fume hood at the lowest possible height while working.
-
Never eat, drink, or smoke in laboratory areas.[1]
-
If you leave the immediate work area, remove at least the outer pair of gloves.
-
-
Post-Experiment Decontamination:
-
Thoroughly decontaminate all work surfaces, glassware, and equipment that came into contact with the chemical.[5]
-
Properly label and store any resulting products or intermediates according to standard laboratory protocols.
-
-
Personal Hygiene:
-
After handling is complete and PPE has been removed, wash hands thoroughly with soap and water, even if gloves were worn.[1]
-
Disposal Plan: Managing Contaminated Waste
Proper waste management is a critical and non-negotiable component of laboratory safety. All materials contaminated with this compound must be treated as hazardous waste.[8]
Caption: Hazardous Chemical Waste Disposal Workflow.
-
Waste Segregation: All solid items, such as gloves, disposable lab coats, weighing papers, and contaminated labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1][5] Liquid waste containing the compound must be collected in a separate, appropriately labeled hazardous waste container.[5]
-
Disposal Protocol: Dispose of all chemical waste through your institution's approved hazardous waste management program, ensuring compliance with all local, state, and federal regulations.[1][8] Do not pour any amount of this chemical or its solutions down the drain.
References
- Navigating the Safe Handling of Pyreno(1,2-b)
- Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile. Benchchem.
- Thiophene - Safety D
- This compound. Axon Medchem.
- Personal protective equipment for handling Anthra[2,3-b]thiophene. Benchchem.
- Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemical Biology & Drug Design, 330, 109244. PubMed.
- 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?
- Thiazole - Safety D
- SAFETY DATA SHEET - 1,3-Thiazole-2-carboxylic acid. Fisher Scientific.
- 2-AMINOTHIAZOLE. CAMEO Chemicals - NOAA.
- SAFETY DATA SHEET - ACTICIDE LT 2. Thor Specialities (UK) LTD.
- SAFETY DATA SHEET - 2-Aminothiazole. Fisher Scientific.
- Thiazole - Safety D
- Thiazole SDS, 288-47-1 Safety D
- 4-(2,5-Dimethyl-1-propyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride. Biosynth.
- 4-(2,5-Dimethyl-1-propyl-1h-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride. ChemScene.
- SAFETY D
- Personal protective equipment in your pharmacy. Alberta College of Pharmacy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
